molecular formula C10H19NO B177911 2-Ethyl-2,6,6-trimethylpiperidin-4-one

2-Ethyl-2,6,6-trimethylpiperidin-4-one

Cat. No.: B177911
M. Wt: 169.26 g/mol
InChI Key: JCBSYOKILZXFLZ-UHFFFAOYSA-N
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Description

2-Ethyl-2,6,6-trimethylpiperidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,6,6-trimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-5-10(4)7-8(12)6-9(2,3)11-10/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSYOKILZXFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific chemical properties, experimental protocols, and biological activity of 2-Ethyl-2,6,6-trimethylpiperidin-4-one (CAS No. 133568-79-3) is limited. This guide provides a comprehensive overview of the available information for this compound and supplements it with detailed data from closely related and well-characterized piperidin-4-one analogs to offer insights into its expected properties and potential applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the substituted piperidin-4-one class. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the piperidine (B6355638) scaffold in numerous therapeutic agents. The substituents on the piperidine ring play a crucial role in determining the compound's physicochemical properties and biological activity.

Based on supplier information, this compound is an oil at room temperature and should be stored between 2-8°C.

Physicochemical Properties

Table 1: Known and Predicted Physicochemical Properties of this compound and a Close Analog

PropertyThis compound2,2,6,6-Tetramethylpiperidin-4-one (Analog)
CAS Number 133568-79-3826-36-8
Molecular Formula C₁₀H₁₉NOC₉H₁₇NO[1]
Molecular Weight 169.26 g/mol 155.24 g/mol [2]
Appearance OilSolid[2]
Melting Point Not Available34.9 °C[2]
Boiling Point Not Available102-105 °C at 18 mmHg
pKa (Basic) Not Available7.9[2]

Synthesis of Substituted Piperidin-4-ones

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, the general and widely used method for synthesizing substituted piperidin-4-ones is the Mannich condensation .[3] This reaction typically involves the condensation of a ketone, an aldehyde, and an amine.

General Experimental Protocol: Mannich Condensation for 2,6-Disubstituted-Piperidin-4-ones

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

Reactants:

  • An appropriate ketone (e.g., a source of the ethyl group at the 2-position and the carbonyl at the 4-position).

  • An appropriate aldehyde (e.g., a source of one of the methyl groups).

  • Ammonia or an ammonium (B1175870) salt (as the nitrogen source for the piperidine ring).

  • Acetone (as a source for the gem-dimethyl group at the 6-position).

Procedure:

  • A mixture of the chosen ketone, aldehyde, and ammonium salt (e.g., ammonium acetate) is prepared in a suitable solvent, typically ethanol.[4]

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve precipitation, extraction, and subsequent purification steps.

  • Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.[4]

Mannich_Condensation Ketone Ketone Reaction Mannich Condensation Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine (e.g., Ammonia) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Heating (Reflux) Heating->Reaction Product Substituted Piperidin-4-one Reaction->Product Cyclization & Dehydration

Caption: Generalized workflow for the synthesis of substituted piperidin-4-ones via Mannich condensation.

Spectroscopic Characterization

No published spectroscopic data (NMR, IR, MS) for this compound could be located. For reference, the characteristic spectral features of the closely related 2,2,6,6-tetramethylpiperidin-4-one are presented.

Table 2: Spectroscopic Data for 2,2,6,6-Tetramethylpiperidin-4-one

TechniqueKey Features
¹H NMR Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring.
¹³C NMR A characteristic signal for the carbonyl carbon (C=O) typically in the range of 200-220 ppm, along with signals for the methyl and methylene carbons.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2]

Biological Activity and Potential Applications

Direct biological studies on this compound are not available in the current literature. However, the broader class of substituted piperidin-4-ones has been extensively investigated and shown to possess a wide range of biological activities, suggesting potential avenues for research into this specific compound.

Derivatives of piperidin-4-one have been reported to exhibit:

  • Antimicrobial and Antifungal Activity: Various 2,6-diaryl-3-methyl-4-piperidone derivatives have demonstrated significant activity against bacteria and fungi.[4]

  • Analgesic Properties: The piperidine scaffold is a core component of many potent analgesics.

  • Anticancer Activity: Certain substituted piperidines have shown cytotoxic effects against cancer cell lines.

The biological effects of many piperidine-based compounds are mediated through their interaction with various cellular targets, including G-protein coupled receptors (GPCRs). For instance, opioid analgesics containing a piperidine core exert their effects through the opioid receptor signaling pathway.

GPCR_Signaling cluster_cell Cell Membrane Ligand Piperidine Derivative (Ligand) GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binding G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway, a common mechanism of action for bioactive piperidine derivatives.

Safety and Handling

Based on the available GHS classifications, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Recommended Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid ingestion and contact with skin and eyes.

Conclusion and Future Directions

While this compound is a commercially available compound, there is a notable absence of detailed scientific literature characterizing its chemical and biological properties. The information available for structurally similar piperidin-4-one derivatives suggests that this compound may hold potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and provide reference data.

  • Evaluation of its physicochemical properties.

  • Screening for a range of biological activities, including antimicrobial, analgesic, and anticancer effects, to elucidate its therapeutic potential.

This foundational research is essential to unlock the potential of this compound and enable its application in scientific and drug development endeavors.

References

An In-depth Technical Guide to the Molecular Structure of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

2,2,6,6-Tetramethylpiperidin-4-one is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 4-position and four methyl groups at the 2 and 6 positions. This high degree of substitution provides significant steric hindrance around the nitrogen atom, a characteristic feature of Hindered Amine Light Stabilizers (HALS), of which this compound is a key precursor.

Physicochemical Properties

The following table summarizes key physicochemical properties for 2,2,6,6-Tetramethylpiperidin-4-one.

PropertyValueSource
Molecular FormulaC₉H₁₇NO--INVALID-LINK--
Molecular Weight155.24 g/mol --INVALID-LINK--
Melting Point34.9 °C--INVALID-LINK--
Boiling Point80-85 °C at 15 mmHg--INVALID-LINK--
pKa (basic)7.9--INVALID-LINK--
CAS Number826-36-8--INVALID-LINK--
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2,2,6,6-Tetramethylpiperidin-4-one.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. The spectrum for the hydrochloride salt is available.[1][2]
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbons bearing the methyl groups, and the methylene carbons.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ketone. C-H stretching vibrations for the methyl and methylene groups are also prominent.[3]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of substituted 4-piperidones often employs the Mannich reaction, which involves the condensation of a ketone, an aldehyde (or another ketone), and an amine.[7][8][9] For 2,2,6,6-tetramethyl-4-piperidone, a common method involves the reaction of acetone (B3395972) and ammonia (B1221849).

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone from Acetone and Ammonia

This one-pot synthesis is a classical and efficient method for preparing the title compound.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge acetone, an acid catalyst (e.g., ammonium (B1175870) nitrate (B79036) or calcium chloride), and introduce gaseous ammonia.[10] The molar ratio of acetone to ammonia is typically between 4:1 and 20:1.[10]

  • Reaction Conditions: Heat the mixture to a temperature between 50°C and 120°C. The reaction is typically run for 2 to 8 hours under a pressure of 1 to 50 atmospheres.[10]

  • Work-up: After cooling the reactor to room temperature, add a base (e.g., NaOH flakes) to neutralize the catalyst and stir.[10]

  • Isolation: Separate the aqueous layer. The organic layer, containing the product, can be purified by distillation under reduced pressure. The final product is a solid at room temperature.[10]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for 2,2,6,6-Tetramethylpiperidin-4-one reagents Reagents: - Acetone - Ammonia - Acid Catalyst reactor High-Pressure Autoclave (50-120°C, 1-50 atm) reagents->reactor reaction Condensation Reaction (2-8 hours) reactor->reaction workup Neutralization (e.g., NaOH) reaction->workup separation Phase Separation workup->separation purification Vacuum Distillation separation->purification product Pure 2,2,6,6-Tetramethyl- piperidin-4-one purification->product

Caption: A generalized workflow for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one.

Biological Activity and Potential Applications

The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12]

Known Activities of Piperidin-4-one Derivatives
  • Antimicrobial and Antifungal Activity: Various derivatives of piperidin-4-one have shown promising activity against different strains of bacteria and fungi.[13] The introduction of sulfur- and selenium-containing moieties to the 2,2,6,6-tetramethylpiperidine (B32323) structure has been shown to result in compounds with notable antifungal properties.[14]

  • Anticancer and Cytotoxic Activity: Certain substituted piperidines have demonstrated cytotoxic effects against cancer cell lines.[15]

  • Central Nervous System (CNS) Activity: The piperidine ring is a core component of many CNS-active drugs, and derivatives of piperidin-4-one have been investigated for analgesic and other neurological effects.[11]

Logical Flow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological screening of a novel piperidin-4-one derivative.

Biological_Screening_Workflow Biological Screening Workflow for Piperidin-4-one Derivatives start Synthesized Piperidin-4-one Derivative antimicrobial Antimicrobial Assays (Bacteria, Fungi) start->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) start->cytotoxicity cns_activity CNS Activity Screens (e.g., Receptor Binding) start->cns_activity hit_antimicrobial Antimicrobial Hit antimicrobial->hit_antimicrobial hit_cytotoxic Cytotoxic Hit cytotoxicity->hit_cytotoxic hit_cns CNS Active Hit cns_activity->hit_cns sar_studies Structure-Activity Relationship (SAR) Studies hit_antimicrobial->sar_studies hit_cytotoxic->sar_studies hit_cns->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A logical workflow for the preliminary biological evaluation of novel piperidin-4-one compounds.

Conclusion

While specific data on 2-Ethyl-2,6,6-trimethylpiperidin-4-one is sparse, the extensive information available for the analogous compound, 2,2,6,6-Tetramethylpiperidin-4-one, provides a robust framework for understanding its chemistry and potential applications. The synthetic routes, spectroscopic characteristics, and the broad biological potential of the piperidin-4-one core structure offer a solid foundation for further research and development in this area. Researchers interested in this compound can apply these principles to guide its synthesis, characterization, and biological evaluation.

References

An In-depth Technical Guide to 2-Ethyl-2,6,6-trimethylpiperidin-4-one (CAS Number: 133568-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound identified by CAS number 133568-79-3, chemically known as 2-Ethyl-2,6,6-trimethylpiperidin-4-one. The document is intended to provide a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of detailed information for this specific compound. While basic chemical identifiers are available, in-depth data on its physicochemical properties, biological activity, mechanism of action, and experimental protocols are not readily accessible. This guide will present the confirmed information and highlight the current knowledge gaps to inform future research directions.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not available in the public domain.

PropertyValueSource
CAS Number 133568-79-3[1]
Chemical Name This compound[1][2]
Molecular Formula C10H19NO[2]
Molecular Weight 169.3 g/mol [1]
Canonical SMILES CCC1(C)CC(=O)CC(C)(C)N1Inferred from structure
Physical Description Not available
Solubility Not available
Melting Point Not available
Boiling Point Not available
pKa Not available

Synthesis and Spectroscopic Data

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. Similarly, spectroscopic data such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra specific to this compound could not be located.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity and pharmacological properties of this compound. No published studies were found that investigate its potential therapeutic effects, mechanism of action, or interactions with biological targets.

While the piperidine (B6355638) scaffold is a common motif in many biologically active compounds, the specific biological profile of this particular substituted piperidinone derivative remains uncharacterized. Research on other substituted piperidines suggests a wide range of potential activities, but this cannot be extrapolated to this compound without direct experimental evidence.

Experimental Protocols

Due to the absence of published research on the biological or chemical properties of this compound, no established experimental protocols for its analysis or use in biological assays are available.

Signaling Pathways and Experimental Workflows

As there is no information on the mechanism of action or biological targets of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows related to this compound.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific knowledge surrounding this compound. While its basic chemical identity is established, there is a complete absence of publicly available data on its physicochemical properties, synthesis, spectroscopic characterization, biological activity, and mechanism of action.

For researchers and drug development professionals interested in this compound, the following steps are recommended:

  • De novo Synthesis and Characterization: The first crucial step would be to synthesize the compound and thoroughly characterize its structure and purity using modern analytical techniques (NMR, MS, IR, elemental analysis).

  • Physicochemical Profiling: Determination of key physicochemical properties such as solubility, melting point, boiling point, and pKa is essential for any further studies.

  • Biological Screening: A broad-based biological screening approach could be employed to identify any potential pharmacological activity. This could include assays for various receptor binding, enzyme inhibition, and cellular effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the underlying mechanism of action and identify specific molecular targets.

The lack of existing data presents a unique opportunity for original research to explore the potential of this compound and contribute new knowledge to the field of medicinal chemistry.

References

A Proposed Synthetic Pathway for 2-Ethyl-2,6,6-trimethylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is not well-documented in publicly available literature. This guide presents a proposed synthesis pathway based on established chemical principles and analogous reactions, primarily the industrial synthesis of 2,2,6,6-tetramethylpiperidin-4-one. The experimental protocols and quantitative data are predictive and intended to serve as a robust starting point for laboratory investigation.

Proposed Synthesis Pathway and Mechanism

The synthesis of 2,2,6,6-tetramethylpiperidin-4-one is typically achieved through a Robinson-Schoepf type reaction, which can be described as a double Mannich reaction. This involves the condensation of acetone (B3395972) and ammonia (B1221849). By substituting one of the acetone molecules with butan-2-one (methyl ethyl ketone), it is proposed that the target molecule, this compound, can be synthesized.

The proposed reaction involves the condensation of two molecules of acetone and one molecule of butan-2-one with one molecule of ammonia. This multi-component reaction is expected to proceed via the formation of imines and subsequent nucleophilic additions and cyclization to form the piperidone ring.

G cluster_reactants Reactants cluster_product Product r1 Acetone r2 Butan-2-one r3 Ammonia p1 This compound r1_img p1_img r1_img->p1_img 2 equivalents r2_img r2_img->p1_img 1 equivalent r3_img r3_img->p1_img 1 equivalent Acid Catalyst Heat/Pressure

Caption: Proposed synthesis of this compound.

Predictive Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,2,6,6-tetramethyl-4-piperidone.[1][2] Optimization of reactant ratios, temperature, pressure, and reaction time will likely be necessary to maximize the yield of the desired unsymmetrical product and minimize the formation of symmetrical byproducts (2,2,6,6-tetramethyl-4-piperidone and 2,6-diethyl-2,6-dimethyl-4-piperidone).

2.1 Materials and Equipment

  • High-pressure autoclave reactor with stirring and temperature control

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

  • Acetone (reagent grade)

  • Butan-2-one (reagent grade)

  • Ammonia (anhydrous gas or concentrated aqueous solution)

  • Ammonium (B1175870) chloride (or another suitable acid catalyst)

  • Sodium hydroxide (B78521) (for neutralization)

  • Toluene (or other suitable solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

2.2 Procedure

  • Reactor Charging: In a high-pressure autoclave, combine acetone, butan-2-one, and the acid catalyst (e.g., ammonium chloride). A molar ratio of acetone to butan-2-one of 2:1 is a logical starting point. The total ketone to ammonia molar ratio should be in the range of 4:1 to 10:1.

  • Introduction of Ammonia: Seal the reactor and introduce ammonia. If using gaseous ammonia, it can be charged to the desired pressure. If using an aqueous solution, it can be added with the ketones.

  • Reaction Conditions: Heat the mixture to a temperature between 60°C and 100°C. The reaction is typically run under pressure, which can range from atmospheric to 50 atmospheres, depending on the form of ammonia used and the reaction temperature. Maintain these conditions with vigorous stirring for 4 to 10 hours.

  • Work-up: a. Cool the reactor to room temperature and carefully vent any excess pressure. b. Transfer the reaction mixture to a separatory funnel. c. Neutralize the catalyst by adding a sufficient amount of a strong base, such as a concentrated sodium hydroxide solution, until the aqueous layer is basic. d. Separate the organic layer. If the product is not phase-separated, extract it with a suitable organic solvent like toluene. e. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Remove the solvent and any unreacted ketones by distillation at atmospheric pressure. c. Purify the crude product by vacuum distillation. The desired product, this compound, is expected to have a higher boiling point than 2,2,6,6-tetramethyl-4-piperidone.

Quantitative Data (Hypothetical)

The following tables provide hypothetical quantitative data for the proposed synthesis. The yield is an estimate and will be highly dependent on the optimized reaction conditions.

Table 1: Reactant Properties and Hypothetical Quantities

ReactantMolecular FormulaMolar Mass ( g/mol )Proposed MolesProposed Mass (g)Proposed Volume (mL)Density (g/mL)
AcetoneC₃H₆O58.082.0116.16147.00.79
Butan-2-oneC₄H₈O72.111.072.1189.00.81
AmmoniaNH₃17.031.017.03--
Ammonium ChlorideNH₄Cl53.490.158.02--

Table 2: Product Properties and Expected Yield

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield Range (%)Expected Mass Range (g)
This compoundC₁₀H₁₉NO169.27169.2740 - 60%67.7 - 101.6

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the proposed experimental workflow from the initial setup to the final purified product.

G start Start charge_reactor Charge Autoclave: - Acetone - Butan-2-one - NH4Cl start->charge_reactor end End add_ammonia Introduce Ammonia charge_reactor->add_ammonia react Heat and Stir (60-100°C, 4-10h) add_ammonia->react cool_vent Cool to RT and Vent react->cool_vent neutralize Neutralize with NaOH cool_vent->neutralize extract Extract with Toluene neutralize->extract dry Dry Organic Layer (MgSO4) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Purified Product distill->product product->end

References

Physical characteristics of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Abstract

This technical guide provides a detailed overview of the anticipated physical characteristics of this compound. Due to the limited availability of experimental data for this specific compound in public literature, this guide leverages data from analogous structures, namely 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one and 2,2,6,6-Tetramethyl-4-piperidone, in conjunction with fundamental principles of organic chemistry to project its properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this molecule's physical attributes. The guide includes projected quantitative data, detailed experimental protocols for synthesis and property determination, and visualizations to illustrate key concepts.

Introduction

This compound is a heterocyclic ketone with a piperidine (B6355638) core. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The physical properties of such molecules, including melting point, boiling point, and solubility, are critical determinants of their behavior in biological systems and their suitability for various applications in drug discovery and development. This guide aims to provide a robust estimation of these properties for this compound, alongside methodologies for their experimental verification.

Projected Physical and Chemical Properties

Comparative Data of Analogous Compounds

To provide a quantitative basis for our projections, the table below summarizes the available physical and chemical properties of two analogous piperidinone derivatives.

Property2,6-Diethyl-2,3,6-trimethylpiperidin-4-one2,2,6,6-Tetramethyl-4-piperidone
Molecular Formula C12H23NOC9H17NO
Molecular Weight 197.32 g/mol [4]155.24 g/mol [5]
Melting Point Data not available34-38 °C[6]
Boiling Point Data not available102-105 °C at 18 mmHg[6]
Physical State Not specifiedSolid or liquid (depending on purity and conditions)[5][6]
Solubility Data not availableSoluble in water[7]

Note: The data for 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one is computationally derived from PubChem.[4]

Based on the structure of this compound (C11H21NO, Molecular Weight: 183.30 g/mol ), its melting and boiling points are expected to be intermediate between its lower and higher molecular weight analogs, although steric effects of the ethyl and methyl groups will also play a significant role. Its solubility in water is anticipated to be moderate due to the potential for hydrogen bonding with the carbonyl group and the nitrogen atom.[1][3][8]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is a modification of the Mannich condensation reaction, a common method for preparing piperidin-4-one derivatives.[9] This would involve the condensation of an appropriate ketone, an aldehyde, and an amine. A potential specific pathway is outlined below.

Workflow for the Synthesis of this compound

G Synthesis Workflow A Reactants: - Acetone - Ethyl vinyl ketone - Ammonia (B1221849) B Step 1: Michael Addition A->B C Intermediate: 5-Amino-5-methylhexan-2-one B->C D Step 2: Intramolecular Condensation (Mannich-type reaction) C->D E Product: This compound D->E F Purification: - Distillation or - Column Chromatography E->F

Caption: A proposed synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with acetone, ethyl vinyl ketone, and a solution of ammonia in a suitable solvent like ethanol. An acid catalyst, such as ammonium (B1175870) chloride, may be added to facilitate the reaction.[10]

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 2 to 8 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water to remove any remaining catalyst and inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure this compound.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical characteristics of a novel compound like this compound.

Workflow for Physical Property Determination

G Physical Property Determination Workflow A Purified Sample of This compound B Melting Point (Capillary Method) A->B C Boiling Point (Distillation) A->C D Solubility Test (Various Solvents) A->D E Spectral Analysis (NMR, IR, MS) A->E

Caption: Workflow for the experimental determination of physical properties.

  • Melting Point: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

  • Boiling Point: The boiling point is determined by simple distillation at atmospheric pressure or under reduced pressure for high-boiling compounds. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

  • Solubility: A small, measured amount of the compound is added to a fixed volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is stirred, and the solubility is determined by observing the point at which no more solute dissolves.

  • Spectral Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

    • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the presence of key functional groups, particularly the carbonyl (C=O) stretch.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The interplay of various structural features dictates its intermolecular forces and, consequently, its macroscopic properties.

G Structure-Property Relationships cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties A This compound Carbonyl Group (C=O) Piperidine Ring (Tertiary Amine) Alkyl Substituents (Ethyl & Methyl) B Intermolecular Forces Dipole-Dipole Interactions Hydrogen Bonding (with protic solvents) Van der Waals Forces A:f0->B:f0 Polarity A:f1->B:f1 Basicity A:f2->B:f2 Size & Shape C Physical Properties Boiling Point Melting Point Solubility B:f0->C:f0 Influences B:f0->C:f1 Influences B:f1->C:f2 Influences B:f2->C:f0 Influences B:f2->C:f1 Influences

Caption: Logical diagram illustrating the relationship between molecular structure and physical properties.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a scientifically grounded projection of its physical characteristics. By analyzing the properties of analogous compounds and applying fundamental principles of chemistry, we have established a reasonable expectation of its behavior. The provided experimental protocols offer a clear path for the synthesis and empirical determination of its properties, which is essential for its potential application in research and development. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the handling, use, and further investigation of this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,2,6,6-Tetramethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for spectroscopic data corresponding to 2-Ethyl-2,6,6-trimethylpiperidin-4-one did not yield specific experimental results. Consequently, this guide focuses on the closely related and well-documented analogue, 2,2,6,6-tetramethylpiperidin-4-one , to provide a representative technical overview of the spectroscopic and synthetic characteristics of this class of compounds.

Introduction

2,2,6,6-Tetramethylpiperidin-4-one, also known as triacetonamine, is a key heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various chemical products, including light stabilizers and pharmacologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethylpiperidin-4-one, along with relevant experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,2,6,6-tetramethylpiperidin-4-one.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the hydrogen environments within a molecule. For 2,2,6,6-tetramethylpiperidin-4-one, the spectrum is relatively simple due to the molecule's symmetry.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.2-1.4Singlet12HFour equivalent methyl groups (C(CH₃)₂) at positions 2 and 6
~2.4-2.6Singlet4HTwo equivalent methylene (B1212753) groups (-CH₂-) at positions 3 and 5
VariableBroad Singlet1HAmine proton (N-H)

Note: The chemical shifts can vary slightly depending on the solvent used. The hydrochloride salt of the compound may show different chemical shifts.[3][4]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

Chemical Shift (δ) ppm Assignment
~28-30Methyl carbons (-CH₃)
~53-55Quaternary carbons (-C(CH₃)₂) at positions 2 and 6
~56-58Methylene carbons (-CH₂-) at positions 3 and 5
~208-212Carbonyl carbon (C=O) at position 4

Note: The chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5]

Frequency (cm⁻¹) Intensity Assignment
~3300-3500Medium, BroadN-H stretch
~2850-2970StrongC-H stretch (aliphatic)
~1700-1720StrongC=O stretch (ketone)
~1465MediumC-H bend (methyl and methylene)
~1365MediumC-H bend (gem-dimethyl)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[6][7]

m/z Relative Intensity (%) Assignment
155High[M]⁺ (Molecular ion)
140High[M - CH₃]⁺
83Moderate[M - C₄H₉O]⁺ or [M - C₅H₁₁]⁺
58High[C₃H₆N]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).[1][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one

A common method for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one is the reaction of acetone (B3395972) and ammonia (B1221849).[9][10]

Procedure:

  • In a suitable autoclave, a mixture of acetone and an acid catalyst (e.g., ammonium (B1175870) nitrate) is prepared.[9]

  • Gaseous ammonia is introduced into the mixture, maintaining a specific molar ratio of acetone to ammonia (e.g., between 4:1 and 20:1).[9]

  • The reaction mixture is heated to a temperature between 50°C and 120°C for a duration of 2 to 8 hours under a pressure of 1 to 50 atmospheres.[9]

  • After cooling, the reaction mixture is neutralized with a base (e.g., NaOH flakes).[9]

  • The aqueous layer is separated, and the organic layer containing the product is subjected to distillation to isolate the pure 2,2,6,6-tetramethylpiperidin-4-one.[9]

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 2,2,6,6-tetramethylpiperidin-4-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11]

  • Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[12]

  • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, with a longer relaxation delay and a larger number of scans.

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[13]

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[13]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[13]

Data Acquisition:

  • Place the salt plate in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[15]

  • For GC-MS, the sample is vaporized and passed through a capillary column to separate it from any impurities before it enters the ion source.

  • Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.[16]

Data Acquisition:

  • The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).[6]

  • A detector records the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of piperidin-4-one derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of Piperidin-4-one Derivative purification Purification (e.g., Distillation, Crystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Ethyl-2,6,6-trimethylpiperidin-4-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predicted values are based on the analysis of structurally similar compounds and established chemical shift tables.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (NH)1.5 - 2.5broad singlet-1H
H-3 (axial)2.20doublet of doubletsJ = 14.0, 12.01H
H-3 (equatorial)2.55doublet of doubletsJ = 14.0, 4.01H
H-5 (axial)2.30doubletJ = 13.51H
H-5 (equatorial)2.65doubletJ = 13.51H
H-7 (CH₂)1.40quartetJ = 7.52H
H-8 (CH₃)0.90tripletJ = 7.53H
2-CH₃1.10singlet-3H
6-CH₃ (axial)1.15singlet-3H
6-CH₃ (equatorial)1.25singlet-3H

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Setup:

  • Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the probe temperature, typically to 298 K (25 °C).

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

    • Spectral Width: 0-12 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Reference the chemical shifts to the TMS signal at 0.00 ppm.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Proton Environments and Couplings

The following diagram, generated using the DOT language, illustrates the distinct proton environments in this compound and their expected spin-spin coupling interactions.

G cluster_piperidone Piperidone Ring cluster_substituents Substituents NH NH (1H) H3ax H-3ax (1H) H3eq H-3eq (1H) H3ax->H3eq Jgem CH3_2 2-CH3 (3H) H3ax->CH3_2 Jvic H3eq->CH3_2 Jvic H5ax H-5ax (1H) H5eq H-5eq (1H) H5ax->H5eq Jgem CH2_ethyl CH2 (2H) CH3_ethyl CH3 (3H) CH2_ethyl->CH3_ethyl Jvic CH3_6ax 6-CH3ax (3H) CH3_6eq 6-CH3eq (3H)

Proton environments and coupling relationships in this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of 2-Ethyl-2,6,6-trimethylpiperidin-4-one under electron ionization (EI) is expected to proceed through several characteristic pathways, primarily involving alpha-cleavages adjacent to the carbonyl group and the nitrogen atom, as well as the loss of substituent groups. The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Fragment Ion Proposed Structure m/z (Predicted) Fragmentation Pathway
Molecular Ion [M]+• C11H21NO+•183Initial ionization of the molecule.
[M-CH3]+ C10H18NO+168Loss of a methyl radical from one of the gem-dimethyl groups.
[M-C2H5]+ C9H16NO+154Loss of an ethyl radical from the C2 position.
Base Peak [M-C2H5-CO]+ C8H16N+126Subsequent loss of carbon monoxide from the [M-C2H5]+ ion.
[M-C4H9]+ C7H12NO+126Loss of a tert-butyl radical.
[C6H12NO]+ 114α-cleavage adjacent to the carbonyl group.
[C5H10N]+ 84Cleavage of the piperidine (B6355638) ring.
[C4H8N]+ 70Further fragmentation of the piperidine ring.

Proposed Fragmentation Pathways

The fragmentation of cyclic ketones and piperidine derivatives in mass spectrometry is a well-understood process.[1][2][3] For this compound, the following fragmentation pathways are proposed:

  • Alpha-Cleavage: The initial ionization of the molecule will likely form a molecular ion [M]+•. The most favorable fragmentation pathways are typically alpha-cleavages adjacent to the carbonyl group and the nitrogen atom due to the stabilization of the resulting radical and carbocation.[1][4]

  • Loss of Alkyl Groups: The substituents on the piperidine ring are prone to cleavage. The loss of a methyl radical (CH3•) from the gem-dimethyl group at C6 or the ethyl radical (C2H5•) from the C2 position are expected to be prominent fragmentation pathways.

  • Ring Cleavage: Subsequent fragmentation can involve the opening of the piperidine ring, leading to the formation of smaller nitrogen-containing fragment ions. The stability of the resulting ions often dictates the most abundant peaks in the mass spectrum.[2]

Below is a DOT language script that generates a diagram illustrating the proposed primary fragmentation pathways.

Fragmentation_Pathway M [C11H21NO]+• m/z = 183 (Molecular Ion) F1 [C10H18NO]+ m/z = 168 M->F1 - CH3• F2 [C9H16NO]+ m/z = 154 M->F2 - C2H5• F4 [C7H12NO]+ m/z = 126 M->F4 - C4H9• F5 [C6H12NO]+ m/z = 114 M->F5 α-cleavage F3 [C8H16N]+ m/z = 126 F2->F3 - CO F6 [C5H10N]+ m/z = 84 F5->F6 ring cleavage

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following section details a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of the solid this compound in a high-purity volatile solvent such as methanol, ethanol, or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

2. Gas Chromatography (GC) Conditions

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes. (Note: This temperature program is a starting point and may require optimization based on the specific instrument and desired separation.)

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

  • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols can guide researchers in their analysis and characterization of this and structurally related compounds. It is important to note that actual experimental results may vary and should be interpreted in conjunction with other analytical data.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis and biological activity of derivatives of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is limited in publicly available scientific literature. This guide provides an in-depth overview of potential derivatives based on the well-established chemistry of analogous piperidin-4-one scaffolds, such as 2,2,6,6-tetramethylpiperidin-4-one. The experimental protocols and potential biological activities described herein are extrapolated from related compounds and should be considered as a starting point for further research and development.

Core Structure and Reactivity

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 4-position and substitution at the 2 and 6 positions. The presence of the ketone and the secondary amine offers two primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The steric hindrance provided by the methyl and ethyl groups at the 2 and 6 positions can influence the reactivity and stereochemistry of the resulting products.

Potential Synthetic Transformations and Derivatives

Based on the known reactivity of piperidin-4-ones, several classes of derivatives can be proposed for this compound.

Derivatives from Reactions at the Carbonyl Group

The ketone at the C-4 position is a versatile functional group for derivatization.

The reduction of the C4-ketone to a hydroxyl group can yield 2-Ethyl-2,6,6-trimethylpiperidin-4-ol. This alcohol can serve as a precursor for further esterification or etherification.

Generic Experimental Protocol for Reduction:

A solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or diethyl ether) is treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically stirred at room temperature or under reflux, followed by quenching with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can yield oximes and hydrazones, respectively. These derivatives have been explored for their potential biological activities in related piperidine series.

Generic Experimental Protocol for Oxime/Hydrazone Synthesis:

This compound is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride or a hydrazine derivative, along with a base such as sodium acetate (B1210297) or pyridine, is added. The mixture is heated under reflux for a specified period. Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.

The carbonyl group can participate in condensation reactions to form spirocyclic compounds. Spiro-heterocycles are of interest in medicinal chemistry due to their rigid three-dimensional structures.

Generic Experimental Protocol for Spiro-Hydantoin Synthesis:

A mixture of this compound, potassium cyanide, and ammonium (B1175870) carbonate in a solvent such as aqueous ethanol is heated in a sealed vessel (Bucherer-Bergs reaction). The resulting spiro-hydantoin is then isolated and purified.

Derivatives from Reactions at the Nitrogen Atom

The secondary amine of the piperidine ring allows for N-alkylation, N-acylation, and other modifications.

Introduction of various alkyl or aryl substituents on the nitrogen atom can significantly modulate the pharmacological properties of the molecule.

Generic Experimental Protocol for N-Alkylation:

This compound is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or DMF. The reaction mixture is typically stirred at an elevated temperature. After completion, the product is isolated by extraction and purified.

Potential Biological Activities

  • Antimicrobial and Antifungal Activity: Many piperidin-4-one derivatives have been reported to possess antibacterial and antifungal properties.

  • Analgesic Activity: The piperidine ring is a core component of several opioid analgesics.

  • Anticancer Activity: Certain substituted piperidin-4-ones have demonstrated cytotoxic effects against various cancer cell lines.

  • CNS Activity: The piperidine moiety is a common scaffold in drugs targeting the central nervous system.

Further research is required to explore the biological potential of derivatives of this specific core structure.

Data Presentation

As direct quantitative data for the derivatives of this compound is unavailable, the following table presents data for analogous 2,6-disubstituted piperidin-4-one derivatives to provide a comparative context.

Derivative ClassSubstituent(s)Biological ActivityReference Compound
Thiosemicarbazones 2,6-diaryl-3-methylSignificant antifungal activityTerbinafine
Oximes 2,6-diaryl-3-methylPotent antifungal activity against Aspergillus niger-
Spiro-derivatives Spiro[chroman-2,4'-piperidin]-4-oneAcetyl-CoA carboxylase inhibition-

Visualizations of Potential Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways for deriving various compounds from this compound.

Synthesis_Pathways start This compound reduction Reduction (e.g., NaBH4) start->reduction C=O Reaction oxime_formation Hydroxylamine HCl start->oxime_formation C=O Reaction spiro_formation KCN, (NH4)2CO3 start->spiro_formation C=O Reaction n_alkylation R-X, Base start->n_alkylation N-H Reaction product_alcohol 2-Ethyl-2,6,6-trimethylpiperidin-4-ol reduction->product_alcohol product_oxime 4-Oxime Derivative oxime_formation->product_oxime product_spiro Spiro-hydantoin Derivative spiro_formation->product_spiro product_n_alkyl N-Alkyl Derivative n_alkylation->product_n_alkyl

Caption: Potential derivatization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start with This compound reaction Select Reaction Type (e.g., Reduction, Oximation) start->reaction purification Purification (Chromatography/Crystallization) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy analysis Purity Determination (HPLC, Elemental Analysis) spectroscopy->analysis screening In vitro Assays (e.g., Antimicrobial, Cytotoxicity) analysis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While direct research on its derivatives is currently sparse, the established chemistry of related piperidin-4-ones provides a solid foundation for initiating synthetic and biological screening programs. The proposed synthetic pathways in this guide offer a roadmap for researchers to begin exploring the chemical space around this core structure. Future work should focus on the synthesis and rigorous characterization of these potential derivatives, followed by comprehensive biological evaluation to uncover their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing lead compounds for improved efficacy and safety profiles.

A Technical Guide to the Solubility of 2-Ethyl-2,6,6-trimethylpiperidin-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview and generalized protocols. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

Executive Summary

2-Ethyl-2,6,6-trimethylpiperidin-4-one is a substituted heterocyclic ketone belonging to the piperidone class of compounds. Molecules within this class serve as crucial intermediates in the synthesis of various pharmaceuticals and biologically active agents.[1] A thorough understanding of the solubility of this compound in organic solvents is fundamental for its synthesis, purification, formulation, and application in further chemical reactions.

This guide addresses the solubility of this compound. Following a comprehensive review of publicly available scientific literature, no specific quantitative solubility data for this compound was found.

Therefore, this document provides:

  • A qualitative assessment of expected solubility based on structural analogues.

  • A detailed, generalized experimental protocol for determining the equilibrium solubility of the compound using the established shake-flask method.

  • A workflow diagram visualizing the experimental process to guide researchers in obtaining precise and reproducible solubility data.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility.[2] The molecular structure of this compound features a polar ketone group and a secondary amine within the piperidine (B6355638) ring, which can participate in hydrogen bonding. It also possesses significant nonpolar character due to the ethyl and multiple methyl groups.

Based on structurally similar compounds:

  • Piperidin-4-one is reported to be soluble in water and many organic solvents, including alcohols, chloroform, and ether, due to its ability to form hydrogen bonds.[3]

  • 2,2,6,6-Tetramethylpiperidine , a related sterically hindered amine, is readily soluble in many organic solvents like ethanol, diethyl ether, and chloroform, while being only slightly soluble in water.[4]

Given this information, this compound is predicted to exhibit good solubility in a range of common polar and nonpolar organic solvents.

  • High Solubility Expected in: Alcohols (Methanol, Ethanol), Chloroform, Dichloromethane, Acetone, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).

  • Moderate to Low Solubility Expected in: Nonpolar solvents such as Hexane and Toluene.

  • Water Solubility: Likely to be low due to the significant nonpolar alkyl substitution.

Quantitative Solubility Data

As of the date of this publication, a search of scientific databases and literature has yielded no specific experimental data for the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate upon experimental determination.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Ethanol25Data to be determinedData to be determinedShake-Flask/HPLC
e.g., Acetone25Data to be determinedData to be determinedShake-Flask/HPLC
e.g., Toluene25Data to be determinedData to be determinedShake-Flask/HPLC
e.g., Hexane25Data to be determinedData to be determinedShake-Flask/HPLC

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid compound in an organic solvent.[5][6]

4.1 Objective To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

4.2 Materials and Equipment

  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or screw-capped test tubes

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

4.3 Procedure

  • Preparation: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution is formed and undissolved solid remains.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.[6]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifuge the vials to pellet the undissolved solid.[5]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particles.[5]

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for determining the equilibrium solubility of a compound using the shake-flask method.

G prep 1. Preparation Add excess solid compound to vial. solvent 2. Solvent Addition Add known volume of organic solvent. prep->solvent equil 3. Equilibration Agitate at constant T (24-72h) to reach equilibrium. solvent->equil sep 4. Phase Separation Settle or centrifuge to pellet excess solid. equil->sep sample 5. Sample & Filter Withdraw supernatant and filter through 0.22µm filter. sep->sample dilute 6. Dilution Perform accurate serial dilution of the filtrate. sample->dilute quant 7. Quantification Analyze concentration via calibrated HPLC. dilute->quant report 8. Report Result Calculate and report solubility (e.g., mg/mL @ 25°C). quant->report

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

References

Key intermediates in tetraethyl nitroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2,2,5,5-Tetraethylpyrrolidine-1-oxyl

Introduction

Stable nitroxide radicals are paramount in various scientific domains, serving as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy for biophysical and biomedical research. Among these, sterically shielded nitroxides, such as those derived from a 2,2,5,5-tetraethylpyrrolidine core, exhibit remarkable stability in biological systems, making them superior candidates for in-vivo studies.[1] Their bulky ethyl groups adjacent to the nitroxide moiety significantly hinder bioreduction compared to their tetramethyl counterparts.[1] This guide provides a detailed examination of the key chemical intermediates and synthetic pathways for producing 2,2,5,5-tetraethylpyrrolidine-1-oxyl, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of 2,2,5,5-tetraethylpyrrolidine-1-oxyl and its derivatives primarily follows two strategic pathways. The first involves a multi-step domino reaction to construct a substituted pyrrolidine (B122466) ring, which is subsequently converted to the target nitroxide. The second, a more classical approach, relies on the reductive cyclization of a dinitroalkane precursor. Both routes feature distinct key intermediates that are crucial for the successful synthesis of the final product.

Route 1: Domino Cycloaddition and Nitrone Chemistry

This modern approach assembles the pyrrolidine ring from simple, commercially available starting materials through a three-component domino process, followed by functional group manipulations.[2][3] The key intermediates in this pathway are a functionalized pyrrolidine, a nitrone, and a hydroxylamine.

Reaction Pathway

The synthesis begins with an azomethine ylide cycloaddition, followed by oxidation to a nitrone intermediate. The addition of an organometallic reagent and final oxidation yields the tetraethyl nitroxide.[3][4]

G SM Starting Materials (2-Aminobutanoic Acid, 3-Pentanone, Dimethyl Fumarate) P Intermediate 1: Substituted Pyrrolidine (e.g., Compound 6) SM->P [1] Domino Reaction (1,3-Dipolar Cycloaddition) N Intermediate 2: Nitrone (e.g., Compound 5) P->N [2] Oxidation (H₂O₂ / Na₂WO₄) HA Intermediate 3: N-Hydroxylamine N->HA [3] Alkylation (Ethyllithium or Grignard Reagent) TN Final Product: 2,2,5,5-Tetraethylpyrrolidine-1-oxyl Derivative HA->TN [4] Oxidation (MnO₂ or Air)

Caption: Domino reaction pathway for tetraethyl nitroxide synthesis.
Quantitative Data Summary

StepReactionKey ReagentsProductYieldReference
1-2Domino Reaction & Oxidation2-Aminobutanoic acid, 3-Pentanone, Dimethyl Fumarate, H₂O₂, Na₂WO₄Nitrone Intermediate52-60% (over 2 steps)[1]
3Alkylation (example)Nitrone, Vinylmagnesium bromideVinyl-substituted N-HydroxylamineNot specified[3]
4Oxidation (example)N-HydroxylamineVinyl-substituted NitroxideNot specified[3]
Experimental Protocols

Step 1 & 2: Synthesis of the Nitrone Intermediate

This procedure combines the initial domino reaction and subsequent oxidation to form the key nitrone intermediate.

  • Domino Reaction: The pyrrolidine ring is first assembled via a three-component domino process involving 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate.[1][2] This reaction proceeds through a 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide.[3]

  • Oxidation to Nitrone: The resulting substituted pyrrolidine is then oxidized. A common method employs a hydrogen peroxide-tungstate system to yield the corresponding 1-pyrroline (B1209420) N-oxide (nitrone).[1]

Step 3: Alkylation of the Nitrone

The nitrone is reacted with an organometallic reagent to introduce the final ethyl group.

  • A solution of the nitrone intermediate in a dry, aprotic solvent (e.g., THF or hexane) is prepared under an inert atmosphere (argon).[3][4]

  • The solution is cooled, and a solution of an organometallic reagent, such as ethyllithium (B1215237) or a suitable Grignard reagent, is added dropwise.[4] Note: The use of ethylmagnesium bromide may lead to side reactions like deoxygenation instead of addition with some sterically hindered nitrones.[3]

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is carefully quenched with brine or water.[4]

Step 4: Oxidation to the Nitroxide Radical

The N-hydroxylamine formed in the previous step is oxidized to the stable nitroxide radical.

  • The organic phase from the previous step, containing the N-hydroxylamine, is separated, dried (e.g., with Na₂SO₄), and filtered.[3]

  • An oxidizing agent such as manganese dioxide (MnO₂) is added to the solution, and the mixture is stirred at ambient temperature for several hours.[3]

  • Alternatively, oxidation can be achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst.[5]

  • The final product is purified using column chromatography on silica (B1680970) gel.[1]

Route 2: Reductive Cyclization of Dinitroalkanes

This classical strategy involves the formation of a linear dinitroalkane which is then cyclized to form the pyrrolidine ring. This method is advantageous when the starting nitroalkanes are readily available. The key intermediates are the dinitroalkane and the fully formed tetraethylpyrrolidine amine.

Reaction Pathway

The synthesis starts with the formation of a vicinal dinitroalkane, which undergoes reductive cyclization to the diamine, followed by oxidation to the nitroxide.

G NA Starting Material (e.g., 2-Nitrobutane) DN Intermediate 1: 3,4-Diethyl-3,4-dinitrohexane NA->DN [1] Dimerization PY Intermediate 2: 2,2,5,5-Tetraethylpyrrolidine DN->PY [2] Reductive Cyclization (e.g., H₂ / Pd-C or Fe/HOAc) TN Final Product: 2,2,5,5-Tetraethylpyrrolidine-1-oxyl PY->TN [3] Oxidation (H₂O₂ / Na₂WO₄)

Caption: Reductive cyclization pathway for tetraethyl nitroxide synthesis.
Quantitative Data Summary

Quantitative data for this specific pathway is less commonly published in a consolidated manner. Yields are highly dependent on the specific reagents and conditions used for the reduction and oxidation steps.

StepReactionKey ReagentsProductTypical YieldsReference
2Reductive CyclizationDinitroalkane, H₂, Catalyst (e.g., Pd/C)PyrrolidineCan be high (>80%)[6][7]
3OxidationPyrrolidine amine, H₂O₂, Na₂WO₄NitroxideGenerally good to excellent[5]
Experimental Protocols

Step 1: Synthesis of 3,4-Diethyl-3,4-dinitrohexane

This key intermediate can be synthesized from a simpler nitroalkane, such as 2-nitrobutane. This typically involves generating the nitronate anion with a base, followed by an oxidative coupling reaction.

Step 2: Reductive Cyclization

The dinitroalkane is reduced and cyclized to form the 2,2,5,5-tetraethylpyrrolidine ring.

  • The dinitroalkane is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.[7]

  • Catalytic Hydrogenation: A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (at pressures ranging from atmospheric to high pressure) and stirred until the reaction is complete.[7]

  • Metal-Acid Reduction: Alternatively, the reduction can be performed using a metal, such as iron powder, in an acidic medium like acetic acid.[7]

  • After the reaction, the catalyst is filtered off (for hydrogenation) or the reaction is worked up to remove metal salts. The solvent is evaporated to yield the crude 2,2,5,5-tetraethylpyrrolidine.

Step 3: Oxidation to the Nitroxide Radical

The secondary amine of the pyrrolidine ring is oxidized to the final nitroxide radical.

  • The crude 2,2,5,5-tetraethylpyrrolidine is dissolved in a solvent like methanol.

  • Sodium tungstate (Na₂WO₄) is added as a catalyst.[5]

  • A solution of hydrogen peroxide (e.g., 30% H₂O₂) is added slowly, often with cooling to control the reaction temperature.

  • The reaction is stirred for several hours to overnight.

  • The mixture is then worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated.

  • The final nitroxide product is purified by column chromatography or crystallization.

References

The Mannich Reaction: A Cornerstone in Piperidone Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The Mannich reaction, a classic multicomponent reaction, stands out as a powerful and versatile tool for the synthesis of substituted piperidones. This guide provides a comprehensive overview of the Mannich reaction for piperidone synthesis, detailing its mechanism, experimental protocols, and applications in the development of novel therapeutics.

The Core Reaction: Mechanism and Versatility

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a ketone or its enolizable precursor), an aldehyde (commonly formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine or ammonia.[1][2] The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone to yield a β-amino carbonyl compound, known as a Mannich base.[1][3] In the context of piperidone synthesis, a double Mannich reaction is often employed, where a dialkyl ketone reacts with two equivalents of an aldehyde and a primary amine, leading to the formation of the heterocyclic piperidone ring.[4]

The versatility of the Mannich reaction lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse library of substituted piperidones.[2] This adaptability is crucial in drug discovery for structure-activity relationship (SAR) studies.

General Reaction Pathway

The synthesis of a 4-piperidone (B1582916) via a double Mannich reaction can be visualized as a two-step process occurring in a single pot. The initial step involves the formation of a β-amino ketone, which then undergoes a second Mannich condensation followed by cyclization to yield the piperidone ring.

Caption: Generalized mechanism of piperidone synthesis via a double Mannich reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various substituted piperidones via the Mannich reaction, compiled from the cited literature.

Table 1: Synthesis of 2,6-Diaryl-4-Piperidones

EntryAmineAldehydeKetoneCatalystSolventTime (h)Yield (%)Reference
1Ammonium (B1175870) Acetate (B1210297)Substituted Aromatic AldehydesEthyl Methyl Ketone-Ethanol (B145695)--[5]
2AnilineBenzaldehydeEthyl AcetoacetateSLSWater690[6][7]
34-ChloroanilineBenzaldehydeEthyl AcetoacetateSLSWater685[6]
4Aniline4-Chlorobenzaldehyde (B46862)Ethyl AcetoacetateSLSWater695[6]
5Ammonium Acetate4-Hydroxybenzaldehyde4-ChloroacetoacetanilideAmmonium Formate---[8]

Table 2: Synthesis of 3-Methyl-2,6-Diaryl-4-Piperidones

EntryAmineAldehydeKetoneSolventYield (%)Reference
1Ammonium Acetate4-ChlorobenzaldehydeEthyl Methyl KetoneEthanol-[5][9][10]
2Ammonium Acetate4-MethylbenzaldehydeEthyl Methyl KetoneEthanol-[5][9][10]
3Ammonium Acetate4-HydroxybenzaldehydeEthyl Methyl KetoneEthanol57.5 (oxime)[10]
4Ammonium Acetate4-MethoxybenzaldehydeEthyl Methyl KetoneEthanol73.6 (oxime)[10]

Experimental Protocols

The following are detailed methodologies for key Mannich reactions cited in the synthesis of piperidones.

General Procedure for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones[5]

A mixture of an appropriately substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.15 mol) in absolute ethanol (25 mL) is prepared. The mixture is warmed to dissolve the components and then allowed to stand at room temperature for 24 hours. The separated solid product is collected by filtration, washed with a mixture of ethanol and ether (1:1), and then recrystallized from ethanol.

One-Pot Synthesis of Highly Substituted Piperidines in Water[6][7]

To a mixture of an aromatic amine (2 mmol) and a β-ketoester (1 mmol) in water (10 mL), sodium lauryl sulfate (B86663) (SLS) (0.02 g) is added, and the mixture is stirred for 20 minutes at room temperature. The aromatic aldehyde (2 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated solid is collected by filtration, washed with water, and dried to afford the desired piperidone derivative.

Synthesis of a Mannich Base from Succinimide, 4-Chlorobenzaldehyde, and Urea[11]

Succinimide (1:1 molar ratio), urea (B33335) (1:1 molar ratio), and 4-chlorobenzaldehyde (1:1 molar ratio) are used. Succinimide and urea are dissolved in a sufficient amount of ethanol to form a homogeneous solution in a 250 mL beaker. 4-Chlorobenzaldehyde is then added slowly in drops with continuous stirring. A white powdery substance forms immediately. The mixture is left for two weeks, after which the product is washed several times with distilled water, dried in an air oven at 60°C for 1 hour, and recrystallized from ethanol by slow evaporation.

Experimental and Synthetic Workflow

The general workflow for the synthesis, purification, and characterization of piperidones via the Mannich reaction is a systematic process crucial for obtaining pure compounds for biological evaluation.

Experimental_Workflow Start Reactant Preparation (Ketone, Aldehyde, Amine) Reaction Mannich Reaction (Solvent, Catalyst, Temp, Time) Start->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay

Caption: A typical experimental workflow for piperidone synthesis and evaluation.

Applications in Drug Development

Substituted piperidones are key intermediates in the synthesis of a wide array of pharmacologically active agents. For instance, 2,6-diaryl-3-methyl-4-piperidone derivatives have been shown to exhibit significant analgesic and local anesthetic activities.[5][9] Furthermore, modifications of the piperidone core, such as the synthesis of their oxime and thiosemicarbazone derivatives, have led to compounds with potent antifungal properties.[5][10] The nitro-Mannich reaction has also been employed in the synthesis of piperidine (B6355638) and piperidinone-based drugs, highlighting the broad applicability of this reaction class in medicinal chemistry.[8] The ease of diversification of the piperidone core through the Mannich reaction makes it an invaluable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The Mannich reaction remains a highly relevant and powerful method for the synthesis of substituted piperidones. Its operational simplicity, tolerance of a wide range of functional groups, and the ready availability of starting materials make it an attractive strategy for both academic research and industrial drug development. The ability to generate complex and diverse molecular architectures in a single step underscores the efficiency of this classic transformation. As the demand for novel therapeutics continues to grow, the Mannich reaction will undoubtedly continue to play a pivotal role in the discovery and development of new piperidone-based drugs.

References

Introduction to 2,2,6,6-Tetramethylpiperidin-4-one and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylpiperidin-4-one, also known as Triacetonamine (TAA), is a versatile heterocyclic organic compound.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide array of chemical products, ranging from pharmaceuticals and pesticides to polymer photostabilizers. The core structure, a piperidine (B6355638) ring with four methyl groups flanking the nitrogen atom, imparts significant steric hindrance.[4] This unique structural feature is responsible for its reduced nucleophilicity and makes it a valuable building block in modern chemistry.[5]

The primary applications of 2,2,6,6-tetramethylpiperidin-4-one are in the production of Hindered Amine Light Stabilizers (HALS), which are used to prevent the degradation of polymers exposed to light.[4][6] Beyond industrial applications, TAA and its derivatives are of great interest in the pharmaceutical industry. They have been investigated for various biological activities, including anti-arrhythmic and antihypertensive properties, and serve as precursors for new therapeutic agents.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,2,6,6-tetramethylpiperidin-4-one and its key analogues, with a focus on their relevance to research and drug development.

Physicochemical Properties of 2,2,6,6-Tetramethylpiperidin-4-one

The physical and chemical properties of 2,2,6,6-tetramethylpiperidin-4-one make it a convenient compound to handle and utilize in various synthetic procedures. It is a solid at room temperature and is soluble in water and common organic solvents.[6]

PropertyValueReference
Molecular Formula C₉H₁₇NO[2][7]
Molecular Weight 155.24 g/mol [7]
Appearance Colorless to yellow crystalline solid
Melting Point 35-43 °C[6]
Boiling Point 205 °C[6]
CAS Number 826-36-8[1]
IUPAC Name 2,2,6,6-tetramethylpiperidin-4-one[1]
Synonyms Triacetonamine, TAA, Tempidon, Vincubine[1][2]

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one

The most common method for synthesizing 2,2,6,6-tetramethylpiperidin-4-one is through the reaction of acetone (B3395972) and ammonia (B1221849).[8] This condensation reaction can be carried out under various conditions, often employing an acid catalyst.

General Synthesis Workflow

Synthesis_Workflow A Acetone + Ammonia B Reaction Vessel (with catalyst) A->B C Reaction (Heating) B->C D Crude Product Mixture C->D E Workup (e.g., Neutralization, Extraction) D->E F Purification (e.g., Distillation, Crystallization) E->F G Pure 2,2,6,6-Tetramethylpiperidin-4-one F->G

Caption: General workflow for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one.

Experimental Protocol: Synthesis from Acetone and Ammonia

This protocol is based on a general procedure described in the literature.[8][9]

Materials:

  • Acetone

  • Aqueous Ammonia (e.g., 20-28%)

  • Ammonium (B1175870) chloride (catalyst)

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a suitable pressure vessel, combine acetone and aqueous ammonia. A typical molar ratio of acetone to ammonia is between 4:1 and 10:1.[8]

  • Add a catalytic amount of ammonium chloride (e.g., 0.01-0.1 moles per mole of acetone).[8]

  • Seal the vessel and heat the mixture to a temperature between 60-85 °C for 4 to 6 hours.[8]

  • After the reaction period, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a base, such as sodium hydroxide flakes or a concentrated solution, while stirring.[8]

  • The organic layer is then separated from the aqueous layer.

  • The unreacted acetone is removed from the organic layer by distillation.

  • The remaining residue, containing the crude 2,2,6,6-tetramethylpiperidin-4-one, can be further purified by vacuum distillation or by crystallization of its hydrate (B1144303) form at low temperatures (e.g., 0 °C).[8]

Key Analogues and Their Synthesis

The 2,2,6,6-tetramethylpiperidin-4-one core can be readily modified to produce a variety of analogues with different functionalities and applications.

2,2,6,6-Tetramethyl-4-piperidinol (B29938)

A key analogue is 2,2,6,6-tetramethyl-4-piperidinol, which is formed by the reduction of the ketone group. This alcohol is also an important intermediate for hindered amine light stabilizers.[10]

Experimental Protocol: Catalytic Hydrogenation to 2,2,6,6-Tetramethyl-4-piperidinol

This protocol describes the reduction of the ketone to an alcohol.[5][10]

Materials:

  • 2,2,6,6-Tetramethylpiperidin-4-one

  • Solvent (e.g., an aliphatic alcohol)

  • Catalyst (e.g., Raney Nickel or Palladium on Carbon)[5][10]

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Dissolve 2,2,6,6-tetramethylpiperidin-4-one in a suitable organic solvent in a high-pressure reactor.

  • Add the hydrogenation catalyst to the mixture.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen and heat to the desired reaction temperature (e.g., 20-180 °C).[10]

  • Maintain the reaction with stirring for 1-5 hours.[10]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure, and the resulting 2,2,6,6-tetramethyl-4-piperidinol can be purified by crystallization. The product is typically a white crystalline solid.[10]

Other Notable Analogues
Analogue NameStructureKey Applications
2,2,6,6-Tetramethyl-4-piperidinol C₉H₁₉NOIntermediate for HALS, synthesis of other derivatives.[10]
4-Amino-2,2,6,6-tetramethylpiperidine C₉H₂₀N₂Building block for pharmaceuticals and other specialty chemicals.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) C₉H₁₈NOStable radical used as a catalyst in selective oxidation reactions.[4]
N-Halamine derivatives VariesUsed in the development of antimicrobial materials and surfaces.[11]

Applications in Drug Development and Research

The sterically hindered piperidine scaffold is a valuable pharmacophore in medicinal chemistry.[12] Analogues of 2,2,6,6-tetramethylpiperidin-4-one have shown a range of biological activities and are used as building blocks for complex drug molecules.

Pathway from Core Molecule to Applications

Applications_Pathway cluster_applications Applications Core 2,2,6,6-Tetramethylpiperidin-4-one Analogues Synthesis of Analogues (e.g., reduction, amination) Core->Analogues HALS Hindered Amine Light Stabilizers (HALS) Core->HALS Industrial Synthesis Pharma Pharmaceutical Agents Analogues->Pharma Drug Discovery Research Research Tools (e.g., TEMPO) Analogues->Research Catalyst Development

Caption: From core structure to diverse applications.

Therapeutic Potential
  • Cardiovascular Drugs : Derivatives of 2,2,6,6-tetramethylpiperidin-4-one have been investigated for their potential as anti-arrhythmic and antihypertensive agents.[6]

  • Antimicrobial Agents : The piperidin-4-one scaffold is found in various compounds exhibiting bactericidal and fungicidal activities.[13] Novel antibiotics based on 2,2,6,6-tetramethyl-4-piperidinol have been developed, such as N-halamine-labeled silica (B1680970) nanoparticles, which show potent activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[11]

  • Anticancer Agents : Certain piperidine analogues have demonstrated cytotoxic effects against human colon carcinoma cell lines.[12] For instance, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine showed IC50 values between 6 and 11 µM.[12]

Biological Activity of Piperidin-4-one Analogues

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring.[12]

Compound ClassBiological ActivityExample DataReference
2,6-Diaryl-3-methyl-4-piperidonesAntibacterial, AntifungalSome compounds showed significant activity when compared with ampicillin (B1664943) and terbinafine.[13]
N-Halamine labeled nanoparticlesAntibacterialExerted powerful bactericidal capability toward S. aureus and E. coli.[11]
N-methyl-2,6-bis(bromomethyl)piperidineCytotoxicOxic IC50 values between 6 and 11 µM against HT29 and BE human colon carcinoma cells.[12]
Various Piperidin-4-one derivativesAnalgesic, Hypotensive, CNS Depressant, AntiviralGeneral activities reported for the piperidin-4-one class of compounds.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion test is a standard method to assess the antimicrobial activity of chemical compounds.[12]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile paper disks

  • Test compound solution at a known concentration

  • Standard antibiotic disk (positive control)

  • Solvent-only disk (negative control)

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism, adjusting its turbidity to be equivalent to a 0.5 McFarland standard.[12]

  • Plate Inoculation : Dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[12]

  • Disk Application : Aseptically place paper disks impregnated with the test compound, the standard antibiotic, and the solvent control onto the surface of the inoculated agar plate.[12]

  • Incubation : Invert the plates and incubate them at a suitable temperature (e.g., 37°C) for 18-24 hours.[12]

  • Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[12]

Conclusion

2,2,6,6-Tetramethylpiperidin-4-one is a foundational molecule with far-reaching importance in both industrial and academic settings. Its sterically hindered structure provides a robust and versatile scaffold for the synthesis of a multitude of derivatives. While its primary commercial use is in the production of HALS, the ongoing exploration of its analogues continues to uncover significant potential in drug discovery, particularly in the development of new cardiovascular, antimicrobial, and anticancer agents. The synthetic accessibility of the core and the tunability of its derivatives ensure that 2,2,6,6-tetramethylpiperidin-4-one and its family of compounds will remain a focal point of research for scientists and drug development professionals.

References

Elucidating the Isomers of C10H19NO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isomerism

The molecular formula C10H19NO represents a multitude of compounds known as isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2][3] This structural variance can lead to significantly different physical, chemical, and biological properties.[1][4] In the realm of drug development and pharmacology, understanding the specific properties of each isomer is critical, as one isomer may exhibit therapeutic effects while another could be inactive or even harmful.[1][4] This guide will delve into several notable isomers of C10H19NO, providing their IUPAC names, relevant data, and experimental context for researchers, scientists, and drug development professionals.

The primary categories of isomerism are structural isomerism, where atoms are connected in a different order, and stereoisomerism, where atoms have the same connectivity but differ in their spatial arrangement.[1][2] The significance of isomerism in pharmacology is underscored by the development of single-isomer drugs, which can offer improved efficacy and safety profiles over racemic mixtures.[4][5]

Notable Isomers of C10H19NO

The molecular formula C10H19NO can correspond to a variety of structures, including alkaloids, amides, and other nitrogen-containing organic compounds. Below are several examples with their corresponding IUPAC names and known significance.

Lupinine (B175516)

A naturally occurring quinolizidine (B1214090) alkaloid found in plants of the Lupinus genus.[6]

  • IUPAC Name: [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol[6]

(+)-Isonitramine

A synthetic azaspiro compound that has been investigated for its potential as a hypoglycemic agent.[7]

  • IUPAC Name: (6R,11R)-2-azaspiro[5.5]undecan-11-ol[7]

N-Cyclohexylbutanamide

An amide that can be synthesized for various research purposes.

  • IUPAC Name: N-cyclohexylbutanamide[8]

(E)-4-(butylamino)hex-3-en-2-one

An enamine ketone.

  • IUPAC Name: (E)-4-(butylamino)hex-3-en-2-one[9]

4-Cyclohexylmorpholine

A substituted morpholine (B109124) derivative.

  • IUPAC Name: 4-Cyclohexylmorpholine[10]

Physicochemical Data of Selected C10H19NO Isomers

Quantitative data for these isomers is crucial for their identification, characterization, and application in research. The following table summarizes key physicochemical properties.

Isomer IUPAC Name Molecular Weight ( g/mol ) XLogP3 CAS Number
Lupinine[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol169.26-486-70-4[6]
(+)-Isonitramine(6R,11R)-2-azaspiro[5.5]undecan-11-ol169.26--
N-CyclohexylbutanamideN-cyclohexylbutanamide169.26[8]2.2[8]1199-87-7[8]
(E)-4-(butylamino)hex-3-en-2-one(E)-4-(butylamino)hex-3-en-2-one169.26[9]2.8[9]-
4-Cyclohexylmorpholine4-Cyclohexylmorpholine169.2640[10]-6425-41-8[10]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below is a generalized protocol for the isolation of a natural product isomer like Lupinine and a synthetic protocol for an amide like N-Cyclohexylbutanamide.

Protocol 1: Isolation of Lupinine from Plant Material

This protocol provides a general workflow for the extraction and isolation of alkaloids from plant sources.

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves and stems of a Lupinus species). Air-dry the material in a well-ventilated area away from direct sunlight. Once dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol, for 24-48 hours at room temperature. Repeat the extraction process three times to ensure maximum yield. Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction for Alkaloid Enrichment: Dissolve the crude extract in 1 M hydrochloric acid. Wash the acidic solution with a nonpolar solvent like diethyl ether or hexane (B92381) to remove neutral and acidic compounds. Basify the aqueous layer with a 2 M sodium hydroxide (B78521) solution to a pH of 10-12. Extract the liberated alkaloids with a solvent such as dichloromethane (B109758) or chloroform (B151607).

  • Chromatographic Purification: Concentrate the alkaloid-rich fraction and subject it to column chromatography over silica (B1680970) gel or alumina. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the individual alkaloids.

  • Characterization: Identify the isolated compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

G cluster_extraction Extraction and Isolation Workflow plant_material Plant Material (e.g., Lupinus sp.) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration acid_base Acid-Base Extraction concentration->acid_base chromatography Column Chromatography acid_base->chromatography characterization Spectroscopic Analysis (NMR, MS, IR) chromatography->characterization pure_isomer Pure Isomer (Lupinine) characterization->pure_isomer

Caption: Workflow for the isolation of a natural product isomer.

Protocol 2: Synthesis of N-Cyclohexylbutanamide

This protocol outlines a standard procedure for amide synthesis via the acylation of an amine.

  • Reactant Preparation: In a round-bottom flask, dissolve cyclohexylamine (B46788) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylation Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of butanoyl chloride to the stirred solution. The reaction is exothermic and should be controlled. To neutralize the HCl byproduct, a base like triethylamine (B128534) or pyridine (B92270) can be added.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), a dilute base solution (e.g., 1 M NaHCO3), and brine.

  • Purification: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized N-cyclohexylbutanamide using NMR, IR, and MS analysis.

G cluster_synthesis Amide Synthesis Workflow reactants Reactants (Cyclohexylamine + Butanoyl Chloride) acylation Acylation Reaction (in Dichloromethane) reactants->acylation monitoring TLC Monitoring acylation->monitoring workup Aqueous Workup monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization final_product N-Cyclohexylbutanamide characterization->final_product

Caption: General workflow for the synthesis of an amide isomer.

Signaling Pathways and Biological Activity

The biological activity of C10H19NO isomers can be diverse. For instance, alkaloids like lupinine can interact with neurotransmitter receptors. While a specific signaling pathway for the isomers listed may not be extensively documented in publicly available literature, a generalized diagram can illustrate how a bioactive compound might modulate a cellular signaling cascade, such as a G-protein coupled receptor (GPCR) pathway, which is a common target for many drugs.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand Bioactive Isomer (e.g., C10H19NO) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Targets

Caption: A generalized G-protein coupled receptor signaling pathway.

This guide serves as a foundational resource for understanding the complexities associated with the molecular formula C10H19NO. The diversity of its isomers highlights the importance of precise chemical identification and characterization in scientific research and drug development.

References

The Ascendancy of Substituted Piperidinones: A Technical Guide to their Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted piperidinones, with a particular focus on their evolution as potent inhibitors of critical protein-protein interactions in oncology. We will delve into their synthesis, structure-activity relationships, and the key signaling pathways they modulate, presenting a comprehensive resource for researchers in drug discovery and development.

Early Discovery and Synthetic Evolution

The piperidine (B6355638) ring is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1][2] Piperidinones, the oxidized congeners of piperidines, have historically served as versatile intermediates in the synthesis of complex alkaloids and other biologically active molecules.[2][3] Early synthetic methods primarily focused on cyclization strategies to construct the six-membered nitrogen-containing ring.

One of the classical and most utilized methods for the synthesis of 4-piperidones is the Mannich condensation. This reaction typically involves the condensation of a primary amine, an aldehyde, and a ketone with two α-hydrogens.[4] Another foundational approach involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to yield the 4-piperidone (B1582916).[5]

Over the years, synthetic methodologies have evolved to offer greater control over stereochemistry and substitution patterns. Modern approaches include multicomponent reactions (MCRs), which allow for the rapid assembly of complex piperidinone structures in a single step with high bond-forming efficiency.[4][6] These radical and ionic cascade reactions have enabled the creation of highly substituted piperidinones with multiple stereogenic centers.[4][6] Furthermore, catalytic methods, including hydrogenation of substituted pyridines and various metal-catalyzed cyclization reactions, have provided efficient and stereoselective routes to a wide range of piperidinone derivatives.[1]

The Rise of Piperidinones in Cancer Therapy: Targeting the MDM2-p53 Interaction

A pivotal moment in the history of substituted piperidinones was their identification as potent inhibitors of the MDM2-p53 protein-protein interaction (PPI).[7][8] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2.[9] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[8] The discovery that small molecules could disrupt this interaction and reactivate p53 opened a new avenue for cancer therapy.

Initial efforts in this area led to the development of the nutlins, a class of cis-imidazoline-based inhibitors. However, the pursuit of novel scaffolds with improved potency, selectivity, and pharmacokinetic properties led researchers to the piperidinone core.

Discovery of AMG 232 and the Optimization of Piperidinone-Based MDM2 Inhibitors

A significant breakthrough in this field was the discovery of AMG 232 by Amgen.[10][11] The development of AMG 232 stemmed from the optimization of an earlier piperidinone inhibitor, AM-8553.[9][12] Through extensive structure-activity relationship (SAR) studies and structure-based design, researchers systematically modified the substituents on the piperidinone ring to enhance its binding affinity for MDM2.[9][13]

These optimization efforts focused on mimicking the interactions of the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic cleft on the MDM2 surface.[9] The piperidinone scaffold served as a rigid and synthetically tractable framework to orient the necessary phenyl and chlorophenyl groups into these pockets.[9] Further exploration of the N-alkyl substituent to engage with a shallow cleft near Gly58 on the MDM2 surface led to the discovery of sulfonamide-containing derivatives with potent inhibitory activity.[13] This rational drug design approach culminated in the identification of AMG 232, a highly potent, selective, and orally bioavailable MDM2 inhibitor that has advanced into clinical trials.[10][11]

Quantitative Data on Substituted Piperidinone Activity

The following tables summarize key quantitative data for representative substituted piperidinone-based MDM2 inhibitors, highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Activity of Piperidinone-Based MDM2 Inhibitors

CompoundMDM2 Binding (HTRF IC50, nM)MDM2 Binding (SPR KD, nM)Reference
AM-85531.1-[9]
AMG 232 0.6 0.045 [11]
Compound 6--[9]
Compound 7--[9]
Compound 14--[9]
Compound 15--[9]
Compound 23--[9]
Compound 31--[13]
Compound 38--[13]

Data for compounds 6, 7, 14, 15, 23, 31, and 38 are qualitatively described as potent in the references, but specific IC50/KD values were not consistently provided in the abstracts.

Table 2: Cellular Activity of Piperidinone-Based MDM2 Inhibitors

CompoundCell LineProliferation AssayIC50 (nM)Reference
AM-8553SJSA-1EdU73[9]
AMG 232 SJSA-1 EdU 9.1 [11]
AMG 232 HCT116 BrdU 10 [11]

Experimental Protocols

Detailed experimental procedures are critical for the replication and advancement of scientific findings. The following sections outline the general synthetic approaches for key substituted piperidinones, with the understanding that specific, step-by-step protocols are typically found in the supporting information of the cited literature.

General Procedure for the Synthesis of 2-Substituted 4-Piperidones via Double Aza-Michael Reaction

A concise and high-yielding double aza-Michael reaction is an efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[2]

  • Step 1: Synthesis of Divinyl Ketones: The requisite divinyl ketones can be prepared through various established methods.

  • Step 2: Double Aza-Michael Addition: A primary amine (e.g., a chiral amine like (S)-α-phenylethylamine to induce stereoselectivity) is reacted with the divinyl ketone in a suitable solvent. The reaction proceeds via a conjugate addition of the amine to both vinyl groups, followed by an intramolecular cyclization to form the 4-piperidone ring.

  • Step 3: Purification: The resulting 2-substituted 4-piperidone is purified using standard techniques such as column chromatography.

For a detailed, step-by-step protocol, researchers should refer to the experimental section of Poeschl et al., ACS Omega 2020.[2]

General Synthetic Route to AMG 232

The synthesis of the clinical candidate AMG 232 is a multi-step process that involves the stereoselective construction of the highly substituted piperidinone core.[3][12]

  • Step 1: Noyori Dynamic Kinetic Resolution: This step is employed to establish the key stereochemistry of a lactone intermediate.[12]

  • Step 2: Diastereoselective Allylation: A highly diastereoselective allylation is performed to introduce another stereocenter.[12]

  • Step 3: Oxazoline-Assisted Piperidinone Formation: A novel oxazoline-assisted reaction is utilized to construct the piperidinone ring.[12]

  • Step 4: N-Alkylation and Final Modifications: The final steps involve the introduction of the N-alkyl substituent and any necessary functional group manipulations to yield AMG 232.[3]

A detailed, multi-gram scale synthesis of AMG 232 has been published, and researchers are directed to these publications for the specific reaction conditions and procedures.[3][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the MDM2-p53 signaling pathway and a generalized experimental workflow for the discovery of piperidinone-based MDM2 inhibitors.

The MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates p21 p21 p53->p21 transactivates PUMA PUMA p53->PUMA transactivates MDM2 MDM2 p53->MDM2 transactivates Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis MDM2->p53 binds & inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination E3 Ligase Activity Ubiquitination->p53 Piperidinone Substituted Piperidinone (e.g., AMG 232) Piperidinone->MDM2 inhibits binding to p53

Caption: The MDM2-p53 signaling pathway and the mechanism of action of substituted piperidinone inhibitors.

Experimental Workflow for Piperidinone-Based Inhibitor Discovery

Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Optimization cluster_evaluation Preclinical Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening (HTS) Lead_Identification Lead Identification HTS->Lead_Identification Fragment_Screening Fragment-Based Screening Fragment_Screening->Lead_Identification Structure_Based_Design Structure-Based Drug Design Structure_Based_Design->Lead_Identification Piperidinone_Synthesis Piperidinone Synthesis & Analogue Generation Lead_Identification->Piperidinone_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Piperidinone_Synthesis->SAR_Studies Lead_Optimization->Piperidinone_Synthesis Biochemical_Assays Biochemical Assays (HTRF, SPR) Lead_Optimization->Biochemical_Assays Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Xenograft Models Cellular_Assays->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling Clinical_Candidate Clinical Candidate Selection (e.g., AMG 232) ADMET_Profiling->Clinical_Candidate

Caption: A generalized workflow for the discovery and development of piperidinone-based inhibitors.

Conclusion

The journey of substituted piperidinones from versatile synthetic intermediates to clinically investigated cancer therapeutics exemplifies the power of modern medicinal chemistry. Their rich history is marked by continuous innovation in synthetic methodology and a deep understanding of molecular interactions. The successful development of potent and selective MDM2-p53 inhibitors based on the piperidinone scaffold has not only provided promising new avenues for cancer treatment but has also solidified the importance of this heterocyclic core in contemporary drug discovery. This technical guide serves as a foundational resource for researchers aiming to build upon this legacy and explore the full therapeutic potential of substituted piperidinones.

References

Methodological & Application

Application Notes: Laboratory Protocols for Mannich Condensation of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbonyl compound.[1] This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[2][3][4] Piperidin-4-one scaffolds, in particular, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules with diverse therapeutic applications, including anticancer, anti-HIV, antibacterial, and analgesic properties.[4][5][6] These application notes provide detailed experimental protocols for the synthesis of Mannich bases derived from piperidin-4-ones, targeting researchers, scientists, and professionals in drug development.

General Reaction Scheme

The synthesis of substituted piperidin-4-ones via the Mannich reaction typically involves the condensation of a ketone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297) or a primary amine. The general reaction is illustrated below:

2 Ar-CHO + R-CO-CH₃ + R'-NH₂ → Substituted Piperidin-4-one + 2 H₂O

Experimental Protocols

Multiple synthetic routes have been established for the Mannich condensation of piperidin-4-ones. The choice of solvent and reaction conditions can significantly impact reaction efficiency, yield, and ease of purification.[7] Below are three distinct protocols.

Protocol 1: Mannich Condensation under Ethanolic Reflux

This protocol is a classical method utilizing ethanol (B145695) as a solvent and heat to drive the reaction to completion.

Materials:

  • Substituted aromatic aldehyde (2 eq)

  • Ketone with an active methylene (B1212753) group (e.g., acetone, ethyl methyl ketone) (1 eq)

  • Ammonium acetate or primary amine (1 eq)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 eq) and the substituted aromatic aldehyde (2 eq) in a suitable volume of ethanol.

  • Add the amine source, such as ammonium acetate (1 eq), to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary, often ranging from 4 to 36 hours, depending on the specific substrates.[8]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerator (~8 °C) overnight to facilitate precipitation of the product.[8]

  • Filter the resulting precipitate using a Buchner funnel, wash the solid with cold water, and then a small amount of cold ethanol.

  • Dry the crude product in a desiccator or a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/ethyl acetate mixture, or 1,4-dioxane) to obtain the pure piperidin-4-one derivative.[8][9]

Protocol 2: Mannich Condensation in Acetic Acid

The use of glacial acetic acid as a solvent has been reported to improve yields and simplify the isolation of pure products, as it can catalyze the reaction and keep the amine acetate salt in solution.[7]

Materials:

  • Amine or Ammonium Acetate (0.2 mole)

  • Aldehyde (0.4 mole)

  • Ketone (0.2 mole)

  • Glacial Acetic Acid (20 mL)

  • Ammonium Hydroxide (B78521) (concentrated)

  • Standard laboratory glassware

Procedure:

  • In a suitable flask, dissolve the amine or ammonium acetate (0.2 mole) in 20 mL of glacial acetic acid.[7]

  • To this solution, add the aldehyde (0.4 mole) and the ketone (0.2 mole). Note that the molar ratio of amine:aldehyde:ketone is typically 1:2:1, but may be adjusted to optimize the yield.[7]

  • Heat the reaction mixture gently on a steam bath or hotplate. The reaction is often rapid in this medium.[7]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water.

  • Carefully neutralize the solution by adding concentrated ammonium hydroxide until the piperidin-4-one base precipitates.

  • Collect the solid product by suction filtration and wash thoroughly with water.[7]

  • If the product separates as an oil, it can be converted to its hydrochloride salt by dissolving the oil in an appropriate solvent (e.g., ether) and passing dry hydrogen chloride gas through the solution. The precipitated salt can then be purified by recrystallization.[7]

  • The pure base can be regenerated by treating an alcohol solution of the hydrochloride salt with aqueous ammonia.[7]

Protocol 3: Room Temperature Synthesis

For certain substrates, the reaction can proceed efficiently at room temperature, offering a milder and more energy-efficient alternative.

Materials:

  • Acetanilide or another active hydrogen compound (0.02 mol)

  • Benzaldehyde (0.02 mol, e.g., in a 35% ethanolic solution)

  • Piperidine or other secondary amine (0.02 mol)

  • Ethanol

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the active hydrogen compound (0.02 mol) in a minimal amount of an ethanolic solution of benzaldehyde.[10]

  • To this solution, add the secondary amine (0.02 mol) gradually while stirring continuously at room temperature.[10]

  • Continue stirring the mixture for approximately 30-60 minutes. The formation of a crystalline product may be observed.[10]

  • Filter the crystals under pressure using a suction pump.[10]

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the product from warm ethanol to achieve high purity. The purity can be checked by TLC.[10]

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters and outcomes for the described protocols. Yields are highly dependent on the specific substrates used.

ParameterProtocol 1 (Ethanolic Reflux)Protocol 2 (Acetic Acid Medium)Protocol 3 (Room Temperature)
Amine Ammonium Acetate / Primary AmineAmine / Ammonium AcetateSecondary Amine (e.g., Piperidine)
Aldehyde Aromatic AldehydeAldehydeBenzaldehyde
Ketone Ketone with α-hydrogensKetoneAcetanilide
Molar Ratio ~1 : 2 : 1 (Amine:Aldehyde:Ketone)1 : 2 : 1 (Amine:Aldehyde:Ketone)1 : 1 : 1 (Amine:Aldehyde:Ketone)
Solvent EthanolGlacial Acetic AcidEthanol
Temperature Reflux (~78 °C)Heated (Steam Bath)Room Temperature
Reaction Time 4 - 36 hours[8]Rapid / Varies30 - 60 minutes[10]
Reported Yield Low to Moderate[8]Satisfactory / Good[7]Varies (often good for suitable substrates)
Work-up Cooling/PrecipitationNeutralization/PrecipitationDirect Filtration

Experimental Workflow and Characterization

The overall process from synthesis to characterization is a critical workflow for ensuring the identity and purity of the target compounds. The synthesized Mannich bases are typically characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structure.[8][10]

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A Reactant Mixing (Ketone, Aldehyde, Amine) in chosen solvent B Reaction (Reflux, RT, etc.) A->B C Work-up (Precipitation / Extraction) B->C Reaction Completion D Filtration C->D E Recrystallization D->E F Structural Characterization (NMR, IR, MS) E->F Pure Compound G Purity Analysis (TLC, Melting Point) F->G

Caption: Experimental workflow for the synthesis and analysis of piperidin-4-ones.

This structured approach ensures the reliable synthesis and validation of novel piperidin-4-one derivatives, which can then be subjected to biological screening in drug discovery programs.

References

Applications of 2-Ethyl-2,6,6-trimethylpiperidin-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature detailing the specific medicinal chemistry applications of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is limited. The following application notes and protocols are based on studies of structurally similar piperidin-4-one derivatives. Researchers should use this information as a guide and validate its applicability to the specific compound of interest.

Application Notes

The piperidin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic ring system have been explored for a wide range of therapeutic applications, including analgesic, antimicrobial, cytotoxic, and central nervous system activities. The substituents on the piperidine (B6355638) ring play a crucial role in modulating the pharmacological profile of these compounds.

Based on the analysis of its analogs, this compound holds potential as a key intermediate or a pharmacophore in the development of novel therapeutics. Its structural features suggest possible applications in the following areas:

  • Analgesic Agents: Substituted piperidones have shown significant analgesic properties. For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives have exhibited potent analgesic activity.

  • Antimicrobial and Antifungal Agents: The piperidin-4-one nucleus is a common feature in compounds with antimicrobial and antifungal properties. Derivatives such as thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant activity against various bacterial and fungal strains.

  • Cytotoxic Agents for Cancer Therapy: The piperidine scaffold is present in several anticancer agents. Analogs of this compound, such as cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, have shown cytotoxic activity against human colon carcinoma cell lines.

Quantitative Data on Structurally Similar Piperidin-4-one Derivatives

The following tables summarize the biological activities of various piperidin-4-one analogs, providing insights into the potential therapeutic applications of this structural class.

Table 1: Analgesic Activity of Piperidin-4-one Analogues

Compound/Analogue ClassTest ModelResultsReference Compound
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneNot SpecifiedHighest analgesic and local anaesthetic activityNot Specified
Pethidine (a 4-arylpiperidine derivative)Not SpecifiedPotent analgesic with a rapid onset and shorter duration of actionMorphine
4-Anilino-4-piperidinecarboxylic acid derivativesNot SpecifiedExtremely potent analgesics, some being thousands of times more potent than morphineMorphine

Table 2: Antimicrobial and Antifungal Activity of Piperidin-4-one Analogues

Compound/Analogue ClassTest Organism(s)Results (MIC/Zone of Inhibition)Reference Compound
N-methyl-4-piperidone-derived curcuminoidsStreptococcus mutans, S. salivarus, L. paracasei, S. mitis, S. sanguinis, S. sobrinusModerate activity with MIC values of 250 µg/mL and 500 µg/mLNot Specified
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisGood activityAmpicillin
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones*M. gypseum, M. canis, T. mentagrophytes, T

Application Notes and Protocols: 2-Ethyl-2,6,6-trimethylpiperidin-4-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, applications, and reaction protocols for 2-Ethyl-2,6,6-trimethylpiperidin-4-one. The following application notes and protocols are therefore based on the well-documented chemistry of the closely related and commercially available analogue, 2,2,6,6-tetramethylpiperidin-4-one. The proposed methodologies are inferential and require experimental validation.

Introduction

This compound is a heterocyclic ketone belonging to the family of sterically hindered amines. While specific data for this compound is scarce, its structural similarity to 2,2,6,6-tetramethylpiperidin-4-one (a key intermediate in the synthesis of Hindered Amine Light Stabilizers, HALS) suggests its potential as a valuable synthetic building block. The presence of both a reactive ketone functionality and a sterically hindered secondary amine provides multiple sites for chemical modification. These modifications can lead to a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and as probes for biological systems.

The introduction of an ethyl group in place of a methyl group at the 2-position, compared to the more common tetramethyl analogue, may influence the steric environment and physicochemical properties of its derivatives. This could offer a strategy for fine-tuning properties such as solubility, lipophilicity, and biological activity in drug discovery programs or altering the performance of HALS.

Potential Synthetic Pathways

A plausible synthetic route to this compound can be extrapolated from the established synthesis of other substituted piperidin-4-ones. One such approach is a modified Mannich-type condensation.

Butan-2-one Butan-2-one Product This compound Butan-2-one->Product + Acetone Acetone Acetone->Product + Ammonia Ammonia (NH3) Ammonia->Product +

Caption: Proposed retro-synthetic approach for this compound.

A forward synthesis could involve the condensation of butan-2-one, acetone, and ammonia, likely under pressure and with acid or base catalysis.

Applications as a Synthetic Building Block

The reactivity of this compound can be exploited at two primary locations: the C4-keto group and the N-H of the secondary amine.

The ketone functionality can undergo a variety of standard chemical transformations to introduce new functional groups and build molecular complexity.

  • Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol, 2-Ethyl-2,6,6-trimethylpiperidin-4-ol, using reducing agents such as sodium borohydride. This alcohol can then be used in esterification or etherification reactions to attach various side chains.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce a diverse range of amino functionalities at the C4 position.

  • Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an exocyclic alkene, providing a scaffold for further functionalization.

  • Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds can be used to introduce carbon-carbon double bonds with electron-withdrawing groups at the C4 position.

The secondary amine can be functionalized, although its steric hindrance will influence the reaction conditions required.

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides, although this may require more forcing conditions compared to less hindered amines.

  • N-Acylation: Acylation with acid chlorides or anhydrides can introduce amide functionalities.

  • N-Oxidation: Oxidation of the amine to the corresponding nitroxide radical can generate stable free radicals, which are useful as spin probes in electron paramagnetic resonance (EPR) studies or as catalysts in oxidation reactions.

Experimental Protocols (Hypothetical)

The following are generalized protocols based on known procedures for 2,2,6,6-tetramethylpiperidin-4-one. Optimization will be necessary for the ethyl-trimethyl analogue.

start Dissolve this compound in Methanol (B129727) add_nabh4 Cool to 0°C and add NaBH4 portion-wise start->add_nabh4 react Stir at room temperature for 2 hours add_nabh4->react quench Quench with water and remove methanol in vacuo react->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify start Dissolve this compound in a suitable solvent add_reagents Add sodium tungstate (B81510) and hydrogen peroxide start->add_reagents react Stir at room temperature until reaction completion (monitored by TLC/EPR) add_reagents->react workup Perform aqueous workup and extract with an organic solvent react->workup dry_concentrate Dry and concentrate the organic phase workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Application Notes and Protocols for the Catalylic Hydrogenation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine (B6355638) and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1][2] The synthesis of these saturated N-heterocycles is a critical endeavor in drug discovery and development. Catalytic hydrogenation of readily available pyridine (B92270) precursors represents one of the most direct and atom-economical methods to access piperidines.[1][3] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of pyridines to piperidines, covering various catalytic systems and reaction conditions.

Challenges in Piperidine Synthesis via Hydrogenation

The direct hydrogenation of pyridines is not without its challenges. The aromatic stability of the pyridine ring and its potential to act as a catalyst poison can hinder the reaction.[2][4] Over-reduction, leading to the cleavage of the C-N bond in the piperidine ring and the formation of ring-opened byproducts, is another significant issue that can reduce the yield of the desired product.[5] Careful selection of the catalyst and optimization of reaction conditions are crucial to overcome these obstacles.[5]

Catalytic Systems and Methodologies

A variety of catalytic systems have been developed for the hydrogenation of pyridines, broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis

Heterogeneous catalysts are widely used in both industrial and laboratory settings due to their ease of separation from the reaction mixture.[3][5] Common heterogeneous catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.[5]

  • Platinum(IV) Oxide (PtO₂): Effective for the hydrogenation of substituted pyridines, often used in acidic media.[5][6]

  • Rhodium on Carbon (Rh/C): Often shows high selectivity for the hydrogenation of the pyridine ring without significant C-N bond cleavage.[5]

  • Raney Nickel (Ra-Ni): A cost-effective catalyst, though it can sometimes promote over-reduction.[5]

Table 1: Comparison of Heterogeneous Catalysts for Piperidine Synthesis

CatalystTypical SubstratesKey AdvantagesPotential Drawbacks
Pd/C Pyridinecarbonitriles, FluoropyridinesCommercially available, good for chemoselective reductions.[7][8]Can promote hydrodehalogenation.[5]
PtO₂ Substituted PyridinesEffective under mild conditions, can tolerate various functional groups.[6]Often requires acidic conditions.
Rh/C PyridineHigh selectivity, minimizes over-reduction.[5]Generally more expensive than Ni or Pd.
Raney Nickel PyridineCost-effective, widely used industrially.[5][9]Can lead to over-reduction and ring opening.[5]
Homogeneous Catalysis

Homogeneous catalysts can offer higher selectivity and activity under milder conditions. Recent advances have focused on iridium and rhodium complexes.

  • Iridium(III) Catalysts: Have shown remarkable tolerance for sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl groups.[2]

  • Rhodium Catalysts: Used in both transfer hydrogenation and asymmetric hydrogenation to produce chiral piperidines.[1]

Table 2: Comparison of Homogeneous Catalytic Systems

Catalytic SystemKey FeaturesTypical Hydrogen SourceApplications
Iridium(III)-catalyzed ionic hydrogenation High chemoselectivity, tolerates sensitive functional groups.H₂ gasSynthesis of multi-substituted piperidines.
Rhodium-catalyzed transfer hydrogenation Uses a hydrogen donor molecule, often proceeds under milder conditions.[1][5]Formic acid/triethylamine mixtureAsymmetric synthesis of chiral piperidines.[1]

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation of 2-Methylpyridine (B31789) using PtO₂

This protocol is adapted from the work of Reddy et al.[6]

Materials:

  • 2-Methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a pad of celite)

  • Rotary evaporator

Procedure:

  • To a high-pressure reactor, add 2-methylpyridine (1.0 g, 10.7 mmol) and glacial acetic acid (20 mL).

  • Add PtO₂ (50 mg, 0.22 mmol) to the solution.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent (glacial acetic acid) under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 2-methylpiperidine, can be further purified by distillation if necessary.

Table 3: Hydrogenation of Substituted Pyridines with PtO₂

SubstratePressure (bar)Time (h)Product
2-Methylpyridine704-62-Methylpiperidine
3-Methylpyridine704-63-Methylpiperidine
2-Bromopyridine5062-Bromopiperidine
2-Fluoropyridine5062-Fluoropiperidine
3-Phenylpyridine6083-Phenylpiperidine

Data adapted from Reddy et al.[6]

Protocol 2: Homogeneous Iridium-Catalyzed Ionic Hydrogenation of a Substituted Pyridine

This protocol is a general representation based on the principles described by Cramer and co-workers.[2]

Materials:

  • Substituted pyridine substrate

  • Iridium(III) catalyst (e.g., [Ir(COD)Cl]₂ with a suitable ligand)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or THF)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox, charge a reaction vial with the iridium catalyst and ligand.

  • Add the substituted pyridine substrate and anhydrous solvent.

  • Seal the vial and place it in a high-pressure reactor.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 50-80 bar).

  • Stir the reaction at the appropriate temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

  • The product is typically obtained as a piperidinium (B107235) salt, which can be isolated by precipitation or solvent removal.[2]

  • Further purification can be achieved by recrystallization or chromatography.

Experimental Workflow Diagrams

experimental_workflow_heterogeneous cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Charge Reactor: Pyridine Substrate Solvent (e.g., Acetic Acid) PtO₂ Catalyst B Seal and Purge with H₂ A->B 1 C Pressurize with H₂ (50-70 bar) B->C 2 D Stir at Room Temperature (4-8 hours) C->D 3 E Vent H₂ D->E 4 F Filter to Remove Catalyst E->F 5 G Remove Solvent F->G 6 H Purify Product (e.g., Distillation) G->H 7

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

experimental_workflow_homogeneous cluster_prep_homo Reaction Setup (Inert Atmosphere) cluster_reaction_homo Hydrogenation cluster_workup_homo Workup and Isolation A_homo Charge Vial: Iridium Catalyst & Ligand Pyridine Substrate Anhydrous Solvent B_homo Seal and Transfer to Autoclave A_homo->B_homo 1 C_homo Purge and Pressurize with H₂ B_homo->C_homo 2 D_homo Stir at Elevated Temperature C_homo->D_homo 3 E_homo Cool and Vent H₂ D_homo->E_homo 4 F_homo Isolate Piperidinium Salt E_homo->F_homo 5 G_homo Purify Product (e.g., Recrystallization) F_homo->G_homo 6

Caption: Workflow for Homogeneous Catalytic Hydrogenation.

Troubleshooting

Table 4: Common Issues and Solutions in Piperidine Hydrogenation

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst poisoning by pyridine or product.[4] Inactive catalyst.Increase catalyst loading. Use a more robust catalyst (e.g., Rh-based).[5] Ensure catalyst is fresh.
Over-reduction (C-N bond cleavage) Harsh reaction conditions (high temperature/pressure).[5] Non-selective catalyst (e.g., Raney Nickel).Lower the reaction temperature and pressure.[5] Use a more selective catalyst like Rhodium.[5]
Incomplete Reaction Insufficient reaction time or catalyst loading. Catalyst deactivation.Increase reaction time or catalyst amount.[5]
Dehalogenation of Substituted Pyridines Catalyst-promoted hydrodehalogenation (common with Pd/C).[5]Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[5]

Logical Relationships

decision_tree start Goal: Synthesize Substituted Piperidine q1 Are sensitive functional groups present? start->q1 homogeneous Consider Homogeneous Catalysis (e.g., Iridium-catalyzed ionic hydrogenation) q1->homogeneous Yes heterogeneous Heterogeneous Catalysis is a good starting point (e.g., PtO₂, Pd/C, Rh/C) q1->heterogeneous No a1_yes Yes a1_no No q2 Is asymmetric synthesis required? homogeneous->q2 heterogeneous->q2 chiral_method Use Chiral Catalysts or Auxiliaries (e.g., Rh-catalyzed transfer hydrogenation) q2->chiral_method Yes achiral_method Standard hydrogenation protocols are suitable q2->achiral_method No a2_yes Yes a2_no No

Caption: Decision Tree for Selecting a Hydrogenation Method.

Conclusion

The catalytic hydrogenation of pyridines is a powerful and versatile method for the synthesis of piperidines. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities while avoiding common pitfalls such as over-reduction and catalyst poisoning. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of valuable piperidine-containing molecules for applications in drug discovery and development.

References

Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of piperidinone derivatives, a significant structural motif in medicinal chemistry.[1][2][3] The methodologies outlined herein are essential for the structural elucidation, quantification, and quality control of these compounds in research and drug development settings.

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of piperidinone derivatives due to its versatility and sensitivity.[4] Both Reverse-Phase (RP) and mixed-mode chromatography are commonly employed.

Application Note: Reverse-Phase HPLC for Piperidinone Analogues

RP-HPLC is a robust method for determining the purity and concentration of piperidinone derivatives in various matrices. A C18 column is frequently used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component, often with an acid modifier (like phosphoric or formic acid) to improve peak shape.[5][6]

Key Performance Characteristics of HPLC for Piperidine (B6355638) Derivatives:

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[5][7]
Linearity Range0.44 - 53.33 µg/mL[8]
Limit of Detection (LOD)0.15 µg/mL[8]
Limit of Quantitation (LOQ)0.44 µg/mL[8]
Average Recovery~101.82%[8]
Experimental Protocol: RP-HPLC Analysis of a Piperidinone Analogue of Curcumin (B1669340)

This protocol is adapted from a validated method for the determination of a piperidinone analogue of curcumin (PAC).[5][7]

1. Instrumentation:

  • HPLC system with UV detection
  • C18 column (e.g., 250 x 4.6 mm I.D.)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 32:68, v/v).[8] For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.[6]
  • Flow Rate: 1.0 mL/min[8]
  • Column Temperature: 30°C[8]
  • Detection Wavelength: As appropriate for the analyte (e.g., determined by UV scan).
  • Injection Volume: 20 µL
  • Run Time: Approximately 7 minutes[5]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Quantify the analyte by comparing its peak area to a standard curve prepared from known concentrations of a reference standard.

Below is a generalized workflow for the HPLC analysis of piperidinone derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standard Curve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

General workflow for HPLC analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized piperidinone derivatives.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is a powerful tool for the complete structural elucidation of piperidinone derivatives.[9][10] These experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

Typical ¹H NMR Spectral Regions for Piperidinone Derivatives:

  • Piperidine Ring Protons: Chemical shifts can vary widely depending on substitution and conformation.

  • Aromatic Protons (if present): Typically observed in the δ 7.0-8.0 ppm region.[10]

  • Benzylic Protons (if present): May appear around δ 4.0 ppm.[10]

Experimental Protocol: NMR Analysis of a Piperidinone Derivative

This protocol provides a general procedure for acquiring NMR spectra for structural elucidation.[9]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the piperidinone derivative.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments (on a ≥400 MHz spectrometer):

  • ¹H NMR: To identify the number and types of protons.
  • ¹³C NMR & DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall molecular framework.

The logical relationship for using various NMR techniques for structural elucidation is depicted below.

NMR_Logic H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC C13 1D ¹³C NMR & DEPT C13->HSQC Direct C-H Correlation Structure Final Structure Elucidation COSY->Structure HMBC 2D HMBC HSQC->HMBC Long-range C-H Correlation HMBC->Structure

Logical flow for NMR-based structural elucidation.
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in piperidinone derivatives. The presence of a carbonyl group (C=O) from the piperidinone ring is a key characteristic feature.

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch (secondary amine)3400 - 3100[11]
C-H Stretch (aliphatic)2985 - 2842[11]
C=O Stretch (amide/ketone)~1720 - 1668[11][12]
Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
  • For liquid samples, a thin film can be prepared between salt plates.

2. Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.
  • Perform a background scan prior to the sample scan.

3. Data Analysis:

  • Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of piperidinone derivatives and for obtaining structural information through fragmentation analysis.[12][13] Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization methods used.[13]

Application Note: ESI-MS/MS for Structural Characterization

ESI is a soft ionization technique suitable for analyzing a wide range of piperidinone derivatives. Tandem mass spectrometry (MS/MS) provides valuable structural insights by inducing fragmentation of a selected precursor ion.[13][14] Common fragmentation pathways for piperidine alkaloids include the neutral loss of water or acetic acid.[13]

Experimental Protocol: ESI-MS/MS Analysis

1. Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Quadrupole Time-of-Flight).[13]

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
  • The solution may be infused directly or introduced via an HPLC system.

3. MS Parameters:

  • Ionization Mode: Positive or negative, depending on the analyte. Positive mode is common for nitrogen-containing compounds.
  • Full Scan MS: To determine the mass of the protonated molecule [M+H]⁺.
  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

4. Data Analysis:

  • Determine the elemental composition from the accurate mass measurement of the precursor ion.
  • Propose fragmentation mechanisms based on the observed product ions to confirm the structure.[13]

The general workflow for characterizing an unknown piperidinone derivative is summarized in the diagram below.

Characterization_Workflow cluster_separation Purification & Purity cluster_structure Structural Elucidation cluster_confirmation Structure Confirmation HPLC HPLC (Purity Assessment & Quantification) FTIR FTIR (Functional Groups) HPLC->FTIR MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Confirm Confirmed Structure NMR->Confirm Unknown Unknown Piperidinone Derivative Unknown->HPLC

Integrated workflow for piperidinone characterization.

References

Application Note: Quantitative Analysis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive protocol for the quantitative analysis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided herein cover sample preparation, instrument parameters, and method validation guidelines. This application note is intended to serve as a foundational method that can be adapted and validated by researchers for specific matrices and applications.

Introduction

This compound is a substituted piperidine (B6355638) derivative. The piperidine ring is a crucial structural motif present in numerous natural alkaloids and synthetic pharmaceuticals. Accurate and robust analytical methods are essential for the quantification of such compounds in various stages of drug discovery, development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of volatile and semi-volatile compounds like piperidine derivatives.[1] This application note provides a detailed experimental workflow for the analysis of this compound, from sample preparation to data analysis.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific sample matrices.

Materials and Reagents
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These solutions will be used to construct a calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

This procedure is a general method for extracting the analyte from an aqueous matrix.

  • Sample Measurement: Transfer 1 mL of the sample into a 15 mL centrifuge tube.

  • Alkalinization: Add 1 mL of 0.1 M NaOH to the sample to adjust the pH to >10. This step ensures that the amine is in its free base form, which is more soluble in organic solvents.[1]

  • Extraction: Add 5 mL of dichloromethane to the tube. Cap the tube and vortex vigorously for 2 minutes.[1]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.[1]

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) twice more on the remaining aqueous layer. Combine all organic extracts.[1]

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[1]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Final Sample: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters and may require optimization.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Acquisition Mode Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be generated by plotting the peak area of the target analyte against the concentration of the prepared working standards. The concentration of the analyte in the samples can then be determined from this curve. The following table summarizes the expected and required quantitative data for a validated method.

Parameter Value / Range
Retention Time (RT) To be determined experimentally
Molecular Ion (M+) m/z 183 (based on a molecular weight of 183.30 g/mol )
Key Fragment Ions for SIM Mode To be determined from the full scan mass spectrum. Plausible ions include m/z 168 (M-15), 154 (M-29), 126, 83.
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) To be determined (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined (Signal-to-Noise ratio of 10:1)
Accuracy (% Recovery) 85-115%
Precision (% RSD) ≤ 15%

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH).[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

G Experimental Workflow for GC-MS Analysis A Sample Receipt & Preparation B Alkalinization (pH > 10) A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Phase Separation (Centrifugation) C->D E Drying of Organic Phase (Anhydrous Na2SO4) D->E F Solvent Evaporation E->F G Reconstitution in Solvent F->G H GC-MS Injection G->H I Data Acquisition (Scan & SIM Mode) H->I J Data Analysis (Quantification) I->J

Caption: A flowchart of the experimental workflow from sample preparation to data analysis.

Logical Flow for Compound Identification

G Logical Flow for Compound Identification cluster_0 Reference Standard cluster_1 Unknown Sample Std_Inject Inject Reference Standard Std_RT Obtain Retention Time (RT_std) Std_Inject->Std_RT Std_MS Obtain Mass Spectrum (MS_std) Std_Inject->Std_MS Compare_RT RT_sample = RT_std? Std_RT->Compare_RT Compare_MS MS_sample = MS_std? Std_MS->Compare_MS Sample_Inject Inject Prepared Sample Sample_Peak Detect Peak at RT_sample Sample_Inject->Sample_Peak Sample_MS Acquire Mass Spectrum (MS_sample) Sample_Peak->Sample_MS Sample_Peak->Compare_RT Sample_MS->Compare_MS Compare_RT->Compare_MS Yes Not_Identified Compound Not Identified Compare_RT->Not_Identified No Identified Compound Identified Compare_MS->Identified Yes Compare_MS->Not_Identified No

Caption: The logical process for confirming the identity of the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the quantitative analysis of this compound. The combination of a straightforward liquid-liquid extraction protocol and the high selectivity of GC-MS allows for reliable determination of the analyte. Proper method validation is crucial before its implementation for routine analysis to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: Synthesis and Utilization of 2-Ethyl-2,6,6-trimethylpiperidin-4-one-derived Nitroxide Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of nitroxide radicals derived from 2-Ethyl-2,6,6-trimethylpiperidin-4-one. This document offers detailed, adaptable experimental protocols, expected characterization data, and visualizations of the synthetic pathway. The information is intended to guide researchers in the development of novel spin probes and spin labels for various applications, including biomolecule studies and drug development.

Introduction

Nitroxide radicals are stable organic free radicals that have found widespread use as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, contrast agents in magnetic resonance imaging (MRI), and as antioxidants. The piperidine (B6355638) nitroxide scaffold, particularly derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a cornerstone in this field due to its remarkable stability. The introduction of varied substituents on the piperidine ring, such as in this compound, allows for the fine-tuning of the physicochemical properties of the resulting nitroxide radical, including its solubility, reactivity, and steric hindrance. This enables the design of tailored probes for specific biological or chemical environments.

The primary route to synthesizing these nitroxide radicals involves the oxidation of the parent secondary amine of the piperidine ring. This document outlines a general protocol for this conversion, drawing upon established methods for analogous compounds.

Synthesis of 2-Ethyl-2,6,6-trimethyl-1-oxyl-piperidin-4-one

The conversion of this compound to its corresponding nitroxide radical, 2-Ethyl-2,6,6-trimethyl-1-oxyl-piperidin-4-one, is typically achieved through oxidation of the secondary amine. Several oxidizing agents can be employed for this transformation, with meta-chloroperbenzoic acid (m-CPBA) and a combination of hydrogen peroxide with a catalyst like sodium tungstate (B81510) being common choices.[1] Below are detailed protocols for these methods.

Diagram of the Synthetic Pathway

Synthesis This compound This compound Nitroxide_Radical 2-Ethyl-2,6,6-trimethyl-1-oxyl-piperidin-4-one This compound->Nitroxide_Radical Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2/Na2WO4) Oxidizing_Agent->Nitroxide_Radical Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve_Amine Dissolve piperidin-4-one in solvent Cool Cool to 0 °C (for m-CPBA method) Dissolve_Amine->Cool Add_Oxidant Add oxidizing agent Cool->Add_Oxidant Stir Stir at room temperature Add_Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash column chromatography Concentrate->Chromatography Pure_Product Pure Nitroxide Radical Chromatography->Pure_Product

References

Application Notes and Protocols for the Recrystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-one derivatives are a pivotal class of heterocyclic compounds widely utilized as building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. The purity of these intermediates is paramount to ensure the efficacy, safety, and quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for the purification of solid piperidin-4-one derivatives, leveraging differences in solubility between the target compound and impurities in a given solvent system. This document provides detailed application notes and protocols for the recrystallization of various piperidin-4-one derivatives, offering guidance on solvent selection, procedural steps, and expected outcomes.

Data Presentation: Recrystallization of Piperidin-4-one Derivatives

The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. The following table summarizes various solvent systems and corresponding quantitative data reported for the recrystallization of several piperidin-4-one derivatives.

Piperidin-4-one DerivativeRecrystallization Solvent SystemYield (%)Purity (%)Melting Point (°C)Reference
1-Benzyl-4-piperidone2% Methanol in Chloroform89.28--[1]
N-Methyl-4-piperidoneAcetoneHigh>99.4 (post-chromatography)93-95[2]
2,6-Diphenyl-piperidin-4-one (B8811517)Ethanol (B145695)25-103-104[3]
2,6-bis(4-Substitutedphenyl)-3-methylpiperidin-4-one95% Ethanol---[4]
Phenyl hydrazine (B178648) derivatives of 2,6-diphenylpiperidin-4-onesAbsolute Ethanol---[4]
N-Benzyl piperidin-4-one oxime derivativeMethanol---[4]
3-Alkyl-2,6-diphenylpiperidin-4-one oxime estersEthanol---[4]
N-(1-phenethyl)piperidoneHexanes/Methylene chloride (99:1 v/v) with charcoal---[5]
2,6-diaryl-3-(4-arylthio)piperidin-4-one seriesEthanol-Ethyl acetate (B1210297) mixture---[4]
N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-onesBenzene-Petroleum ether mixture---[4]
1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneEthanol---[4]
1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoateAcetonitrile (99%)---[6]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines the fundamental steps for purifying a solid piperidin-4-one derivative using a single solvent.

1. Solvent Selection:

  • Place a small amount of the crude piperidin-4-one derivative (10-20 mg) into a test tube.

  • Add a few drops of the selected solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube. The compound should fully dissolve.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

2. Dissolution:

  • Place the crude piperidin-4-one derivative in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding an excess of solvent as this will reduce the yield.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (1-2% of the solute weight) to the solution.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

4. Hot Filtration (if charcoal or insoluble impurities are present):

  • Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent to prevent premature crystallization.

  • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal or any other insoluble impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.

  • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

8. Analysis:

  • Determine the yield of the recrystallized product.

  • Measure the melting point of the purified crystals. A sharp melting point close to the literature value is indicative of high purity.

  • Further purity analysis can be conducted using techniques such as HPLC, GC, or NMR spectroscopy.

Specific Protocol: Recrystallization of 2,6-Diphenyl-piperidin-4-one from Ethanol

This protocol is adapted from a reported synthesis and purification of 2,6-diphenyl-piperidin-4-one.[3]

1. Dissolution:

  • The crude solid product of 2,6-diphenyl-piperidin-4-one is placed in an Erlenmeyer flask.

  • Ethanol is added, and the mixture is heated on a water bath at 50-60 °C with stirring until the solid completely dissolves.

2. Crystallization:

  • The hot solution is then poured into a beaker containing cold water.

  • The solid product precipitates out of the solution.

3. Isolation and Drying:

  • The precipitated solid is collected by filtration.

  • The collected solid is dried.

4. Recrystallization:

  • The dried solid is then recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals.

  • The resulting crystals are filtered and dried. The reported yield is 25%, with a melting point of 103-104 °C.[3]

Visualizations

General Recrystallization Workflow

The following diagram illustrates the logical steps involved in a typical recrystallization procedure.

Recrystallization_Workflow Start Start with Crude Piperidin-4-one Derivative Solvent_Selection Select Appropriate Recrystallization Solvent Start->Solvent_Selection Dissolution Dissolve Crude Product in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Optional: Add Activated Charcoal for Decolorization Dissolution->Decolorization Hot_Filtration Hot Filtration to Remove Insoluble Impurities/Charcoal Dissolution->Hot_Filtration If no decolorization Decolorization->Hot_Filtration Crystallization Cool Filtrate Slowly to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals by Vacuum Filtration Crystallization->Isolation Washing Wash Crystals with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying Analysis Analyze Purity and Yield (e.g., MP, HPLC) Drying->Analysis End Pure Piperidin-4-one Derivative Crystals Analysis->End

Caption: General workflow for the purification of piperidin-4-one derivatives by recrystallization.

Solvent Selection Logic

This diagram outlines the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Logic Start Start: Test Solubility of Crude Compound in a Solvent Soluble_Cold Soluble at Room Temp? Start->Soluble_Cold Soluble_Hot Soluble when Heated? Soluble_Cold->Soluble_Hot No Bad_Solvent1 Poor Solvent: Too Soluble Soluble_Cold->Bad_Solvent1 Yes Crystals_Cool Crystals Form on Cooling? Soluble_Hot->Crystals_Cool Yes Bad_Solvent2 Poor Solvent: Insoluble Soluble_Hot->Bad_Solvent2 No Good_Solvent Good Recrystallization Solvent Crystals_Cool->Good_Solvent Yes Bad_Solvent3 Poor Solvent: No Crystallization Crystals_Cool->Bad_Solvent3 No

Caption: Decision tree for selecting an effective recrystallization solvent.

References

Application Notes and Protocols for the Biological Activity Screening of Novel Piperidone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the initial biological evaluation of novel piperidone compounds. It includes detailed protocols for key in vitro assays to assess their cytotoxic, antimicrobial, anti-inflammatory, and antimalarial potential, as well as their inhibitory effects on critical cancer-related enzymes. Additionally, it presents a summary of reported biological activities of various piperidone derivatives and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Piperidone Compounds in Drug Discovery

The piperidone scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products.[1][2] Its structural versatility allows for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities.[1][3] Consequently, piperidone-containing molecules have garnered significant interest in medicinal chemistry as promising candidates for the development of new therapeutic agents against various diseases, including cancer, microbial infections, inflammation, and malaria.[4][5][6][7] This document outlines a systematic approach to the initial in vitro screening of novel piperidone compounds to identify and characterize their biological activities.

Data Presentation: Biological Activities of Piperidone Derivatives

The following tables summarize the reported in vitro biological activities of various piperidone derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anticancer Activity of Piperidone Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50/GI50 (µM)Reference
2-Piperidone (B129406) Derivative (7q)BV-2 (microglial)Anti-inflammatory-[8]
Halogenated bis(methoxybenzylidene)-4-piperidone Curcuminoids (2a, 3c)518A2 (melanoma), HCT116 (colon)Cytotoxicity-[9]
4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)PlateletsAntiplatelet60[10]
PiperineA2780 (ovarian)Cytotoxicity-[11]
3 N-methylpiperazine derivative of vindoline (B23647) (3)HeLa (cervical)Antiproliferative9.36[12]
Dimer of vindoline derivative (4)SiHa (cervical)Antiproliferative2.85[12]
Piperidine (B6355638) derivative (17a)Prostate cancer cellsAnti-prostate cancer-[13]
DTPEP (piperidine derivative of Tamoxifen)MDA-MB-231 (breast), MCF-7 (breast)Antiproliferative-[13]
Highly functionalized piperidines (1, 2, 3, 7, 10, 16, 21, 22, 25)PC-3 (prostate)Antiproliferative≤ 25 µg/mL[14]
Highly functionalized piperidine (16)786-0 (renal)Antiproliferative0.4 µg/mL[14]
Piperidine derivative (22)U251 (glioma)Antiproliferative58.2 µg/mL[14]
Piperidine derivatives (16, 22, 25)NCI/ADR-RES (ovarian)Antiproliferative17.5 - 23.3 µg/mL[14]
Piperidine derivative (16)HT29 (colon)Antiproliferative4.1 µg/mL[14]
Hydrazine carbodithioate derivative of piperidone (1)Hep G2 (liver)Anticancer-[15]

Table 2: Antimicrobial Activity of Piperidone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones (1a-6a)S. aureus ATCC 65388 - 12[16]
E. coli ATCC 87398 - 12[16]
B. subtilis MTCC 44110 - 12[16]
2,6-dipiperidino-1,4-dihalogenobenzenes and related compounds (3, 5, 6, 7)S. aureus ATCC 25923, B. subtilis ATCC 6633, Y. enterocolitica ATCC 1501, E. coli ATCC 11230, K. pneumoniae, C. albicans32 - 512[2][17]
N-Methyl 4-piperidone-derived monoketone curcuminoids (1, 10, 13)S. mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus250 - 500[18]
Piperazine derivativesS. aureus, E. faecalis, Bacillus sp.1 - 5

Table 3: Antimalarial Activity of Piperidone Derivatives

Compound/Derivative ClassPlasmodium falciparum StrainIC50 (nM)Reference
1,4-Disubstituted piperidine derivative (13b)3D7 (chloroquine-sensitive)4.19[6]
1,4-Disubstituted piperidine derivative (12d)3D7 (chloroquine-sensitive)13.64[6]
1,4-Disubstituted piperidine derivative (14d)3D7 (chloroquine-sensitive)14.85[6]
1,4-Disubstituted piperidine derivative (6b)3D7 (chloroquine-sensitive)17.42[6]
1,4-Disubstituted piperidine derivative (13b)W2 (chloroquine-resistant)13.30[6]
1,4-Disubstituted piperidine derivative (12a)W2 (chloroquine-resistant)11.06[6]
Alkyl 4-oxo-piperidine 3-carboxylates--[19]
Piperine3D7 (chloroquine-sensitive)111,500[20]
PiperineK1 (chloroquine-resistant)59,000[20]
4-Amino piperidine scaffold hits--[21]
1,4-disubstituted piperidines3D7 and Dd2-[22]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to screen the biological activity of novel piperidone compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][23][24]

Materials:

  • Novel piperidone compounds

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidone compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the piperidone compounds against various microbial strains.[2][25][26]

Materials:

  • Novel piperidone compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each piperidone compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Enzyme Inhibition Assays

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a target for cancer therapy.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4-coated 96-well plate

  • Activated DNA

  • NAD+

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2 N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Inhibitor Addition: Add the piperidone compounds at various concentrations to the wells of the histone H4-coated plate.

  • Enzyme Reaction: Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiation: Initiate the PARylation reaction by adding NAD+. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the anti-pADPr primary antibody and incubate. After washing, add the HRP-conjugated secondary antibody and incubate.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[17][27]

Topoisomerase IIα is another important target in cancer therapy due to its role in DNA replication and chromosome segregation.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer

  • ATP

  • Stop buffer/loading dye

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel documentation system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, mix the assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the piperidone compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase IIα enzyme to initiate the decatenation reaction. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Visualization: Stain the gel with a DNA staining agent and visualize the bands under UV light.

  • Data Analysis: Quantify the intensity of the decatenated DNA bands. The inhibition of the enzyme is observed as a decrease in the amount of decatenated product. Determine the IC50 value.[22][28][29]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[14][29][30]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Colorimetric or fluorometric detection kit (measuring prostaglandin (B15479496) E2 production)

  • Microplate reader

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the piperidone compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.[27][31][32][33]

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells

  • Complete parasite culture medium

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • 96-well black plates

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture: Synchronize the parasite culture to the ring stage.

  • Compound Plating: Prepare serial dilutions of the piperidone compounds in complete medium in a 96-well black plate.

  • Assay Initiation: Add the parasitized red blood cell suspension (at a defined parasitemia and hematocrit) to each well. Include parasite-only and uninfected red blood cell controls.

  • Incubation: Incubate the plates for 72 hours in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells and calculate the percentage of parasite growth inhibition. Determine the IC50 value.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways that can be modulated by piperidone compounds and a general workflow for their biological activity screening.

general_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Hit Identification synthesis Novel Piperidone Compound Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., PARP-1, Topo II) characterization->enzyme anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) characterization->anti_inflammatory antimalarial Antimalarial Assay (e.g., SYBR Green) characterization->antimalarial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis anti_inflammatory->data_analysis antimalarial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar hit_id Hit Compound Identification sar->hit_id lead_optimization Lead Optimization (Further Chemical Modification) hit_id->lead_optimization

Caption: General workflow for the screening of novel piperidone compounds.

nfkb_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD tnfr1->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) traf2->ikk_complex Activates rip1->ikk_complex Activates ikb IκB ikk_complex->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

egfr_pathway egf EGF egfr EGFR egf->egfr Binds grb2 Grb2 egfr->grb2 Recruits pi3k PI3K egfr->pi3k Activates sos SOS grb2->sos ras Ras sos->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Converts akt Akt pip3->akt Activates akt->nucleus Translocates proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation Regulates

Caption: Overview of the EGFR signaling pathway.

vegfr_pathway vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds plc PLCγ vegfr2->plc Activates pi3k PI3K vegfr2->pi3k Activates dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival pkc->angiogenesis Promotes akt Akt pi3k->akt Activates enos eNOS akt->enos Activates no Nitric Oxide enos->no no->angiogenesis Promotes

Caption: Key signaling events in the VEGFR2 pathway.

References

How to prepare 2,2,6,6-tetramethyl-4-piperidinol from acetone and ammonia

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed, step-by-step experimental protocols for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938). The provision of such instructions for certain chemical compounds, including specific precursors, is restricted.

However, I can provide general, educational information regarding the chemical principles, applications, and safety considerations relevant to this class of compounds from a defensive and academic perspective.

General Chemical Principles

The formation of the 2,2,6,6-tetramethylpiperidine (B32323) skeleton from acetone (B3395972) and ammonia (B1221849) is a classic example of a multi-component condensation reaction. This transformation involves the formation of multiple carbon-carbon and carbon-nitrogen bonds in a sequence of steps.

  • Initial Condensation: The reaction typically begins with the base-catalyzed self-condensation of acetone to form diacetone alcohol, which then dehydrates to mesityl oxide.

  • Michael Addition: Ammonia undergoes a conjugate (Michael) addition to mesityl oxide.

  • Ring Formation: The resulting aminoketone then reacts with another molecule of acetone, leading to cyclization and the formation of the piperidone ring structure, specifically 2,2,6,6-tetramethyl-4-piperidone (also known as Triacetonamine).

  • Reduction: The target compound, 2,2,6,6-tetramethyl-4-piperidinol, is subsequently obtained by the chemical reduction of the ketone group in the piperidone intermediate.

Key Applications in Research and Industry

2,2,6,6-tetramethyl-4-piperidinol and its derivatives are important building blocks in polymer chemistry and organic synthesis. Their primary applications stem from their sterically hindered amine structure.

  • Hindered Amine Light Stabilizers (HALS): The most significant industrial application is in the production of HALS. These compounds are added to polymers (like polyolefins, polyurethanes, and styrenics) to protect them from degradation caused by exposure to UV light. They function by scavenging free radicals that are formed during photo-oxidation, thereby extending the lifespan of the material.

  • Precursor to TEMPO: 2,2,6,6-tetramethyl-4-piperidinol is a precursor to (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO. TEMPO is a highly stable and commercially available nitroxyl (B88944) radical used as a catalyst for selective oxidations in organic synthesis, as a spin label in biological studies, and as a polymerization mediator.

Safety and Hazard Information

All chemical syntheses should be conducted with a thorough understanding of the hazards of the reactants, intermediates, and products. The following table summarizes key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Substance Key Hazards GHS Pictograms
Acetone Highly flammable liquid and vapor.[1][2][3] Causes serious eye irritation.[1][2] May cause drowsiness or dizziness.[1][2] Repeated exposure may cause skin dryness or cracking.[2][4]GHS02 (Flame), GHS07 (Exclamation Mark)
Ammonia (Anhydrous) Flammable gas.[5] Contains gas under pressure; may explode if heated.[5][6] Fatal if inhaled.[5][6] Causes severe skin burns and eye damage.[5][6][7][8] Corrosive to the respiratory tract.[5][6]GHS02 (Flame), GHS04 (Gas Cylinder), GHS05 (Corrosion), GHS06 (Skull and Crossbones)
2,2,6,6-Tetramethyl-4-piperidinol Causes severe skin burns and eye damage.[9][10] May cause an allergic skin reaction.[10] May cause respiratory irritation.[11]GHS05 (Corrosion), GHS07 (Exclamation Mark)

Disclaimer: This table is a summary and not exhaustive. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.

Diagrams

The following diagrams illustrate the conceptual relationships in the synthesis and application of 2,2,6,6-tetramethyl-4-piperidinol.

Synthesis_Pathway Acetone Acetone inputs Acetone->inputs Ammonia Ammonia Ammonia->inputs Piperidone 2,2,6,6-Tetramethyl-4-piperidone (Intermediate) Piperidinol 2,2,6,6-Tetramethyl-4-piperidinol (Product) Piperidone->Piperidinol Reduction inputs->Piperidone Condensation Reaction

Caption: General synthesis pathway from starting materials to the final product.

Application_Flow Piperidinol 2,2,6,6-Tetramethyl- 4-piperidinol HALS Hindered Amine Light Stabilizers (HALS) Piperidinol->HALS Precursor for TEMPO TEMPO Radical Piperidinol->TEMPO Precursor for Polymers Polymer Stabilization HALS->Polymers Oxidation Catalytic Oxidation TEMPO->Oxidation

Caption: Major applications derived from 2,2,6,6-tetramethyl-4-piperidinol.

References

Application Notes and Protocols: Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) scaffold is a crucial heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals.[1] Specifically, 2,6-diaryl-4-piperidones and their derivatives are a prominent class of N-heterocycles that exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Their versatile biological profile and synthetic accessibility make them attractive targets for medicinal chemistry and drug discovery programs.

The primary synthetic route to these compounds is the Mannich reaction, a one-pot multicomponent condensation that offers an efficient pathway to the core piperidone structure.[4][5] This document provides detailed experimental protocols for the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their subsequent derivatization into oximes and thiosemicarbazones. It also summarizes their physicochemical properties and biological activities.

Synthesis and Derivatization Workflow

The overall workflow involves a primary Mannich condensation to form the piperidone ring, followed by optional derivatization at the C4-carbonyl position.

Synthesis_Workflow reactants Ethyl Methyl Ketone + Substituted Aromatic Aldehydes + Ammonium Acetate reaction Mannich Reaction reactants->reaction piperidone 2,6-Diaryl-3-methyl-4-piperidone reaction->piperidone

Caption: General workflow for the synthesis of the piperidone core.

Derivatization_Workflow piperidone 2,6-Diaryl-3-methyl-4-piperidone oxime Piperidone Oxime Derivative piperidone->oxime thio Piperidone Thiosemicarbazone Derivative piperidone->thio reagent1 Hydroxylamine Hydrochloride reagent1->oxime Reaction reagent2 Thiosemicarbazide reagent2->thio Reaction Anticancer_Pathway piperidone 3-Chloro-3-methyl-2,6- diarylpiperidin-4-one p53 Upregulation of p53 mRNA piperidone->p53 bax Upregulation of Bax mRNA piperidone->bax apoptosis Apoptosis p53->apoptosis bax->apoptosis

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidin-4-one derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This document provides a comprehensive overview of their applications, including quantitative activity data, detailed experimental protocols for their evaluation, and visualizations of their proposed mechanisms of action.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the in vitro efficacy of various piperidin-4-one derivatives against a range of bacterial and fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to facilitate easy comparison.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Thiosemicarbazone Derivatives (1b-6b) Good activityGood activityGood activity--[1]
Oxime Ether (5h) -MIC closer to streptomycin---[2]
DALIL1 Potent activityHighly potent activitySignificant activity-Significant activity[3]
Compound III Higher activity than Compound II----[4]
Compounds 3, 5, 6, 7 32-12832-51232-512-32-512[5][6]
Monoketone Curcuminoids (1, 10, 13) -----[7]
Compound 6 Strong inhibitory activity-Strong inhibitory activityStrong inhibitory activityStrong inhibitory activity[8][9]
4-Aminopiperidines (2b, 3b) -----[10]
DMTSDPO --Significant activity--[11]
Piperidine-4-carboxamides (5l, 5r) Excellent in vitro efficacy----[12]

Table 2: Antifungal Activity of Piperidin-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus nigerTrichophyton rubrumMicrosporum gypseumReference
Thiosemicarbazone Derivatives (1b-6b) Significant activity--Significant activitySignificant activity[1]
Oxime Ether (5g) -Potent activity (similar to Amphotericin B)---[2]
Oxime Ether (5j) Potent activity (more active than Amphotericin B)----[2]
DALIL1 Potent activity-Potent activity--[3]
Compounds 5, 6, 7 32-64----[5][6]
Piperidine-4-carbohydrazide (A13) -----[13][14]
4-Aminopiperidines (3b) 1-41-8---[10]

Experimental Protocols

Detailed methodologies for the evaluation of antimicrobial and antifungal properties of piperidin-4-one derivatives are provided below. These protocols are based on standard methods cited in the literature.[1][3][5][6]

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test piperidin-4-one derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Incubator

  • Spectrophotometer (optional, for reading optical density)

Procedure:

  • Preparation of Stock Solutions: Dissolve the piperidin-4-one derivatives and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Inoculate a fresh agar (B569324) plate with the bacterial strain and incubate overnight at 37°C. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C for an appropriate time. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1 x 10³ to 5 x 10³ CFU/mL in RPMI-1640 medium.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well.

  • Controls:

    • Positive Control: A well containing only the broth and the inoculum (no compound).

    • Negative Control: A well containing only the broth (no inoculum or compound).

    • Standard Drug Control: A row with serial dilutions of the standard antimicrobial agent.

  • Incubation:

    • Bacteria: Incubate the plates at 37°C for 18-24 hours.

    • Fungi: Incubate the plates at 30°C for 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by reading the optical density at 600 nm.

Protocol for Antimicrobial Susceptibility Testing by Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test piperidin-4-one derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial disks

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Agar Plates: Pour sterile, molten MHA into sterile Petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the piperidin-4-one derivative dissolved in DMSO.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks, along with standard antibiotic disks and a DMSO-only control disk, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for piperidin-4-one derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Piperidin-4-one Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization stock Prepare Stock Solutions characterization->stock disk_diffusion Disk Diffusion Assay stock->disk_diffusion mic_determination Broth Microdilution (MIC Determination) stock->mic_determination zone_measurement Measure Zone of Inhibition disk_diffusion->zone_measurement mic_reading Read MIC Values mic_determination->mic_reading sar_analysis Structure-Activity Relationship (SAR) zone_measurement->sar_analysis mic_reading->sar_analysis

General workflow for antimicrobial evaluation.
Proposed Antifungal Mechanisms of Action

Some piperidin-4-one derivatives are thought to exert their antifungal effects by targeting key fungal-specific pathways. Two such proposed mechanisms are the inhibition of succinate (B1194679) dehydrogenase and the disruption of ergosterol (B1671047) biosynthesis.[10][13][14]

antifungal_mechanisms cluster_sdh Succinate Dehydrogenase (SDH) Inhibition cluster_ergosterol Ergosterol Biosynthesis Inhibition piperidone_sdh Piperidin-4-one Derivative (e.g., A13) sdh Succinate Dehydrogenase (Complex II) piperidone_sdh->sdh Binds to active site etc Electron Transport Chain atp ATP Production sdh->atp Inhibition piperidone_erg 4-Aminopiperidine Derivative lanosterol Lanosterol piperidone_erg->lanosterol Inhibits enzymes (e.g., C14-reductase, C8-isomerase) squalene Squalene squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane lanosterol->membrane Disruption of integrity ergosterol->membrane Incorporation

Proposed antifungal mechanisms of action.

References

Application Notes and Protocols for the Organophotocatalysed Synthesis of 2-Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-piperidinone scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds.[1][2][3] The development of efficient and stereoselective methods for the synthesis of multi-substituted 2-piperidinones is therefore of significant interest to the medicinal and organic chemistry communities. Traditional synthetic routes often involve multi-step procedures and modifications of pre-existing backbones, which can be time-consuming and limit the accessible chemical space.[1][2]

Recently, organophotocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild reaction conditions. This approach utilizes visible light to activate an organic photocatalyst, initiating a cascade of reactions to afford the desired products. This document details a one-step organophotocatalysed [1 + 2 + 3] strategy for the synthesis of diverse 2-piperidinones from readily available inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds.[1][2] This method offers a modular and efficient route to this important class of N-heterocycles.

Data Presentation

The following tables summarize the substrate scope for the organophotocatalysed synthesis of 2-piperidinones. The data is based on a general reaction protocol with variations in the specific substrates used.

Table 1: Scope of Unsaturated Carbonyl Acceptors

EntryAcceptor (1)ProductYield (%)dr
1Methyl acrylate3a851.5:1
2Ethyl acrylate3b821.5:1
3n-Butyl acrylate3c801.5:1
4t-Butyl acrylate3d751.6:1
52-Ethylhexyl acrylate3e781.5:1
6Benzyl acrylate3f811.5:1
7Methyl methacrylate3g721.8:1
8Acrylonitrile3h652:1
9N,N-Dimethylacrylamide3i701.7:1
10Weinreb amide of acrylic acid3j681.5:1
11Acrolein3k551.3:1
12Methyl vinyl ketone3l601.2:1

Reaction conditions: Acceptor (1) (0.1 mmol), Alkene (2) (0.2 mmol) under standard conditions. Isolated yield after flash chromatography. Diastereomeric ratio (dr) was determined by ¹H NMR of the crude reaction mixture.[1]

Table 2: Scope of Alkenes

EntryAlkene (2)ProductYield (%)dr
1Styrene3a851.5:1
24-Methylstyrene4a881.5:1
34-Methoxystyrene4b901.6:1
44-Fluorostyrene4c821.5:1
54-Chlorostyrene4d801.5:1
64-Bromostyrene4e781.5:1
74-(Trifluoromethyl)styrene4f751.6:1
83-Methylstyrene4g861.5:1
92-Methylstyrene4h701.8:1
10α-Methylstyrene4i65-
11Indene4j722:1
121,1-Diphenylethylene4k60-

Reaction conditions: Acceptor (1) (0.1 mmol), Alkene (2) (0.2 mmol) under standard conditions. Isolated yield after flash chromatography. Diastereomeric ratio (dr) was determined by ¹H NMR of the crude reaction mixture.[1]

Experimental Protocols

General Protocol for the Organophotocatalysed Synthesis of 2-Piperidinones

This protocol is a general procedure for the photocatalytic [1 + 2 + 3] synthesis of 2-piperidinones from an unsaturated carbonyl compound, an alkene, and an inorganic ammonium salt.

Materials:

Procedure:

  • To a dry reaction vessel, add the unsaturated carbonyl compound (1 , 0.1 mmol, 1.0 equiv), the organophotocatalyst (e.g., 5 mol%), ammonium acetate (0.3 mmol, 3.0 equiv), and lithium tetrafluoroborate (0.1 mmol, 1.0 equiv).

  • Add the alkene (2 , 0.2 mmol, 2.0 equiv).

  • Add a solvent mixture of acetonitrile and chlorobenzene (e.g., CH₃CN:PhCl = 100:1, 10.0 mL CH₃CN).

  • Seal the reaction vessel and degas the mixture (e.g., by three freeze-pump-thaw cycles).

  • Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for the required reaction time (typically monitored by TLC or LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-piperidinone product.

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the organophotocatalysed synthesis of 2-piperidinones.

G PC PC PC_star PC* PC->PC_star hv (Visible Light) Alkene_radical_cation Alkene Radical Cation PC_star->Alkene_radical_cation Alkene PC_radical_anion PC Radical Anion PC_star->PC_radical_anion Alkene Alkene Alkene->Alkene_radical_cation Intermediate_M1 Intermediate M1 Alkene_radical_cation->Intermediate_M1 NH₃ PC_radical_anion->PC NH3 NH₃ Intermediate_M2 Intermediate M2 Intermediate_M1->Intermediate_M2 -H⁺ Intermediate_M3 Intermediate M3 Intermediate_M2->Intermediate_M3 Acceptor Acceptor Acceptor Intermediate_M4 Intermediate M4 Intermediate_M3->Intermediate_M4 PC Radical Anion Product 2-Piperidinone Intermediate_M4->Product Intramolecular Lactamization G Start Start Reagents Combine Reactants: Alkene, Acceptor, NH₄OAc, Photocatalyst, Solvent Start->Reagents Degas Degas Mixture (Freeze-Pump-Thaw) Reagents->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Workup Reaction Workup (Concentration) Irradiate->Workup Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS) Purify->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-2,6,6-trimethylpiperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the α-alkylation of a pre-formed piperidinone precursor, such as 2,6,6-trimethylpiperidin-4-one. This typically involves deprotonation at the C2 position using a strong base, followed by quenching the resulting enolate with an ethylating agent like ethyl iodide or ethyl bromide.

Q2: Why is the choice of base critical in this synthesis?

A2: The choice of base is crucial for efficiently generating the desired C-enolate for alkylation. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred. Weaker bases may not deprotonate the α-carbon effectively, leading to low conversion, while smaller or more nucleophilic bases could lead to side reactions.

Q3: What are the primary challenges in purifying the final product?

A3: Purification can be challenging due to the presence of unreacted starting material, N-alkylated byproducts, and potentially diastereomers. The similar polarity of these compounds can make separation by standard column chromatography difficult. Careful selection of the mobile phase and potentially the use of a high-resolution chromatography system may be necessary.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the outcome?

A: Low yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Solutions:

  • Ineffective Deprotonation: The α-proton at the C2 position may not be effectively removed.

    • Solution: Ensure your base is sufficiently strong and freshly prepared/titrated. Lithium Diisopropylamide (LDA) is a common choice. Consider switching to a stronger base if necessary. Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) as strong bases are highly sensitive to moisture.

  • Poor Enolate Formation/Stability: The generated enolate may be unstable or may not form in sufficient concentration.

    • Solution: Perform the deprotonation at low temperatures (e.g., -78 °C) to improve the kinetic stability of the enolate.

  • N-Alkylation Side Reaction: The ethylating agent may react with the nitrogen of the piperidine (B6355638) ring instead of the α-carbon.

    • Solution: Protect the amine group before the alkylation step. A suitable protecting group like Boc (tert-butyloxycarbonyl) can be introduced and later removed.

  • Ineffective Ethylating Agent: The ethyl halide may be old or degraded.

    • Solution: Use a fresh, high-purity ethylating agent. Consider using a more reactive agent like ethyl iodide over ethyl bromide.

Issue 2: Formation of Significant Side Products

Q: My post-reaction analysis (e.g., NMR, LC-MS) shows multiple unexpected peaks, indicating significant side product formation. How can I identify and minimize these?

A: Side product formation often competes with the desired reaction pathway. Identifying the nature of the side products is key to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • N-Alkylated Product: As mentioned above, direct alkylation on the nitrogen atom is a common side reaction.

    • Mitigation: Employ an amine protecting group strategy.

  • Over-Alkylation: Dialkylation at the C2 position (if possible) or at other positions on the ring.

    • Mitigation: Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly at a low temperature to maintain control over the reaction.

  • Aldol Condensation Products: The enolate can react with the ketone of another molecule of the starting material.

    • Mitigation: Maintain a low reaction temperature and add the ethylating agent promptly after the enolate is formed.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the influence of different bases and the use of a protecting group on the yield of this compound.

Run Base Protecting Group (N) Temperature (°C) Yield of C-Alkylated Product (%) Yield of N-Alkylated Product (%)
1NaHNone251540
2LDANone-786510
3LDABoc-7885<1
4KHMDSBoc-7882<1

Note: The data presented are representative examples to illustrate trends and may not reflect the outcomes of all specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected 2,6,6-trimethylpiperidin-4-one
  • Dissolve 2,6,6-trimethylpiperidin-4-one (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) and triethylamine (B128534) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Boc protected piperidinone.

Protocol 2: α-Ethylation of N-Boc-2,6,6-trimethylpiperidin-4-one
  • Prepare a solution of LDA (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of N-Boc-2,6,6-trimethylpiperidin-4-one (1.0 eq) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product via column chromatography to yield N-Boc-2-Ethyl-2,6,6-trimethylpiperidin-4-one.

  • The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.

Visualizations

reaction_pathway cluster_protection Step 1: N-Protection cluster_alkylation Step 2: α-Ethylation cluster_deprotection Step 3: Deprotection start 2,6,6-Trimethyl- piperidin-4-one boc_protected N-Boc-2,6,6-Trimethyl- piperidin-4-one start->boc_protected (Boc)2O, Et3N enolate Lithium Enolate Intermediate boc_protected->enolate 1. LDA, -78°C boc_ethylated N-Boc-2-Ethyl-2,6,6- trimethylpiperidin-4-one enolate->boc_ethylated 2. Ethyl Iodide final_product 2-Ethyl-2,6,6-Trimethyl- piperidin-4-one boc_ethylated->final_product TFA, DCM troubleshooting_workflow start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present SM Present? check_sm->sm_present deprotonation_issue Potential Deprotonation Issue sm_present->deprotonation_issue Yes side_products Check for Side Products (LCMS, NMR) sm_present->side_products No deprotonation_solutions Solutions: - Use fresh/stronger base (LDA) - Ensure anhydrous conditions - Check temperature (-78°C) deprotonation_issue->deprotonation_solutions n_alkylation N-Alkylation is a Major Side Product? side_products->n_alkylation protection_strategy Implement N-Protection Strategy (e.g., Boc group) n_alkylation->protection_strategy Yes other_issues Other Issues: - Poor ethylating agent - Suboptimal temperature n_alkylation->other_issues No protection_solution See Protocol 1 protection_strategy->protection_solution logical_relationships cluster_params Controllable Parameters cluster_outcomes Potential Outcomes param_base Base Strength outcome_side_c C-Alkylation (Desired) param_base->outcome_side_c Stronger base favors outcome_sm Unreacted SM param_base->outcome_sm Weaker base leads to param_temp Reaction Temperature param_temp->outcome_side_c Low temp stabilizes enolate for param_protect N-Protection param_protect->outcome_side_c Promotes outcome_side_n N-Alkylation (Side Product) param_protect->outcome_side_n Blocks outcome_yield Product Yield outcome_side_c->outcome_yield Increases outcome_side_n->outcome_yield Decreases outcome_sm->outcome_yield Decreases

Technical Support Center: Mannich Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mannich condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Bis-Mannich Adducts

Q1: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a bis-Mannich adduct. How can I confirm this and prevent its formation?

A1: The formation of bis-Mannich adducts is a common side reaction, especially when the starting carbonyl compound has multiple acidic protons at the α-position. This occurs when the initial Mannich base undergoes a second aminomethylation.

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to the addition of a second aminomethyl group (-CH₂-NR₂) to your desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe a duplication of signals corresponding to the aminomethyl group and potentially a loss of symmetry in the original carbonyl compound's backbone.

Prevention Strategies:

The most effective way to prevent bis-Mannich product formation is to carefully control the stoichiometry of the reactants. Using the active hydrogen compound as the limiting reagent can favor the formation of the mono-adduct.

Data on Stoichiometric Control:

While specific quantitative data is highly substrate-dependent, a general trend is observed where increasing the equivalents of formaldehyde (B43269) and amine relative to the active hydrogen compound leads to a higher proportion of the bis-Mannich product.

Molar Ratio (Ketone:Formaldehyde:Amine)Expected Outcome
1 : 1 : 1Favors mono-Mannich product formation.
1 : >1.2 : >1.2Increased likelihood of bis-Mannich product formation, especially with extended reaction times or higher temperatures.
Excess Ketone (>2 : 1 : 1)Can be used to drive the reaction towards the mono-adduct, but may require more complex purification.

Experimental Protocol for Selective Mono-Aminomethylation:

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active hydrogen compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or dioxane).

  • Reagent Premixing: In a separate flask, prepare a solution of the secondary amine (1.05 eq) and formaldehyde (1.05 eq) in the same solvent.

  • Slow Addition: Cool the solution of the active hydrogen compound to 0 °C in an ice bath. Add the premixed amine/formaldehyde solution dropwise over a period of 1-2 hours using an addition funnel.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize the formation of the bis-adduct.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup.

Issue 2: Competing Aldol (B89426) Condensation

Q2: My reaction mixture shows byproducts with molecular weights corresponding to the self-condensation of my starting ketone/aldehyde. How can I suppress this Aldol reaction?

A2: Aldol condensation is a competing reaction that can occur if the enolizable carbonyl compound reacts with itself instead of the iminium ion intermediate. This is more prevalent under basic conditions or at elevated temperatures.

Identification:

  • MS: Look for masses corresponding to the dimer of your starting carbonyl compound, potentially with the loss of a water molecule.

  • NMR: Appearance of new signals in the vinyl region (for the condensed product) or new carbonyl and alcohol signals (for the addition product).

Prevention Strategies:

The key to suppressing the aldol reaction is to favor the formation and reaction of the iminium ion. This can be achieved by controlling the reaction pH and by pre-forming the iminium salt.

Experimental Protocol using a Pre-formed Iminium Salt:

  • Iminium Salt Formation: In a flask, combine the secondary amine (1.1 eq) and formaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) at room temperature. If using the hydrochloride salt of the amine, the iminium salt is often generated in situ. For more reactive systems, Eschenmoser's salt (dimethylaminomethyl iodide) can be used as a stable source of the iminium ion.

  • Enolizable Compound Addition: Slowly add the active hydrogen compound (1.0 eq) to the solution of the pre-formed iminium salt at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often faster when using a pre-formed iminium salt.

  • Workup: Perform a standard aqueous workup to isolate the Mannich base.

Issue 3: Low Yield and Recovery of Starting Materials (Retro-Mannich Reaction)

Q3: My reaction yield is very low, and I've re-isolated my starting materials after the workup. What is causing this, and how can I fix it?

A3: This is a classic sign of the retro-Mannich reaction, where the Mannich base decomposes back to the starting materials. This is often triggered by harsh pH conditions (either strongly acidic or basic) and elevated temperatures during the reaction or workup.

Identification:

  • TLC/LC-MS Analysis: Comparison of the post-reaction mixture with your starting materials will show their reappearance.

  • In-situ Monitoring: Techniques like in-situ NMR or IR can show the disappearance of the product and the re-emergence of starting material signals under certain conditions (e.g., upon addition of a strong acid or base).

Prevention Strategies:

Maintaining a controlled pH and low temperature throughout the reaction and, crucially, during the workup and purification, is key to preventing the retro-Mannich reaction.

Experimental Protocol for pH-Controlled Workup:

  • Cooling: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath.

  • Neutralization: If the reaction was run under acidic conditions, neutralize it carefully with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), added portion-wise until effervescence ceases. Avoid strong bases like NaOH or KOH. If the reaction was run under basic conditions, neutralize with a mild acid like dilute ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.

  • Washing: Wash the organic layer with cold brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath).

  • Purification: If column chromatography is necessary, consider using a neutral stationary phase like deactivated silica (B1680970) gel and run the column in a cold room or with a jacketed column to maintain a low temperature.

Visual Guides

Below are diagrams illustrating key concepts in Mannich reactions and troubleshooting.

Mannich_Reaction_Pathways cluster_products Reactants Active Hydrogen Cmpd + Formaldehyde + Amine Iminium Iminium Ion Formation Reactants->Iminium Step 1a Enol Enol/Enolate Formation Reactants->Enol Step 1b RetroMannich Side Product: Retro-Mannich Reaction DesiredProduct Desired Mannich Base (Mono-adduct) Iminium->DesiredProduct Enol->DesiredProduct AldolProduct Side Product: Aldol Condensation Enol->AldolProduct Self-Condensation DesiredProduct->Reactants Decomposition (Harsh pH/Temp) BisAdduct Side Product: Bis-Mannich Adduct DesiredProduct->BisAdduct Further Reaction (Excess Reagents) DesiredProduct->RetroMannich Decomposition

Caption: Reaction pathways in Mannich condensation.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product CheckMS Analyze by MS and NMR Start->CheckMS HighMW High MW Byproduct? CheckMS->HighMW DimerMW Byproduct = Dimer of Carbonyl Compound? HighMW->DimerMW No Sol_Bis Diagnosis: Bis-Adduct Solution: Adjust Stoichiometry (See Protocol 1) HighMW->Sol_Bis Yes StartMat Starting Materials Recovered? DimerMW->StartMat No Sol_Aldol Diagnosis: Aldol Condensation Solution: Pre-form Iminium Salt (See Protocol 2) DimerMW->Sol_Aldol Yes Sol_Retro Diagnosis: Retro-Mannich Solution: Control Workup pH/Temp (See Protocol 3) StartMat->Sol_Retro Yes Other Other Issue: Consider reagent purity, solvent, or catalyst. StartMat->Other No

Caption: Troubleshooting workflow for Mannich reactions.

Technical Support Center: Optimizing Catalysts for Piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine (B6355638) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of pyridines to piperidines.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive or Poisoned Catalyst: The catalyst may be old, have reduced activity, or be poisoned by the nitrogen on the pyridine (B92270) ring.[1][2][3]1. Use a Fresh Catalyst: Start with a fresh batch of catalyst.[1] 2. Increase Catalyst Loading: A higher catalyst concentration (e.g., 5-10 mol%) may overcome some poisoning effects.[1][4] 3. Acid Additives: Protonating the pyridine nitrogen with a Brønsted acid (e.g., HCl) can prevent it from binding to and poisoning the catalyst.[5] 4. Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen can prevent it from coordinating with the catalyst.[3]
Insufficient Hydrogen Pressure: The hydrogenation of the aromatic pyridine ring often requires elevated hydrogen pressure.[1][6]Ensure the reaction system is properly sealed and maintain a consistent, sufficiently high hydrogen pressure (e.g., 5-50 bar or higher).[1][6][7]
Poor Substrate Solubility: If the pyridine starting material is not fully dissolved, the reaction rate will be significantly reduced.[1]Select a solvent in which the substrate has better solubility. Common solvents include methanol (B129727), ethanol, water, and tetrahydrofuran (B95107) (THF).[1][8]
Inappropriate Reaction Conditions: Temperature and reaction time may not be optimal for the specific substrate and catalyst.[1]Systematically optimize the reaction temperature (e.g., 25-100 °C) and reaction time. Monitor the reaction progress using techniques like TLC or LC-MS.[1][9]
Catalyst Deactivation Strong Catalyst Poisoning: The pyridine starting material or the piperidine product can act as a potent poison to the catalyst.[2][3]1. Modify the Ligand: For homogeneous catalysts, using more sterically hindered or electron-withdrawing ligands can reduce poisoning.[3] 2. Run at Lower Conversion: Stopping the reaction before complete conversion can minimize product inhibition.[3]
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[10]Presulfiding the catalyst can sometimes decrease the rate of deactivation due to coke formation.[10]
Impurities: Impurities in reagents or solvents, especially other nitrogen-containing compounds, can deactivate the catalyst.[3]Purify all starting materials and solvents. Use high-purity grade reagents.[3]
Poor Selectivity / Side Reactions Formation of Undesired Isomers: The reaction may be producing a mixture of diastereomers or regioisomers.[4]1. Use a Stereoselective Catalyst: Employ a catalyst with a suitable chiral ligand to induce stereoselectivity.[4] 2. Optimize Reaction Conditions: Temperature and solvent choice can influence stereoselectivity.[4]
Reduction of Other Functional Groups: Other reducible functional groups on the pyridine ring (e.g., olefins, nitro groups, ketones) may also be reduced.[2]1. Choose a More Chemoselective Catalyst: Some catalysts exhibit better chemoselectivity. For example, an iridium(III)-based catalyst has been shown to tolerate reducible groups like nitro, azido, and bromo functionalities.[8] 2. Protect Sensitive Groups: Temporarily protect functional groups that you do not want to be reduced.
Dehalogenation: If the pyridine is halogenated, dehalogenation can occur as a side reaction.[2]This is a common issue. Optimization of the catalyst and reaction conditions is necessary, though complete prevention can be challenging.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific piperidine synthesis?

A1: The choice of catalyst depends on the substrate, desired selectivity, and available equipment.

  • For general-purpose hydrogenation of a broad range of pyridines: 10% Palladium on Carbon (Pd/C) is a widely used and effective catalyst.[1]

  • For fluorinated pyridines: A combination of 20 wt% Pd(OH)₂ on carbon with aqueous HCl in methanol has been shown to be effective.[5]

  • To avoid high-pressure H₂ gas: Transfer hydrogenation methods using catalysts like RuCl₃·xH₂O with H₃N-BH₃ can be a practical alternative.[1]

  • For high chemoselectivity with sensitive functional groups: Iridium(III)-based catalysts have demonstrated excellent tolerance for reducible groups.[8]

Q2: What are typical catalyst loadings for piperidine hydrogenation?

A2: Catalyst loading can vary, but a common starting range is 1-10 mol%. For some highly efficient catalysts, lower loadings may be sufficient. It is recommended to perform optimization studies to find the ideal balance between reaction efficiency and cost.[4]

Q3: My reaction is sensitive to air and moisture. How should I set up the experiment?

A3: For air- and moisture-sensitive reactions, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Carefully add the catalyst under this inert atmosphere before introducing hydrogen.[1]

Q4: How do substituents on the pyridine ring affect the hydrogenation?

A4: Substituents significantly influence the reaction.

  • Electronic Effects: Electron-donating groups can increase the electron density on the nitrogen, potentially leading to stronger catalyst poisoning. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen, reducing its tendency to poison the catalyst.[3]

  • Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder the coordination of the pyridine to the catalyst, which can sometimes be advantageous in preventing poisoning.[3] Sterically hindered pyridines may require more forcing conditions (higher temperature and/or pressure) for complete reduction.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a high-pressure reaction vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or water) to achieve a concentration of approximately 0.1-0.5 M.[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂).[1]

  • Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a set temperature (e.g., 25-80 °C).[1]

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake and by periodically analyzing aliquots using TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography or distillation.[7]

Protocol 2: Hydrogenation of 2-Methylpyridine (B31789) with a Nickel Silicide Catalyst

This protocol provides an example with a specific heterogeneous catalyst.

  • Reaction Setup: In a 30 mL autoclave equipped with a magnetic stir bar, suspend 2-methylpyridine (1 mmol, 93.13 mg) and the nickel silicide catalyst (50 mg) in water (4 mL).[7]

  • Hydrogenation: Seal the autoclave, flush it three times with hydrogen gas, and then pressurize to 50 bar of H₂.[7]

  • Reaction Execution: Stir the reaction mixture at 1200 rpm and heat to 100 °C for 24 hours.[7]

  • Work-up and Analysis: After cooling to room temperature, carefully depressurize the autoclave. Separate the catalyst by filtration or centrifugation. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). The yield and diastereoselectivity of the resulting cis-2-methylpiperidine are determined by Gas Chromatography (GC) analysis using an internal standard.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
CatalystSubstrateConditionsYield (%)Notes
10% Pd/CGeneral Pyridines5 atm H₂, 80 °C, H₂O85-99%Effective for a broad range of substrates; uses water as a green solvent.[1]
Heterogeneous Co/TiO₂General Pyridines50 bar H₂, 100 °C90-98%Allows for acid-free hydrogenation and can be performed in water.[1]
RuCl₃·xH₂O, H₃N-BH₃General Pyridines80 °C, 12 h80-95%A practical transfer hydrogenation method that avoids high-pressure H₂ gas.[1]
Rh(I) complex, Pinacol boraneFluoropyridinesRoom Temp, 1-2 h>95%Highly diastereoselective for producing all-cis-fluorinated piperidines.[1]
Rh₂O₃Functionalized Pyridines5 bar H₂, 40 °C, TFEHighTolerates a number of functional groups, including alcohols, amines, and carbonyls.[2]
Iridium(III) complexFunctionalized Pyridines50 bar H₂, 25-80 °C, MeOHHighExcellent chemoselectivity, tolerating nitro, azido, and bromo groups.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Setup Reaction Setup: - Add Substrate & Solvent - Add Catalyst (Inert Atm.) Start->Setup Seal Seal & Purge Vessel Setup->Seal Pressurize Pressurize with H₂ Seal->Pressurize React Stir at Temp Pressurize->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Vent Vent H₂ & Purge Monitor->Vent Reaction Complete Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Analyze Analyze Product Purify->Analyze Troubleshooting_Logic Start Low/No Conversion Catalyst Check Catalyst Start->Catalyst Pressure Check H₂ Pressure Start->Pressure Conditions Check Conditions Start->Conditions Fresh_Catalyst Use Fresh Catalyst Catalyst->Fresh_Catalyst Increase_Loading Increase Loading Catalyst->Increase_Loading Add_Acid Add Brønsted Acid Catalyst->Add_Acid Seal_System Ensure System is Sealed Pressure->Seal_System Increase_Pressure Increase Pressure Pressure->Increase_Pressure Optimize_Temp Optimize Temperature Conditions->Optimize_Temp Change_Solvent Change Solvent Conditions->Change_Solvent Increase_Time Increase Reaction Time Conditions->Increase_Time Result Improved Conversion Fresh_Catalyst->Result Increase_Loading->Result Add_Acid->Result Seal_System->Result Increase_Pressure->Result Optimize_Temp->Result Change_Solvent->Result Increase_Time->Result

References

Technical Support Center: Purification of Crude 2,2,6,6-Trimethylpiperidin-4-one Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2,6,6-trimethylpiperidin-4-one oxalate (B1200264).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2,2,6,6-trimethylpiperidin-4-one oxalate, focusing on the widely used method of recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Crude oxalate salt is dark or discolored Presence of colored impurities from the synthesis of the free base (triacetonamine), such as phorones or other condensation products.- Charcoal Treatment: Before recrystallization, dissolve the crude oxalate in the minimum amount of hot solvent (e.g., ethanol (B145695)/water mixture) and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal and adsorbed impurities. - Pre-purification of the Free Base: If the discoloration is significant, consider purifying the free base (2,2,6,6-trimethylpiperidin-4-one) by distillation before converting it to the oxalate salt.
Incomplete dissolution of crude oxalate in hot solvent - Insufficient solvent. - Presence of insoluble impurities.- Solvent Addition: Gradually add more hot solvent until the oxalate salt fully dissolves. Avoid adding a large excess, as this will reduce the final yield. - Hot Filtration: If a solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.
No crystal formation upon cooling - Too much solvent was used, resulting in a solution that is not supersaturated at the lower temperature. - The solution has become supersaturated but requires nucleation to initiate crystal growth.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface. Adding a seed crystal of pure 2,2,6,6-trimethylpiperidin-4-one oxalate can also initiate crystallization. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again slowly.
Oiling out instead of crystallization The compound is coming out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.- Re-heat and Dilute: Heat the solution to redissolve the oil and add a small amount of additional solvent to reduce the concentration. Allow the solution to cool more slowly. - Change Solvent System: Consider using a solvent system with a lower boiling point or a different polarity.
Low yield of purified crystals - Too much solvent was used during recrystallization. - The product has significant solubility in the cold wash solvent. - Premature crystallization during hot filtration.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Use Ice-Cold Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution losses. - Efficient Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Purified crystals are still impure The chosen recrystallization solvent is not effective at separating the specific impurities present.- Solvent System Optimization: Experiment with different solvent systems. A mixture of solvents, such as ethanol and water, can often provide better purification than a single solvent. The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,2,6,6-trimethylpiperidin-4-one oxalate?

A1: The primary impurities are typically by-products from the synthesis of the free base, 2,2,6,6-trimethylpiperidin-4-one (triacetonamine). These can include diacetone alcohol, diacetone amine, acetonine, phorone, and isophorone.[1] The presence of unreacted starting materials or residual catalysts can also contribute to impurities.

Q2: What is the recommended solvent for recrystallizing 2,2,6,6-trimethylpiperidin-4-one oxalate?

A2: While specific data for the oxalate salt is limited, ethanol and mixtures of ethanol and water are commonly used for the recrystallization of the free base and related amine salts.[2] Boiling or hot absolute alcohol has been noted as effective for removing color from the related compound, diacetonamine (B58104) hydrogen oxalate. Therefore, an ethanol/water mixture is a good starting point for optimization.

Q3: How can I determine the purity of my recrystallized 2,2,6,6-trimethylpiperidin-4-one oxalate?

A3: Several analytical techniques can be employed to assess purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reverse-phase HPLC method with a suitable column and a mobile phase of acetonitrile (B52724) and water with an acid modifier can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of impurities by comparing the spectra to a reference standard.

Q4: My crude material is a sticky solid. How should I handle it for recrystallization?

A4: Sticky solids can be challenging to handle. Try to dissolve the crude material directly in the hot recrystallization solvent. If transferring is difficult, you can add a small amount of the solvent to the crude material to form a slurry, which can then be more easily transferred to the main recrystallization flask.

Experimental Protocols

General Recrystallization Protocol for 2,2,6,6-Trimethylpiperidin-4-one Oxalate

This is a general guideline; optimization of solvent ratios and volumes may be necessary depending on the nature and amount of impurities.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude oxalate salt in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, add the crude 2,2,6,6-trimethylpiperidin-4-one oxalate and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Oxalate Salt dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if insoluble impurities cool Slow Cooling & Crystallization dissolve->cool if no impurities charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash impurities Impurities in Filtrate isolate->impurities Mother Liquor dry Dry Crystals wash->dry pure_product Pure Oxalate Salt dry->pure_product

Caption: A typical workflow for the purification of crude oxalate salts via recrystallization.

Logical Relationships in Troubleshooting Crystal Formation

Troubleshooting_Crystallization start No Crystals Formed too_much_solvent Too Much Solvent? start->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No reduce_volume Reduce Solvent Volume (Evaporation) too_much_solvent->reduce_volume Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal supersaturated->induce_nucleation Yes

Caption: A decision-making diagram for troubleshooting the failure of crystal formation.

References

Troubleshooting low conversion in pyridine hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine (B92270) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion, and to optimize their experimental strategies.

Frequently Asked Questions (FAQs)

Section 1: Diagnosing Low Conversion

Q1: What are the primary reasons for low conversion in pyridine hydrogenation?

Low conversion in pyridine hydrogenation is often a multifaceted issue. The saturation of the aromatic pyridine ring is a challenging reaction that can be hindered by several factors.[1][2] Key areas to investigate include:

  • Catalyst Deactivation/Poisoning: The pyridine substrate or the piperidine (B6355638) product can strongly coordinate to the catalyst's active metal center, inhibiting its activity.[2][3][4]

  • Suboptimal Reaction Conditions: Parameters such as temperature, hydrogen pressure, solvent, and reaction time may not be suitable for the specific substrate and catalyst system.[1][2]

  • Purity of Reagents: Impurities in the pyridine substrate or the solvent, particularly other nitrogen-containing compounds, can act as catalyst poisons.[3]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[3]

Q2: My reaction starts but then stops or slows down significantly. What could be the cause?

This is a classic sign of catalyst deactivation or product inhibition.

  • Product Inhibition: The product, piperidine, is often a stronger base than the pyridine starting material. It can preferentially adsorb onto the catalyst surface, blocking active sites and preventing further reaction.[4][5]

  • Catalyst Poisoning: The nitrogen lone pair in pyridine itself can act as a potent catalyst poison.[3][4] As the reaction proceeds, the accumulation of product can exacerbate this effect.

  • Formation of Inactive Species: The catalyst may degrade over time under the reaction conditions into an inactive form.[3]

Section 2: Catalyst-Related Issues

Q3: How does the choice of catalyst and its support affect the reaction?

The catalyst system is critical. Different metals and supports have distinct activities.

  • Common Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) are the most commonly used metals.[1][4][6] Rhodium oxide (Rh₂O₃) has shown high activity under mild conditions.[4][7][8] Bimetallic catalysts, such as Pd-Cu or Pd-Ag on alumina (B75360), may exhibit enhanced activity compared to monometallic catalysts.[9][10]

  • Catalyst Support: The support can influence the electronic properties of the metal. For instance, an acidic support like alumina (Al₂O₃) can lead to an electron-deficient metal surface, which may enhance the adsorption of hydrogen and pyridine, favoring the reaction.[5][11] In contrast, a basic support like magnesia (MgO) can decrease activity.[5][11]

Q4: What are the signs of catalyst poisoning and how can I prevent it?

Catalyst poisoning is indicated by a rapid decrease in reaction rate or a complete halt.

  • Prevention Strategies:

    • Purify Reagents: Ensure all starting materials and solvents are free from nitrogen-containing or other potential impurities.[3]

    • Protect the Pyridine Nitrogen: Converting the pyridine to a pyridinium (B92312) salt (e.g., with an acid) can prevent the nitrogen's lone pair from coordinating with and poisoning the catalyst.[2][4][12] This activation strategy can also improve the substrate's reactivity.[12]

    • Increase Catalyst Loading: In some cases, a higher catalyst load can overcome a certain degree of poisoning.[3]

    • In Situ Product Removal: If feasible, removing the piperidine product as it forms can prevent product inhibition.[3]

Q5: Can I regenerate or reuse my catalyst?

Catalyst reuse is possible, but deactivation is common. If deactivation is due to coke deposits from side reactions, regeneration may be possible by treating the catalyst with hydrogen at elevated temperatures to reduce the coke without high-temperature oxidation that could damage the catalyst structure.[13] However, if deactivation is due to strong chemisorption of poisons or metal leaching, regeneration may not be effective.

Section 3: Reaction Condition Optimization

Q6: What are typical temperature and pressure conditions for pyridine hydrogenation?

Saturating the pyridine ring is difficult and often requires forcing conditions.[1]

  • Harsh Conditions: Temperatures of 60-80°C and hydrogen pressures of 30-80 bar are frequently necessary to achieve full conversion.[1] Some systems may even require pressures up to 100 bar.[1]

  • Mild Conditions: Some modern catalysts, like Rh₂O₃, can operate effectively under much milder conditions, such as 40°C and 5 bar of H₂.[4][7][8] A decrease in pressure can lead to a significant drop in conversion.[1]

Q7: How does the solvent choice impact conversion and selectivity?

The solvent plays a crucial role in both catalyst activity and reaction selectivity.[6]

  • Acidic Solvents: Acetic acid has been reported as an excellent solvent for Pd/C-catalyzed pyridine hydrogenation, sometimes allowing for quantitative conversion.[14]

  • Solvent Mixtures: Aqueous mixtures with organic solvents like dichloromethane (B109758) have been shown to be effective, providing high yields and selectivity.[6]

  • Protic vs. Aprotic: The choice between protic and aprotic solvents can influence the reaction pathway. The total rate of hydrogenation is strongly dependent on the solvent used.[15]

Troubleshooting Workflows & Diagrams

A systematic approach is essential when troubleshooting low conversion. The following diagrams illustrate a logical workflow for diagnosing issues, the mechanism of catalyst poisoning, and the interplay of key reaction parameters.

Troubleshooting_Workflow start Low Conversion Observed check_purity 1. Verify Reagent Purity - Is pyridine substrate pure? - Are solvents anhydrous and pure? start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Action: Purify Starting Materials & Solvents purity_ok->purify No check_catalyst 2. Evaluate Catalyst - Is catalyst active? - Correct loading used? - Signs of poisoning? purity_ok->check_catalyst Yes purify->check_purity catalyst_ok Catalyst OK check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst, Increase Loading, or Switch Catalyst Type catalyst_ok->replace_catalyst No check_conditions 3. Review Reaction Conditions - Temperature too low? - H2 pressure insufficient? - Inappropriate solvent? catalyst_ok->check_conditions Yes replace_catalyst->check_catalyst conditions_ok Conditions Seem OK check_conditions->conditions_ok optimize_conditions Action: Increase Temp/Pressure, Screen Solvents, Add Acid conditions_ok->optimize_conditions No analyze 4. Analyze Reaction Mixture - Identify byproducts (GC-MS) - Is starting material consumed? conditions_ok->analyze Yes optimize_conditions->check_conditions solution Problem Solved analyze->solution

Caption: A logical workflow for troubleshooting low conversion in pyridine hydrogenation.

Catalyst_Poisoning cluster_catalyst Catalyst Surface catalyst Active Metal Site (e.g., Pd, Pt, Rh) H₂ Adsorption Site blocked_site Blocked Active Site (No Reaction) catalyst:metal->blocked_site pyridine Pyridine Substrate pyridine->catalyst:metal Coordinates via N lone pair (Poisoning) piperidine Piperidine Product piperidine->catalyst:metal Strongly Coordinates (Product Inhibition) h2 H₂ h2->catalyst:h2_site Adsorbs & Dissociates

Caption: Mechanism of catalyst poisoning by pyridine substrate and piperidine product.

Parameter_Relationships Conversion Conversion & Yield Catalyst Catalyst Choice (Pd, Pt, Rh, Ni) Catalyst->Conversion determines activity Support Catalyst Support (Al₂O₃, C, MgO) Catalyst->Support Temp Temperature Temp->Conversion increases rate Pressure H₂ Pressure Temp->Pressure interdependent Pressure->Conversion drives reaction Solvent Solvent Solvent->Conversion affects solubility & catalyst activity Solvent->Catalyst can modify catalyst surface Additive Acid Additive (H₂SO₄, AcOH) Additive->Conversion activates substrate Additive->Catalyst prevents poisoning

Caption: Logical relationships between key reaction parameters in pyridine hydrogenation.

Data Summary Tables

Table 1: Effect of Catalyst Support on Pyridine Conversion

This table summarizes the performance of Nickel (Ni) catalysts on different supports for the hydrogenation of pyridine to piperidine.

CatalystSupport Basicity/AcidityPyridine Conversion (%) at WHSV = 10 h⁻¹Turnover Frequency (TOF) (s⁻¹)
Ni/Al₂O₃Acidic~100%0.039
Ni/MgAlOIntermediate89%-
Ni/MgOBasic68%0.031
Data synthesized from studies on supported nickel catalysts.[5] Conditions: 423 K (150°C), 4 MPa (approx. 40 bar).

Table 2: Effect of Solvent on Hydrogenation of 4-Pyridinecarbonitrile (4PN) to 4-(aminomethyl)piperidine (B1205859) (4PIPA)

This table illustrates how the choice of an organic solvent in a water mixture can affect reaction time and product yield.

Organic Solvent (with Water)Reaction Time (h)Isolated Yield (%)Selectivity to 4PIPA (%)
Dichloromethane3.598%94%
Ethyl Acetate4.595%93%
tert-Butyl methyl ether3.596%90%
Hexane2.592%89%
None (Water only)11.090%88%
Data adapted from the hydrogenation of 4-pyridinecarbonitrile over 10% Pd/C.[6] Conditions: 30°C, 6 bar, H₂SO₄/4PN molar ratio = 1.0.

Key Experimental Protocols

Protocol 1: General Procedure for Pyridine Hydrogenation

This protocol provides a general methodology for a lab-scale pyridine hydrogenation reaction. Warning: Hydrogenation reactions, especially with molecular hydrogen under pressure, should only be performed by trained personnel using appropriate safety equipment and specialized high-pressure reactors.

  • Reactor Preparation:

    • Add the pyridine substrate (e.g., 1.0 equivalent) and the chosen solvent (e.g., acetic acid, ethanol, or a dichloromethane/water mixture) to the pressure reactor vessel equipped with a magnetic stir bar.

    • Carefully add the heterogeneous catalyst (e.g., 5-10 mol% Pd/C, Rh₂O₃, or PtO₂) under a stream of inert gas (e.g., Nitrogen or Argon). Common catalyst loading can range from 0.1 to 0.3 g per gram of substrate.[6]

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel multiple times (typically 3-5 cycles) with low-pressure hydrogen gas to remove all air and inert gas.

  • Reaction Execution:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5 to 80 bar).[1][4]

    • Begin vigorous stirring to ensure good mixing of the three phases (gas, liquid, solid).

    • Heat the reactor to the target temperature (e.g., 30 to 80°C).[1][6]

  • Monitoring:

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. A stable pressure indicates the reaction has stopped.

    • The reaction time can vary from a few hours to over 24 hours depending on the substrate, catalyst, and conditions.[4][6]

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of celite or a syringe filter to remove the solid catalyst.

    • Wash the catalyst pad with a small amount of the reaction solvent.

    • The resulting filtrate can be analyzed by GC-MS, NMR, or other appropriate techniques to determine conversion and yield.[4][6]

    • Purify the product via standard methods such as distillation, crystallization, or column chromatography.

Protocol 2: Analytical Procedure for Reaction Monitoring

This protocol outlines a typical method for analyzing reaction products.

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture (after filtration).

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • GC-MS Analysis:

    • Perform analysis using a gas chromatograph system connected to a mass spectrometer (GC-MS).[6]

    • Use a suitable capillary column (e.g., Restek Rxi®-5Sil MS).[6]

    • Employ a temperature program to separate the starting material, product, and any by-products. For example: hold at 45°C for 0.5 min, then ramp to 300°C at 50°C/min, and hold for 1 min.[6]

    • Identify compounds by comparing their mass spectra and retention times to known standards.

  • NMR Analysis:

    • For determining yield, an internal standard (e.g., 1,3,5-trimethoxybenzene) can be added to a sample of the reaction mixture.[4][7]

    • Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).[6]

    • Calculate yield and conversion by integrating the signals corresponding to the product and the internal standard.

References

Technical Support Center: Synthesis of Tetraethyl-Substituted Nitroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraethyl-substituted nitroxides.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of tetraethyl-substituted nitroxides and offers potential solutions.

Issue 1: Low to no reactivity of sterically hindered precursors with ethyl Grignard reagents.

  • Symptom: When attempting to introduce ethyl groups to a sterically hindered heterocyclic precursor (e.g., some 1-pyrroline (B1209420) 1-oxides) using ethylmagnesium bromide (EtMgBr), the reaction shows low conversion or fails to proceed.[1][2]

  • Probable Cause: The high steric hindrance around the reaction center prevents the direct addition of the bulky ethyl Grignard reagent.[1][2] Metalation may also occur as a competing reaction.[1][2]

  • Solution: Employ a two-step alternative strategy involving a less sterically demanding organometallic reagent followed by conversion to the ethyl group. A recommended approach is the addition of ethynylmagnesium bromide, which is less basic and sterically smaller than EtMgBr, followed by hydrogenation of the resulting ethynyl (B1212043) group and subsequent re-oxidation of the hydroxylamine (B1172632) to the nitroxide.[1][2]

Issue 2: Low overall yield in multi-step synthesis of key intermediates.

  • Symptom: The final yield of a key intermediate, such as 2,2,6,6-tetraethylpiperidin-4-one, is significantly low after a multi-step synthesis. For instance, an eight-step synthesis starting from ethyl acetoacetate (B1235776) may result in an overall yield as low as 3%.

  • Probable Cause: Cumulative losses at each step of a long synthetic sequence. Specific challenging steps might include oxidations of sterically hindered alcohols or reactions that are highly sensitive to conditions.

  • Solution:

    • Optimize individual steps: Carefully review and optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) for each step where the yield is suboptimal.

    • Alternative synthetic routes: Explore alternative, more convergent synthetic strategies that involve fewer steps or introduce the key functional groups at a later stage.

    • Purification techniques: Minimize losses during purification by selecting the most appropriate chromatographic or crystallization techniques.

Issue 3: Difficulty in oxidizing the hydroxylamine to the nitroxide.

  • Symptom: After the introduction of the ethyl groups and any subsequent reactions, the final oxidation of the hydroxylamine precursor to the desired nitroxide is inefficient.

  • Probable Cause: The choice of oxidizing agent and reaction conditions may not be suitable for the specific substrate. Steric hindrance around the N-OH group can also impede oxidation.

  • Solution:

    • Choice of Oxidizing Agent: Common and effective oxidizing agents for this transformation include air (bubbled through the solution), hydrogen peroxide with a catalyst (e.g., NaWO₄), or m-chloroperoxybenzoic acid (m-CPBA). The choice of agent may need to be empirically determined for a new substrate.

    • Reaction Conditions: Ensure the reaction is monitored closely (e.g., by TLC or EPR) to determine the optimal reaction time and prevent over-oxidation or side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are tetraethyl-substituted nitroxides often preferred over their tetramethyl counterparts for biological applications?

A1: Tetraethyl-substituted nitroxides exhibit significantly enhanced stability towards reduction by biological reductants like ascorbate (B8700270).[3] This increased stability is attributed to the greater steric shielding provided by the ethyl groups around the nitroxide moiety.[4] For example, 2,2,5,5-tetraethylimidazole nitroxides have been shown to be 20-30 times more stable in the presence of ascorbate and have longer half-lives in rat blood compared to their tetramethyl analogs.[3] This makes them more suitable for in vivo studies where the nitroxide probe needs to persist for a longer duration.

Q2: What are the key starting materials for the synthesis of tetraethyl-substituted nitroxides?

A2: The synthesis of tetraethyl-substituted nitroxides often starts from precursors that can be modified to build the desired heterocyclic core. Some common starting materials include:

  • 3-Ethylpent-2-ene: Used for the synthesis of 2,2,5,5-tetraethylimidazole nitroxides.[3]

  • Ethyl acetoacetate: Can be used as a starting point for a multi-step synthesis of 2,2,6,6-tetraethylpiperidin-4-one, a key intermediate for piperidine-based nitroxides.

  • Cyclic nitrones: These are versatile intermediates that can be reacted with organometallic reagents to introduce the ethyl groups.[1][2]

Q3: How can I characterize the final tetraethyl-substituted nitroxide product?

A3: The primary method for characterizing nitroxide radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum provides information about the hyperfine coupling constants (primarily with the 14N nucleus), which is characteristic of the nitroxide. Mass spectrometry and elemental analysis are used to confirm the molecular weight and elemental composition.

Q4: What are typical EPR spectral features of tetraethyl-substituted nitroxides?

A4: The EPR spectra of tetraethyl-substituted nitroxides are typically characterized by a triplet arising from the hyperfine coupling of the unpaired electron with the 14N nucleus. The hyperfine coupling constant (aN) is a key parameter. In some cases, additional smaller couplings to protons on the ethyl groups or the heterocyclic ring may be observed, leading to more complex spectra.

Data Presentation

Table 1: Comparison of Reduction Rate Constants with Ascorbate for Tetraethyl- vs. Tetramethyl-Substituted Nitroxides.

Nitroxide TypeSubstitutionRate Constant (k, M⁻¹s⁻¹)Reference
Imidazole (B134444)2,2,5,5-tetraethyl~0.02[5]
Imidazolidine2,2,5,5-tetramethyl~0.85[5]
Pyrrolidine2,2,5,5-tetramethyl0.07–0.3[5]
Piperidine (TEMPO)2,2,6,6-tetramethyl~3.5[5]
Piperidine (TEMPOL)2,2,6,6-tetramethyl~7[5]

Table 2: Overview of Synthetic Yields for Key Intermediates and Final Products.

CompoundSynthetic ApproachNumber of StepsOverall YieldReference
2,2,6,6-Tetraethylpiperidin-4-oneFrom ethyl acetoacetate83%
2,2,5,5-Tetraethyl substituted 2,5-dihydroimidazol-1-oxylsFrom cyclic nitrones and EtMgBr140-50%[2]
Sterically shielded tetraalkylnitroxidesFrom nitrones via ethynylmagnesium bromide addition and hydrogenation2Good yields[1][2]

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl-Substituted Nitroxides via the Ethynyl Intermediate Pathway

This protocol is adapted for sterically hindered nitrones where direct ethylation is problematic.[1][2]

Step 1: Addition of Ethynylmagnesium Bromide to a Sterically Hindered Nitrone

  • To a solution of the sterically hindered nitrone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of ethynylmagnesium bromide in THF (typically a 10-fold excess) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at ambient temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can be long, ranging from several hours to several days, depending on the reactivity of the nitrone.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic phase. The aqueous phase can be further extracted with THF.

  • Combine the organic phases and remove the solvent under reduced pressure to yield the crude 2-ethynyl-substituted hydroxylamine.

Step 2: Hydrogenation of the Ethynyl Group

  • Dissolve the crude 2-ethynyl-substituted hydroxylamine from the previous step in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or NMR).

  • Filter off the catalyst through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl-substituted hydroxylamine.

Step 3: Oxidation to the Tetraethyl-Substituted Nitroxide

  • Dissolve the crude ethyl-substituted hydroxylamine in a suitable solvent (e.g., diethyl ether or methanol).

  • Bubble a stream of dry air through the solution for several hours until the oxidation is complete (monitored by TLC or the appearance of the characteristic orange/red color of the nitroxide).

  • Alternatively, use a chemical oxidizing agent like hydrogen peroxide in the presence of a catalytic amount of sodium tungstate.

  • After the reaction is complete, remove the solvent and purify the resulting tetraethyl-substituted nitroxide by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Ethynylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Oxidation start Sterically Hindered Nitrone reagent1 Ethynylmagnesium Bromide in THF process1 Reaction and Aqueous Workup start->process1 reagent1->process1 product1 2-Ethynyl-substituted Hydroxylamine process1->product1 reagent2 H₂, Pd/C process2 Catalytic Hydrogenation product1->process2 reagent2->process2 product2 Ethyl-substituted Hydroxylamine process2->product2 reagent3 Air or H₂O₂/NaWO₄ process3 Oxidation and Purification product2->process3 reagent3->process3 final_product Tetraethyl-substituted Nitroxide process3->final_product

Caption: Workflow for the synthesis of tetraethyl-substituted nitroxides from sterically hindered nitrones.

troubleshooting_logic start Low yield in ethylation of hindered precursor? direct_ethylation Using EtMgBr? start->direct_ethylation Yes no_issue Proceed with synthesis start->no_issue No cause Probable Cause: Steric Hindrance direct_ethylation->cause Yes solution Solution: Use alternative two-step method cause->solution alternative_path Step 1: Add Ethynylmagnesium Bromide Step 2: Hydrogenate and Re-oxidize solution->alternative_path

Caption: Troubleshooting logic for low-yield ethylation reactions.

References

Technical Support Center: Diastereomer Separation in 2-Ethyl-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and diastereomeric separation of 2-Ethyl-4-methylpiperidine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and separation of 2-Ethyl-4-methylpiperidine diastereomers.

Problem 1: Low Diastereoselectivity in the Synthesis

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows a nearly 1:1 ratio of cis and trans diastereomers.

  • Difficulty in isolating a significant amount of the desired diastereomer.

Possible Causes:

  • Reaction Conditions: The reaction temperature, pressure, or choice of catalyst may not be optimal for favoring the formation of one diastereomer over the other.

  • Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to a mixture of the most stable diastereomers, which might be an almost equal mixture.

Solutions:

  • Catalyst Screening: Experiment with different hydrogenation catalysts (e.g., various supported palladium, platinum, or rhodium catalysts) and catalyst loadings.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of the reaction. Screen a range of solvents with varying polarities.

  • Temperature and Pressure Optimization: Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often favor kinetic control and may lead to higher diastereoselectivity.

  • Chiral Auxiliaries: For asymmetric synthesis approaches, ensure the chiral auxiliary is of high enantiomeric purity and that the reaction conditions are optimized for its use.

Problem 2: Difficulty in Separating Diastereomers by Fractional Crystallization

Symptoms:

  • No crystal formation upon cooling or addition of an anti-solvent.

  • The isolated crystals show no significant enrichment of one diastereomer.

  • Formation of an oil instead of a crystalline solid.

Possible Causes:

  • Similar Solubilities: The diastereomeric salts may have very similar solubilities in the chosen solvent system.

  • Supersaturation Issues: The solution may be either too dilute (insufficient supersaturation) or too concentrated (leading to rapid precipitation or oiling out).

  • Inappropriate Resolving Agent: The chosen chiral acid for salt formation may not form a well-defined crystalline salt with either diastereomer.

Solutions:

  • Systematic Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the diastereomeric salts have a significant difference in solubility.

  • Controlled Cooling: Employ a slow, controlled cooling rate to promote the selective crystallization of the less soluble diastereomer.

  • Seeding: Introduce a small seed crystal of the desired pure diastereomer to induce crystallization.

  • Alternative Resolving Agents: If one chiral acid (e.g., L-tartaric acid) does not provide adequate separation, try other resolving agents such as dibenzoyl-L-tartaric acid, (S)-mandelic acid, or camphorsulfonic acid.

  • "Pulping" or Slurrying: The process of "pulping" involves stirring the solid mixture of diastereomeric salts in a solvent where one is sparingly soluble. This can enrich the solid in the less soluble diastereomer.

Problem 3: Poor Separation of Diastereomers by Column Chromatography

Symptoms:

  • Co-elution of diastereomers on the column.

  • Broad, tailing peaks, especially for the piperidine (B6355638) free base.

  • Low recovery of the separated products.

Possible Causes:

  • Insufficient Selectivity of Stationary Phase: Standard silica (B1680970) gel may not be sufficient to resolve the subtle structural differences between the diastereomers.

  • Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, leading to poor separation.

  • Interaction of the Basic Piperidine Nitrogen: The basic nitrogen atom can interact strongly with the acidic silica gel, causing peak tailing.

Solutions:

  • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to suppress the interaction between the piperidine nitrogen and the silica gel.

  • Gradient Elution: Employ a solvent gradient to improve the separation of the diastereomers.

  • Alternative Stationary Phases: Consider using alumina (B75360) or a chemically modified silica gel. For analytical and preparative scale, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be highly effective.

  • Derivatization: Converting the diastereomeric amines into amides or carbamates can alter their polarity and improve their chromatographic separation on standard silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-Ethyl-4-methylpiperidine?

A common synthetic route involves the catalytic hydrogenation of a substituted pyridine (B92270) precursor, such as 2-ethyl-4-methylpyridine. This reduction can lead to a mixture of cis and trans diastereomers. Another approach, based on the synthesis of a similar compound, ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, starts from 4-methyl-2-cyanopiperidine. This multi-step process includes hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Q2: How can I determine the diastereomeric ratio of my 2-Ethyl-4-methylpiperidine mixture?

The diastereomeric ratio can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for this purpose. The different spatial arrangements of the substituents in the cis and trans isomers will result in distinct chemical shifts for some of the protons and carbons. Integration of the corresponding signals allows for the quantification of each diastereomer.

  • Gas Chromatography (GC): Using a suitable capillary column, it is often possible to separate the diastereomers and determine their ratio by integrating the peak areas.

  • High-Performance Liquid Chromatography (HPLC): Especially with a chiral stationary phase, baseline separation of the diastereomers can be achieved, allowing for accurate quantification.

Q3: Which diastereomer of 2-Ethyl-4-methylpiperidine is typically more stable, cis or trans?

In substituted piperidines, the thermodynamically more stable isomer is generally the one where the bulky substituents occupy equatorial positions on the chair conformation of the piperidine ring to minimize steric strain. For 2-Ethyl-4-methylpiperidine, the trans isomer, where both the ethyl and methyl groups can be in equatorial positions, is generally expected to be the more stable diastereomer.

Q4: Can I separate the enantiomers of a single diastereomer of 2-Ethyl-4-methylpiperidine?

Yes. Once a single diastereomer (e.g., the trans isomer) is isolated, it will still be a racemic mixture of two enantiomers (e.g., (2R,4S)- and (2S,4R)-2-Ethyl-4-methylpiperidine). To separate these enantiomers, a process called chiral resolution is required. This typically involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.

Experimental Protocols & Data Presentation

The following is a detailed experimental protocol for the synthesis and diastereomeric separation of a closely related and illustrative compound, ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, as adapted from patent literature. The principles and techniques are highly applicable to the synthesis and separation of 2-Ethyl-4-methylpiperidine.

Synthesis and Separation of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

  • 4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid for 5 hours.

  • After the reaction, the solvent is removed under reduced pressure to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

Step 2: Esterification

  • The 4-methyl-2-piperidinecarboxylic acid hydrochloride is refluxed with anhydrous ethanol (B145695) and thionyl chloride to produce ethyl 4-methyl-2-piperidinecarboxylate hydrochloride. This product is a mixture of cis and trans diastereomers.

Step 3: Separation of Cis and Trans Diastereomers by "Pulping"

  • The mixture of diastereomeric hydrochlorides is treated with a mixed solvent of methyl tert-butyl ether (MTBE) and ethanol.

  • The mixture is stirred or "pulped," causing the less soluble cis-4-methyl-2-piperidine ethyl formate (B1220265) hydrochloride to precipitate as a solid.

  • The solid cis isomer is removed by filtration.

  • The mother liquor, now enriched in the trans-4-methyl-2-piperidine ethyl formate hydrochloride, is collected.

Step 4: Resolution of the Trans Diastereomer

  • The trans-4-methyl-2-piperidine ethyl formate hydrochloride is neutralized to the free base.

  • The free base is then treated with L-tartaric acid in a suitable solvent to form diastereomeric tartrate salts.

  • Through recrystallization, the (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate is selectively crystallized and isolated.

  • The pure (2R,4R) enantiomer is then liberated from its tartrate salt by treatment with a base.

Quantitative Data (Illustrative)

StepProductFormTypical YieldDiastereomeric Ratio (trans:cis)Enantiomeric Excess (of final product)
14-methyl-2-piperidinecarboxylic acid hydrochlorideSolid>90%N/AN/A
2Ethyl 4-methyl-2-piperidinecarboxylate HClMixture~85%~1:1 (before separation)N/A
3trans-Ethyl 4-methyl-2-piperidinecarboxylate HClIn solution>70% (of trans isomer)>95:5 (in mother liquor)N/A
4(2R,4R)-Ethyl 4-methyl-2-piperidinecarboxylateOil~60% (from trans isomer)N/A>98%

Visualizations

Synthesis_Workflow Synthesis and Separation Workflow cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_resolution Enantiomeric Resolution Start 4-methyl-2-cyanopiperidine Hydrolysis Hydrolysis (HCl) Start->Hydrolysis Esterification Esterification (EtOH, SOCl2) Hydrolysis->Esterification Diastereomer_Mix Mixture of cis/trans Ethyl 4-methyl-2-piperidinecarboxylate HCl Esterification->Diastereomer_Mix Pulping Pulping (MTBE/EtOH) Diastereomer_Mix->Pulping Filtration Filtration Pulping->Filtration Cis_Isomer Solid cis-Isomer HCl Filtration->Cis_Isomer Trans_Isomer_Solution trans-Isomer HCl (in mother liquor) Filtration->Trans_Isomer_Solution Neutralization Neutralization Trans_Isomer_Solution->Neutralization Salt_Formation Salt Formation (L-tartaric acid) Neutralization->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Final_Product (2R,4R)-Isomer Crystallization->Final_Product

Caption: Workflow for the synthesis and separation of 2-Ethyl-4-methylpiperidine diastereomers.

Troubleshooting_Logic Troubleshooting Logic for Poor Diastereomer Separation cluster_problem Problem cluster_method Separation Method cluster_solutions_cryst Potential Solutions cluster_solutions_chrom Potential Solutions Poor_Separation Poor Diastereomer Separation Crystallization Fractional Crystallization Poor_Separation->Crystallization Chromatography Column Chromatography Poor_Separation->Chromatography Solvent_Screen Screen Solvents Crystallization->Solvent_Screen Control_Cooling Control Cooling Rate Crystallization->Control_Cooling Seeding Use Seed Crystals Crystallization->Seeding New_Resolving_Agent Change Resolving Agent Crystallization->New_Resolving_Agent Mobile_Phase_Mod Modify Mobile Phase (e.g., add base) Chromatography->Mobile_Phase_Mod Gradient Use Gradient Elution Chromatography->Gradient New_Stationary_Phase Change Stationary Phase (e.g., Chiral HPLC) Chromatography->New_Stationary_Phase Derivatize Derivatize Sample Chromatography->Derivatize

Caption: Troubleshooting decision tree for diastereomer separation issues.

Technical Support Center: Preventing Catalyst Poisoning in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during hydrogenation reactions.

Troubleshooting Guides & FAQs

This section is designed to help you quickly diagnose and resolve common issues encountered during hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1]

  • A noticeable reduction in product yield and selectivity.[1]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, such as a color change.[1]

Q2: What are the primary sources of catalyst poisons in hydrogenation synthesis?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[1][2] Common poisons include:

  • Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium, platinum, and nickel.[1][3]

  • Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.[1]

  • Heavy metals: Traces of lead, mercury, arsenic, and other metals can irreversibly poison the catalyst.[1][3]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto catalyst active sites.[1]

  • Halides: Organic and inorganic halides can deactivate catalysts.[1]

  • Water: In certain reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[1]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[1]

  • Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.[1]

Q4: What is the difference between a reversible and an irreversible poison?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.[1]

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]

Q5: Can I regenerate a poisoned catalyst?

A5: Yes, in many cases, poisoned catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the nature of the poison and the catalyst.[1] Common methods include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[1]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1]

  • Solvent Extraction: Using a suitable solvent to extract the poisoning species.[1]

Q6: How can I test for catalyst poisoning during a reaction?

A6: A simple diagnostic test is to add a fresh batch of catalyst to the reaction mixture. If the reaction rate increases, it is highly likely that the original catalyst was poisoned.[4]

Q7: Could catalyst poisoning affect the selectivity of my reaction?

A7: Yes, catalyst poisoning can significantly impact selectivity. Poisons can block specific types of active sites, leading to the formation of unexpected byproducts.[4] For instance, in the hydrogenation of substituted nitroaromatics, some poisons can lead to dehalogenation or other unwanted side reactions.

Data Presentation: Quantitative Effects of Poisons

The following tables summarize the quantitative impact of common poisons on the activity of various hydrogenation catalysts.

Table 1: Effect of Sulfur Compounds on Palladium Catalyst Activity

Catalyst SystemSubstrateSulfur Compound/ModifierPoison Concentration/ConditionObserved Effect on Activity/SelectivityReference
Pd-S-PT NSs/CPhenylacetylene1,4-benzenedithiol (PT) as sulfur sourceNot specifiedHigh styrene (B11656) selectivity (92.3%–96.7%)[2]
Pd-S-TU NSs/CPhenylacetyleneThiourea (TU) as sulfur sourceNot specifiedPoor olefin selectivity (72.4%)[2]
Commercial Pd/C4-chloronitrobenzeneNot specified (inherent in system)Not specifiedPoor 4-chloroaniline (B138754) selectivity (56.2%), indicating dechlorination[3]
Pd/Al₂O₃Cyclohexane (B81311)Thiophene or H₂SNot specifiedLess thio-tolerant compared to Pt/Al₂O₃[5]

Table 2: Effect of Nitrogen Compounds on Platinum and Rhodium Catalyst Activity

Catalyst SystemSubstrateNitrogen CompoundPoison Concentration/ConditionObserved Effect on Activity/SelectivityReference
5% Rh/C1-Methylpyrrole1-Methylpyrrolidine (product)After 6 reaction cyclesConversion dropped to 35%[6]
5% Rh/γ-Al₂O₃1-Methylpyrrole1-Methylpyrrolidine (product)After 6 reaction cyclesConversion dropped to 14%[6]
Pt Nanoparticles on SBA-15Pyrrolen-Butylamine (product)Not specifiedStronger inhibition on smaller nanoparticles, affecting ring-opening selectivity[7]

Table 3: Effect of Carbon Monoxide on Rhodium Catalyst Activity

Catalyst SystemReactionCO ConcentrationObserved Effect on Activity/SelectivityReference
Rh/Al₂O₃CO Oxidation8400 ppmDisperses Rh nanoparticles into single atoms at low temperatures, reducing active sites[8]
Rh foilCO₂ HydrogenationNot specifiedReaction rate is approximately seven times higher than CO hydrogenation at 523 K[9]
Rh/ZrO₂CO₂ vs. CO HydrogenationNot specifiedCO₂ hydrogenation occurs at a lower temperature (323 K) than CO hydrogenation (403 K)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst poisoning.

Protocol 1: Standard Procedure for Catalyst Activity Testing in Hydrogenation
  • Catalyst Preparation: Weigh the required amount of catalyst and transfer it to the reaction vessel. If the catalyst is pyrophoric (e.g., Pd/C), handle it under an inert atmosphere (e.g., nitrogen or argon).[1]

  • System Setup: Assemble the reaction apparatus, ensuring all connections are secure. Purge the system with an inert gas to remove air.[1]

  • Reaction Execution:

    • Introduce the solvent and substrate into the reaction vessel.

    • Pressurize the system with hydrogen to the desired pressure.

    • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like GC or HPLC.[1]

  • Work-up: Once the reaction is complete, depressurize the system and purge with an inert gas. Filter the catalyst from the reaction mixture. The product can then be isolated and purified.

Protocol 2: Identification of Metal Poisons using ICP-MS
  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.[1]

  • Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester or hot plate. The goal is to completely dissolve the catalyst and bring the metals into solution.[1]

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.

  • ICP-MS Analysis:

    • Introduce the digested sample and calibration standards into the ICP-MS instrument.

    • The instrument will atomize and ionize the sample in a high-temperature plasma.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.

  • Data Analysis: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[1]

Protocol 3: Thermal Regeneration of a Deactivated Catalyst
  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]

  • Heating Program: Heat the catalyst under a continuous flow of inert gas to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For some carbon-supported catalysts, a mild regeneration involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[1]

  • Cooling: After the thermal treatment, cool the catalyst to room temperature under a continuous flow of inert gas.

  • Passivation (if necessary): For pyrophoric catalysts, a passivation step with a controlled, low concentration of oxygen in an inert gas stream may be required before exposing the catalyst to air.

Mandatory Visualizations

Diagram 1: Mechanism of Catalyst Poisoning

CatalystPoisoningMechanism cluster_0 Catalyst Surface ActiveSite Active Site Reactant Reactant Molecule ActiveSite->Reactant Blocked Access Pore Catalyst Pore Poison Poison Molecule Poison->ActiveSite Chemisorption (Strong Bonding) Poison->Pore Pore Mouth Blockage Reactant->ActiveSite Desired Adsorption

Caption: Mechanisms of catalyst deactivation by poisoning.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow Start Reaction Rate Decreases CheckPurity Analyze Purity of: - Substrate - Solvent - H₂ Gas Start->CheckPurity PoisonSuspected Poisoning Suspected CheckPurity->PoisonSuspected Impurities Found ReplaceCatalyst Replace Catalyst CheckPurity->ReplaceCatalyst No Impurities Found (Consider other deactivation) AnalyticalTests Perform Analytical Tests: - ICP-MS (Metals) - GC-MS (Organics) - XPS (Surface) PoisonSuspected->AnalyticalTests IdentifyPoison Identify Poison Source AnalyticalTests->IdentifyPoison PurifyFeed Implement Feed Purification: - Distillation - Activated Carbon - Guard Bed IdentifyPoison->PurifyFeed RegenerateCatalyst Attempt Catalyst Regeneration PurifyFeed->RegenerateCatalyst Thermal Thermal Treatment RegenerateCatalyst->Thermal Volatile/Organic Poison Chemical Chemical Washing RegenerateCatalyst->Chemical Metal/Inorganic Poison Failure Activity Not Restored RegenerateCatalyst->Failure Regeneration Fails Success Activity Restored Thermal->Success Chemical->Success Failure->ReplaceCatalyst

Caption: A logical workflow for troubleshooting catalyst poisoning.

Diagram 3: Decision Pathway for Catalyst Management

CatalystManagement Start Catalyst Performance Declines PoisonType Determine Poison Type Start->PoisonType Reversible Reversible Poison PoisonType->Reversible Weak Adsorption Irreversible Irreversible Poison PoisonType->Irreversible Strong Chemical Bond Regeneration Select Regeneration Method Reversible->Regeneration Dispose Dispose and Replace Catalyst Irreversible->Dispose RegenSuccess Regeneration Economically Viable? Regeneration->RegenSuccess Reuse Reuse Catalyst RegenSuccess->Reuse Yes RegenSuccess->Dispose No Prevent Implement Preventative Measures Reuse->Prevent Dispose->Prevent

References

Technical Support Center: Optimization of Promedone (Dimedone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of promedone, more commonly known as dimedone. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction conditions to assist in optimizing the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of dimedone.

Question Answer
Why is my yield of dimedone significantly lower than expected? Low yields, sometimes as low as 20-25%, can be attributed to several factors.[1] One common issue is the purity of the starting material, mesityl oxide; it is recommended to use freshly distilled mesityl oxide.[1] Inefficient liquid-liquid extraction and premature filtration before complete crystallization can also lead to significant product loss.[1] Ensure the aqueous layer is retained after extraction and allow ample time for the product to crystallize fully, ideally overnight.[1]
The reaction mixture turned dark or produced a lot of tar-like byproducts. What went wrong? The reaction between the enolate of diethyl malonate and mesityl oxide can be vigorous.[2] Overheating or adding the mesityl oxide too quickly can lead to side reactions and the formation of polymeric or tarry byproducts. It is crucial to add the mesityl oxide slowly and maintain gentle reflux to control the reaction rate.[2]
My final product has a low melting point and appears impure. How can I improve its purity? Impurities can arise from incomplete reaction or side reactions. The final product should be purified by recrystallization. A common and effective method is recrystallization from a 1:1 mixture of acetone (B3395972) and water.[3] Washing the crude product with cold water and petroleum ether before recrystallization can also help remove some impurities.[3]
The initial reaction to form the sodium alkoxide seems slow or incomplete. What should I do? The dissolution of sodium metal in ethanol (B145695) to form sodium ethoxide can be time-consuming.[1] It is important to use absolute ethanol and ensure all glassware is thoroughly dried to prevent the sodium from reacting with water, which would reduce the amount of active base.[3] Using small, freshly cut pieces of sodium can increase the surface area and speed up the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of dimedone?

A1: The synthesis of dimedone is a multi-step process that occurs in a single pot. It begins with a Michael addition of the enolate of diethyl malonate to mesityl oxide. This is followed by an intramolecular Claisen (or Dieckmann) condensation to form a cyclic intermediate. Subsequent hydrolysis of the ester group and decarboxylation yields the final product, dimedone.[2][4]

Q2: What is the role of the base in this reaction?

A2: A base, typically sodium ethoxide or sodium methoxide, is essential for several steps in the synthesis.[2][4] It is used to deprotonate the diethyl malonate, forming the nucleophilic enolate required for the initial Michael addition. The base also catalyzes the subsequent intramolecular Claisen condensation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (diethyl malonate and mesityl oxide) and the appearance of the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Sodium metal is highly reactive and flammable, especially in the presence of water or alcohols. It should be handled with care, and the reaction to form sodium ethoxide should be conducted in a dry apparatus.[3] The reaction with mesityl oxide can also be exothermic and should be controlled carefully.[2] It is recommended to perform the reaction in a well-ventilated fume hood.

Experimental Protocols

Detailed Synthesis of Dimedone

This protocol is adapted from established laboratory procedures.[2][3]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide (B78521) (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Acetone

  • Petroleum ether

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol to generate sodium ethoxide. The reaction is complete when all the sodium has dissolved.

  • Michael Addition and Cyclization: To the sodium ethoxide solution, add diethyl malonate dropwise. Gently reflux the mixture for a few minutes. Then, add mesityl oxide dropwise through the reflux condenser. The reaction can be vigorous, so the addition should be slow. After the initial reaction subsides, continue to reflux the mixture for approximately 45 minutes.[3]

  • Hydrolysis: Prepare a solution of potassium hydroxide in water and add it to the reaction mixture. Reflux the mixture for an additional 45-90 minutes to hydrolyze the ester intermediate.[2][3]

  • Work-up and Decarboxylation: Cool the reaction mixture and distill off the ethanol. Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 1-3.[2][3] Reflux the acidic solution for about 15 minutes to facilitate decarboxylation.[3]

  • Isolation and Purification: Cool the mixture in an ice bath to induce crystallization of the dimedone. Collect the crude product by vacuum filtration and wash it with cold water and petroleum ether.[3] Purify the crude dimedone by recrystallization from a 1:1 acetone-water mixture.[3]

Data on Reaction Conditions

While precise quantitative optimization data is not extensively published, the following table summarizes key reaction parameters and observations from various protocols.

Parameter Condition/Reagent Typical Value/Observation Notes
Base Sodium Ethoxide or MethoxideStoichiometric equivalent to diethyl malonateGenerated in situ from sodium and absolute ethanol.[3]
Solvent Absolute Ethanol or MethanolSufficient to dissolve reactantsMust be dry to ensure efficient formation of the alkoxide base.[3]
Reactant Ratio Diethyl Malonate : Mesityl Oxide~1:1 molar ratioFreshly distilled mesityl oxide is recommended for higher yields.[1]
Reaction Temperature RefluxGentle reflux is maintainedThe initial addition of mesityl oxide can be exothermic.[2]
Reaction Time Michael/Claisen: ~45 min; Hydrolysis: 45-90 minVaries between protocolsMonitoring by TLC is recommended for optimization.
pH for Decarboxylation 1-3Achieved by adding concentrated HClEnsures complete decarboxylation of the carboxylic acid intermediate.[2]
Purification RecrystallizationAcetone/Water (1:1)Yields a pure crystalline product.[3]

Visualizations

Reaction_Pathway cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_product Final Product Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Base (NaOEt) Mesityl Oxide Mesityl Oxide Michael Addition Michael Addition Mesityl Oxide->Michael Addition Enolate Formation->Michael Addition Cyclization (Claisen) Cyclization (Claisen) Michael Addition->Cyclization (Claisen) Base Hydrolysis Hydrolysis Cyclization (Claisen)->Hydrolysis KOH, H2O Decarboxylation Decarboxylation Hydrolysis->Decarboxylation HCl, Heat Dimedone Dimedone Decarboxylation->Dimedone

Caption: Reaction pathway for the synthesis of dimedone.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Mesityl Oxide Purity LowYield->CheckPurity Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckExtraction Review Extraction & Crystallization CheckPurity->CheckExtraction CheckExtraction->ImpureProduct Recrystallize Recrystallize from Acetone/Water ImpureProduct->Recrystallize Yes DarkReaction Dark/Tarry Reaction? ImpureProduct->DarkReaction No Recrystallize->DarkReaction ControlAddition Control Reactant Addition Rate & Temperature DarkReaction->ControlAddition Yes SuccessfulProduct Successful Synthesis DarkReaction->SuccessfulProduct No ControlAddition->SuccessfulProduct

Caption: Troubleshooting workflow for dimedone synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2,2,6,6-Tetramethyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949) (TAA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,2,6,6-tetramethyl-4-piperidone, particularly when scaling up the process.

Q1: What are the most common synthesis routes for scaling up 2,2,6,6-tetramethyl-4-piperidone production?

A1: The most industrially relevant and scalable method is the one-step synthesis from acetone (B3395972) and ammonia (B1221849) in the presence of an acidic catalyst.[1][2] This process is often preferred due to the low cost of starting materials.[1] Alternative routes, such as the reaction of phorone with ammonia, are also known but may be less economical for large-scale production due to the higher cost of phorone.[1]

Q2: My reaction is resulting in a low yield of 2,2,6,6-tetramethyl-4-piperidone. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: The molar ratio of acetone to ammonia, reaction temperature, and pressure are critical parameters. An excess of acetone is generally preferred, with molar ratios of acetone to ammonia ranging from 3:1 to 20:1.[3][4] The reaction is typically carried out at temperatures between 50°C and 120°C.[3]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are crucial. Acidic catalysts like ammonium (B1175870) chloride, ammonium nitrate, or cation-exchange resins are commonly used.[1][3] Ensure the catalyst is active and used in the appropriate concentration.

  • Formation of By-products: A significant portion of the reactants can be converted into undesired side products.

  • Incomplete Reaction: The reaction time might be insufficient. Reaction times of 2 to 8 hours are typically reported for batch processes.[3]

Q3: I am observing a high level of impurities in my crude product. What are the common side products and how can I minimize their formation?

A3: The reaction of acetone and ammonia is a complex process that can lead to several by-products.[2] The most common impurities include:

  • Diacetone alcohol

  • Mesityl oxide

  • Phorone

  • Acetonine (2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine)

  • 2,2,4,6-tetramethyl-2,5-dihydropyridine [2]

To minimize the formation of these impurities, consider the following:

  • Optimize Reaction Temperature: Higher temperatures can lead to the formation of high-boiling by-products.[1] Maintaining the temperature within the optimal range (e.g., 60°C) can improve selectivity towards the desired product.[1]

  • Control Reactant Molar Ratio: A higher molar ratio of acetone to ammonia can favor the formation of TAA over some side products.[1]

  • Catalyst Selection: The type of catalyst can influence the product distribution.

Q4: What are the recommended methods for purifying 2,2,6,6-tetramethyl-4-piperidone at a larger scale?

A4: Purification is a critical step to obtain high-purity TAA. The common industrial practice involves:

  • Neutralization and Phase Separation: After the reaction, the acidic catalyst is neutralized with a base, such as sodium hydroxide.[3] This is often followed by the separation of an aqueous layer.[3]

  • Distillation: The crude product is then purified by vacuum distillation.[3][5] This allows for the separation of the lower-boiling unreacted acetone and the higher-boiling by-products from the desired 2,2,6,6-tetramethyl-4-piperidone. A multi-step distillation process might be employed for high-purity products.[5]

  • Crystallization of the Hydrate (B1144303): 2,2,6,6-tetramethyl-4-piperidone can form a stable hydrate which can be isolated by crystallization.[6] This can be an effective purification method.

Q5: During scale-up, I'm facing issues with controlling the reaction exotherm. What are the best practices for heat management?

A5: The reaction between acetone and ammonia can be exothermic, and poor heat control can lead to runaway reactions and increased by-product formation. For effective heat management:

  • Ensure Adequate Cooling: The reactor must have sufficient cooling capacity to dissipate the heat generated during the reaction.

  • Controlled Reagent Addition: A semi-batch process where one of the reactants (e.g., ammonia) is added gradually can help to control the reaction rate and heat generation.

  • Use of a Solvent: While often run neat, using a solvent can help to moderate the temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on the Synthesis of 2,2,6,6-Tetramethyl-4-Piperidone

Acetone:Ammonia Molar RatioTemperature (°C)CatalystAcetone Conversion (%)TAA Selectivity (%)Reference
1.5:160NKC-9 Resin38.251.3[1]
3:160NKC-9 Resin45.158.2[1]
6:160NKC-9 Resin59.566.8[1]
9:160NKC-9 Resin55.361.4[1]
6:150NKC-9 Resin51.863.5[1]
6:170NKC-9 Resin65.259.1[1]
~7.4:160-65Ammonium Chloride-71 (Yield)[3]
~8.2:160-65Ammonium Nitrate-70 (Yield)[3]

Note: Yields and selectivities are highly dependent on the specific reaction setup and conditions.

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of 2,2,6,6-Tetramethyl-4-Piperidone

This protocol is a generalized procedure based on common practices for scaling up the synthesis.

1. Reaction Setup:

  • A suitable pressure reactor equipped with a mechanical stirrer, a cooling/heating jacket, a gas inlet, a temperature probe, and a pressure gauge is required.

  • The reactor should be purged with an inert gas (e.g., nitrogen) before starting the reaction.

2. Reagent Charging:

  • Charge the reactor with acetone.

  • Add the acidic catalyst (e.g., ammonium chloride or ammonium nitrate). The amount of catalyst typically ranges from 0.001 to 0.1 moles per mole of acetone.[3]

3. Reaction:

  • Seal the reactor and start the agitation.

  • Begin to feed gaseous or liquid ammonia into the reactor at a controlled rate. The molar ratio of acetone to ammonia should be maintained, for example, between 4:1 and 20:1.[3]

  • Control the reaction temperature within the desired range (e.g., 60-80°C) using the reactor's heating/cooling system.

  • Monitor the pressure inside the reactor. The reaction is typically run at a pressure of 1 to 50 atmospheres.[3]

  • Continue the reaction for a predetermined time, typically 2 to 8 hours.[3]

4. Work-up and Purification:

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • Neutralize the reaction mixture by adding a base (e.g., a 50% aqueous solution of sodium hydroxide) and stir for a period (e.g., 30 minutes).[3]

  • Allow the layers to separate and remove the aqueous layer.[3]

  • The organic layer, containing the crude product, is then subjected to vacuum distillation to remove unreacted acetone and purify the 2,2,6,6-tetramethyl-4-piperidone.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_products Products & By-products Acetone Acetone Reaction Reaction (50-120°C, 1-50 atm) Acetone->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Acid Catalyst (e.g., NH4Cl) Catalyst->Reaction Neutralization Neutralization (e.g., NaOH) Reaction->Neutralization Byproducts By-products (Diacetone alcohol, Mesityl oxide, etc.) Reaction->Byproducts Purification Purification (Vacuum Distillation) Neutralization->Purification TAA 2,2,6,6-Tetramethyl- 4-piperidone (TAA) Purification->TAA Troubleshooting_Guide cluster_causes_ly Potential Causes (Low Yield) cluster_solutions_ly Solutions (Low Yield) cluster_causes_hi Potential Causes (High Impurities) cluster_solutions_hi Solutions (High Impurities) Problem Problem Encountered LowYield Low Yield Problem->LowYield HighImpurities High Impurities Problem->HighImpurities LY_Cond Suboptimal Conditions (Temp, Ratio) LowYield->LY_Cond LY_Cat Catalyst Inefficiency LowYield->LY_Cat LY_Time Insufficient Reaction Time LowYield->LY_Time HI_Temp High Reaction Temperature HighImpurities->HI_Temp HI_Ratio Incorrect Molar Ratio HighImpurities->HI_Ratio HI_Side Side Reactions Favored HighImpurities->HI_Side Sol_LY_Cond Optimize T, P, Molar Ratio LY_Cond->Sol_LY_Cond Sol_LY_Cat Check Catalyst Activity/Conc. LY_Cat->Sol_LY_Cat Sol_LY_Time Increase Reaction Time LY_Time->Sol_LY_Time Sol_HI_Temp Optimize Temperature HI_Temp->Sol_HI_Temp Sol_HI_Ratio Adjust Reactant Ratio HI_Ratio->Sol_HI_Ratio Sol_HI_Cat Select a More Selective Catalyst HI_Side->Sol_HI_Cat

References

How to avoid bis-Tempoc amine formation in protection reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of undesired tertiary amine byproducts during chemical reactions intended to produce secondary amines, a common challenge in amine protection and alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is bis-amine formation and why does it occur?

A: Bis-amine formation, in the context of synthesizing a secondary amine, refers to the over-alkylation or subsequent reaction of the desired secondary amine product to form an undesired tertiary amine byproduct. This occurs because the product secondary amine is often still nucleophilic and can compete with the starting primary amine for the alkylating agent or carbonyl compound (in reductive aminations).[1][2]

The general reaction sequence is as follows:

  • Desired Reaction (Primary to Secondary Amine): Primary Amine + Reagent → Secondary Amine

  • Undesired Side Reaction (Secondary to Tertiary Amine): Secondary Amine + Reagent → Tertiary Amine

Q2: In which reactions is the formation of tertiary amine byproducts most common?

A: This issue is particularly prevalent in reactions such as:

  • Reductive Amination: The reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to a secondary amine. The secondary amine product can react with another molecule of the aldehyde/ketone.[1][3][4]

  • Direct Alkylation of Amines: Using alkyl halides to alkylate a primary amine can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[2]

Q3: What are the key factors that influence the formation of these byproducts?

A: Several factors can influence the selectivity of the reaction:

  • Stoichiometry of Reactants: The ratio of the primary amine to the alkylating agent or carbonyl compound is critical.

  • Reaction Conditions: pH, temperature, and solvent can all play a significant role. For instance, acidic conditions can sometimes promote the formation of tertiary amines in reductive aminations.[1]

  • Nature of the Reducing Agent (in reductive amination): The choice of reducing agent can affect the relative rates of imine formation and reduction.[4]

  • Order of Reagent Addition: Adding reagents in a specific sequence can significantly improve selectivity.

Troubleshooting Guide: Minimizing Tertiary Amine Byproduct Formation

If you are observing significant formation of a tertiary amine byproduct, follow this troubleshooting workflow:

Troubleshooting Workflow

TroubleshootingWorkflow start High Tertiary Amine Byproduct Detected check_stoichiometry Step 1: Adjust Stoichiometry - Use large excess of primary amine (2-5 eq.) - Use slight excess of carbonyl (if pre-forming imine) start->check_stoichiometry preform_imine Step 2: Pre-form the Imine - Mix amine and carbonyl first - Monitor for completion by TLC/LC-MS - Then, add reducing agent check_stoichiometry->preform_imine If problem persists success Problem Resolved: Desired Secondary Amine Obtained check_stoichiometry->success Problem Resolved control_ph Step 3: Control Reaction pH - Run under neutral or slightly acidic conditions - Consider using a buffer (e.g., triethylammonium (B8662869) acetate) preform_imine->control_ph If problem persists preform_imine->success Problem Resolved change_reducing_agent Step 4: Change Reducing Agent - Switch to a milder or more selective agent - e.g., NaBH(OAc)3 or NaBH3CN control_ph->change_reducing_agent If problem persists control_ph->success Problem Resolved purification Step 5: Optimize Purification - Column chromatography (amine-functionalized silica) - Recrystallization - Acid-base extraction change_reducing_agent->purification If problem persists change_reducing_agent->success Problem Resolved purification->success Problem Resolved

Caption: Troubleshooting workflow for minimizing tertiary amine byproduct formation.

Data Presentation: Impact of Reaction Conditions

The following table summarizes how different experimental parameters can influence the ratio of the desired secondary amine to the undesired tertiary amine byproduct in a typical reductive amination reaction.

ParameterCondition AProduct Ratio (Sec:Tert)Condition BProduct Ratio (Sec:Tert)Rationale
Amine:Carbonyl Ratio 1:150:50[1]3:1>90:10A large excess of the primary amine outcompetes the secondary amine product for the carbonyl compound.[1]
Order of Addition All reagents mixed at once60:40Imine pre-formation>95:5Allowing the imine to form completely before adding the reducing agent minimizes the presence of free carbonyl that can react with the secondary amine product.[1]
pH Acidic (e.g., with AcOH)70:30Neutral85:15Non-acidic conditions can suppress the formation of the tertiary amine.[1]
Reducing Agent NaBH₄75:25NaBH₃CN>90:10Sodium cyanoborohydride is less reactive and more selective for the reduction of the iminium ion over the carbonyl group, allowing for better control.[4]

Experimental Protocols

Protocol 1: Reductive Amination with Pre-formation of the Imine

This protocol is designed to maximize the yield of the secondary amine by forming the imine before the reduction step.

Materials:

  • Primary amine

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Drying agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

  • Aqueous workup solutions (e.g., saturated NaHCO₃, brine)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the primary amine (1.2 equivalents) in the anhydrous solvent.

    • Add the aldehyde or ketone (1.0 equivalent) to the solution.

    • Add a drying agent, such as anhydrous MgSO₄ or 4Å molecular sieves, to remove the water formed during the reaction.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde/ketone is consumed (typically 1-4 hours).

  • Reduction:

    • Once the imine formation is complete, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reduction of the imine by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired secondary amine.

Protocol 2: Purification of Amines via Acid-Base Extraction

This protocol can be used to separate the desired amine from non-basic organic impurities.

Procedure:

  • Dissolve the crude reaction mixture containing the amine in an organic solvent like ethyl acetate (B1210297).

  • Transfer the solution to a separatory funnel and add 1 M aqueous HCl. Shake the funnel vigorously. The basic amine will be protonated and move into the aqueous layer as an ammonium salt.

  • Separate the aqueous layer containing the protonated amine. The organic layer contains non-basic impurities.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.

  • Basify the aqueous layer by the slow addition of a base, such as 2 M NaOH or saturated NaHCO₃, until the solution is basic (confirm with pH paper).

  • The free amine will precipitate or form an organic layer. Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified amine.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction pathway leading to the desired secondary amine and the competing pathway to the undesired tertiary amine byproduct in a reductive amination.

ReactionPathways cluster_main Reductive Amination Pathways PrimaryAmine Primary Amine (R-NH2) Imine Imine Intermediate PrimaryAmine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Imine SecondaryAmine Desired Secondary Amine (R-NH-R') Imine->SecondaryAmine + Reducing Agent TertiaryAmine Undesired Tertiary Amine (R-N(R')2) SecondaryAmine->TertiaryAmine + Carbonyl, then + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->SecondaryAmine

Caption: Competing reaction pathways in reductive amination.

References

Technical Support Center: Organophotocatalysed Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the organophotocatalysed synthesis of piperidinones.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

FAQs

1. My reaction yield is low or there is no product formation. What are the potential causes and solutions?

Low or no product yield is a common issue in photocatalysis. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

  • Inadequate Light Source: The photocatalyst requires sufficient energy to become excited. Ensure your light source has the correct wavelength and intensity for the specific organocatalyst being used. For instance, many acridinium-based catalysts are activated by blue light LEDs.[1]

  • Oxygen Contamination: While some photoredox reactions utilize oxygen, many are sensitive to it as oxygen can quench the excited state of the photocatalyst.[2] Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

  • Solvent Purity and Composition: Solvents must be anhydrous and free of impurities. The polarity of the solvent can also significantly affect the reaction outcome.[3][4] For the piperidinone synthesis via the [1+2+3] strategy, a solvent mixture of CH3CN and PhCl was found to be optimal.[1]

  • Catalyst Degradation: Organophotocatalysts can degrade upon prolonged exposure to light or if impurities are present in the reaction mixture.[4] Consider using a fresh batch of the catalyst.

  • Incorrect Reagent Stoichiometry: The ratio of reactants, catalyst, and additives is crucial. Verify the concentrations and amounts of all components.

Troubleshooting Workflow for Low/No Yield

G start Low or No Product Yield check_light Verify Light Source (Wavelength & Intensity) start->check_light check_degassing Ensure Proper Degassing (Inert Atmosphere) check_light->check_degassing check_solvent Check Solvent Purity & Composition check_degassing->check_solvent check_reagents Verify Reagent Purity & Stoichiometry check_solvent->check_reagents check_catalyst Assess Catalyst Activity (Use Fresh Catalyst) check_reagents->check_catalyst outcome Improved Yield check_catalyst->outcome

Caption: Troubleshooting workflow for addressing low or no product yield.

2. The diastereoselectivity (dr) of my reaction is poor. How can I improve it?

Achieving high diastereoselectivity can be challenging. Several parameters can be adjusted to favor the formation of the desired diastereomer.

  • Additives: The presence of certain additives can significantly influence diastereoselectivity. For the synthesis of 2-piperidinones, the addition of LiBF4 was found to have a notable impact on the diastereomeric ratio.[1]

  • Solvent System: The solvent can affect the transition state energies, thereby influencing the stereochemical outcome.[5] Screening different solvents or varying the ratio of the solvent mixture can be beneficial.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[5][6]

  • Catalyst Structure: The steric and electronic properties of the photocatalyst can influence the stereochemical course of the reaction. While screening different catalysts might not always be feasible, it is a factor to consider.

3. I am observing the formation of side products. What are the likely causes?

The formation of side products can often be attributed to the high reactivity of radical intermediates generated during the photocatalytic cycle.

  • Oxygen's Role: In some cases, the presence of oxygen can lead to alternative reaction pathways, resulting in oxygenated byproducts.[7]

  • Reaction Time and Light Exposure: Over-irradiation can lead to product degradation or the formation of side products. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

  • Catalyst Loading: An inappropriate catalyst loading can sometimes lead to side reactions. It is advisable to optimize the catalyst concentration.[6]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the organophotocatalysed synthesis of 2-piperidinone 3a, adapted from Du et al. (2023).[1]

EntryPhotocatalyst (PC)Ammonium (B1175870) Salt (mmol)Additive (mmol)Solvent (mL)Yield (%)dr
1 Mes-Acr-Ph+ BF4- (0.002) NH4OAc (0.2) LiBF4 (0.1) CH3CN/PhCl 100:1 (2.0) 88 3.7:1
2Mes-Acr-Ph+ BF4- (0.002)NH4Cl (0.2)LiBF4 (0.1)CH3CN/PhCl 100:1 (2.0)653.1:1
3Mes-Acr-Ph+ BF4- (0.002)NH4BF4 (0.2)LiBF4 (0.1)CH3CN/PhCl 100:1 (2.0)713.5:1
4Mes-Acr-Ph+ BF4- (0.002)(NH4)2SO4 (0.1)LiBF4 (0.1)CH3CN/PhCl 100:1 (2.0)553.2:1
5Mes-Acr-Ph+ BF4- (0.002)NH4OAc (0.2)CH3CN/PhCl 100:1 (2.0)802.5:1
6Acr-Ph+ BF4- (0.002)NH4OAc (0.2)LiBF4 (0.1)CH3CN/PhCl 100:1 (2.0)613.3:1
7Mes-Acr+ Me BF4- (0.002)NH4OAc (0.2)LiBF4 (0.1)CH3CN/PhCl 100:1 (2.0)543.0:1
8Mes-Acr-Ph+ BF4- (0.002)NH4OAc (0.2)LiBF4 (0.1)CH3CN (2.0)852.8:1
9Mes-Acr-Ph+ BF4- (0.002)NH4OAc (0.2)LiBF4 (0.1)DCE (2.0)452.1:1
10Mes-Acr-Ph+ BF4- (0.002)NH4OAc (0.2)LiBF4 (0.1)THF (2.0)332.0:1

Reaction conditions: Alkene 1a (0.1 mmol), acrylate (B77674) 2b (0.2 mmol), photocatalyst (2 mol%), ammonium salt, additive in solvent (2.0 mL) under a nitrogen atmosphere, irradiated with a 40 W blue LED lamp at room temperature for 12 h. Yields are for the isolated product. The diastereomeric ratio (dr) was determined by 1H NMR.

Experimental Protocols

General Procedure for the Organophotocatalysed Synthesis of 2-Piperidinones

The following is a general experimental protocol adapted from the work of Du et al.[1]

Materials:

  • Alkene (0.1 mmol, 1.0 equiv)

  • Unsaturated carbonyl compound (0.2 mmol, 2.0 equiv)

  • Organophotocatalyst (e.g., Mes-Acr-Ph+ BF4-, 2 mol%, 0.002 mmol)

  • Ammonium acetate (B1210297) (NH4OAc, 0.2 mmol, 2.0 equiv)

  • Lithium tetrafluoroborate (B81430) (LiBF4, 0.1 mmol, 1.0 equiv)

  • Anhydrous acetonitrile (B52724) (CH3CN)

  • Anhydrous chlorobenzene (B131634) (PhCl)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (e.g., 40 W)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the alkene (0.1 mmol), the unsaturated carbonyl compound (0.2 mmol), the organophotocatalyst (0.002 mmol), ammonium acetate (0.2 mmol), and lithium tetrafluoroborate (0.1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

  • Add the solvent mixture of anhydrous CH3CN and PhCl (100:1 ratio, 2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a 40 W blue LED lamp. Use a fan to maintain room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-piperidinone.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the photocatalytic synthesis of 2-piperidinones.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC⁻˙ PC_excited->PC_reduced Alkene (SET) PC_reduced->PC M3 -> M4 Alkene Alkene M1 Radical Cation (M1) Alkene->M1 PC* M2 Amine Adduct (M2) M1->M2 + NH₃ M3 Radical Adduct (M3) M2->M3 + Acrylate M4 Anion Intermediate (M4) M3->M4 PC⁻˙ Product 2-Piperidinone M4->Product Intramolecular Lactamization Acrylate Acrylate NH3 NH₃ (from NH₄OAc)

Caption: Proposed mechanism for the organophotocatalysed [1+2+3] synthesis of 2-piperidinones.

References

Technical Support Center: Enhancing the In-Vivo Stability of Piperidine-Based Nitroxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-based nitroxides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the in-vivo stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: My piperidine-based nitroxide is rapidly losing its paramagnetic signal in vivo. What are the primary reasons for this instability?

A1: The rapid loss of the EPR signal of piperidine-based nitroxides in a biological environment is primarily due to two processes:

  • Bioreduction: The nitroxide moiety is reduced to the corresponding diamagnetic hydroxylamine (B1172632).[1][2][3] This is a major pathway for signal loss and is primarily mediated by cellular reductants such as ascorbate (B8700270) and reduced glutathione.[1]

  • Metabolic Transformation: The piperidine (B6355638) ring itself can be metabolized, particularly by cytochrome P450 (P450) enzymes in the liver.[3][4] This can lead to modifications of the carbon backbone and subsequent degradation of the compound.[4]

Q2: How can I improve the in-vivo stability of my piperidine-based nitroxide?

A2: Several strategies can be employed to enhance the in-vivo stability of piperidine-based nitroxides:

  • Increase Steric Hindrance: Introducing bulkier substituents at the α-position to the nitroxide moiety can sterically shield it from reducing agents.[4][5] Replacing the traditional tetramethyl groups with tetraethyl groups has been shown to significantly increase resistance to bioreduction.[4][5][6]

  • Modify the Heterocyclic Ring: Pyrrolidine-based (five-membered ring) nitroxides generally exhibit greater in-vivo stability compared to piperidine-based (six-membered ring) analogs.[7][8] The greater flexibility of the piperidine ring is thought to allow easier access of reducing agents to the nitroxide group.[8]

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at specific positions on the piperidine ring can slow down metabolic degradation by P450 enzymes due to the kinetic isotope effect.

  • Macromolecular Conjugation: Covalently attaching the nitroxide to a macromolecule, such as albumin, can significantly increase its circulation half-life by preventing rapid clearance and reducing its availability for metabolic enzymes.

Q3: What are the key differences in stability between piperidine and pyrrolidine (B122466) nitroxides in vivo?

A3: Pyrrolidine nitroxides are generally more resistant to cellular metabolism in vivo compared to piperidine nitroxides.[7] Studies have shown that the half-lives of pyrrolidine nitroxides can be 2 to 28 times longer than their piperidine counterparts with the same functional groups.[7] This enhanced stability is attributed to the reduced flexibility of the five-membered ring, which hinders the access of bioreductants to the nitroxide group.[8]

Q4: Can the substituent at the 4-position of the piperidine ring influence its in-vivo stability?

A4: Yes, the substituent at the C4 position can influence the biological activity and bioreduction rate of piperidine nitroxides.[9][10] The nature of this substituent can affect the molecule's lipophilicity, cell permeability, and interaction with metabolic enzymes, thereby modulating its overall in-vivo stability and efficacy.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid and complete loss of EPR signal after intravenous injection. Fast bioreduction by blood components and endothelial cells. High hepatic clearance and metabolism.1. Switch to a more stable nitroxide core: Consider using a pyrrolidine-based nitroxide instead of a piperidine-based one.[7][8] 2. Increase steric hindrance: Synthesize and test a tetraethyl-substituted analog of your current nitroxide.[4][5][6] 3. Change the route of administration: Subcutaneous injection can sometimes lead to a slower decay rate compared to intravenous injection.[2]
Compound is stable in vitro (e.g., in buffer with ascorbate) but unstable in vivo. Metabolic degradation by enzymes like cytochrome P450 is likely the primary pathway of decomposition, rather than simple chemical reduction.[3][4]1. Perform in-vitro metabolism studies: Incubate your compound with liver microsomes to assess its metabolic stability.[4] 2. Consider deuteration: Selectively replace hydrogens on the piperidine ring with deuterium to slow down P450-mediated metabolism. 3. Analyze for metabolites: Use techniques like HPLC-MS to identify the metabolic products and understand the degradation pathway.[4]
High variability in stability/efficacy between different animal subjects. Differences in individual animal metabolism. Inconsistent dosing or formulation.1. Refine dosing procedure: Ensure accurate and consistent administration of the compound. 2. Check formulation: Confirm the solubility and stability of the nitroxide in the vehicle. 3. Increase sample size: Use a larger group of animals to improve statistical significance.
Loss of efficacy or unexpected toxicity at higher doses. Narrow therapeutic window. Off-target effects at higher concentrations. Pro-oxidant activity of the nitroxide at high concentrations.1. Conduct a thorough dose-response study: Determine the optimal dose with the best balance of efficacy and safety. 2. Evaluate for pro-oxidant effects: High concentrations of nitroxides can sometimes exhibit pro-oxidant activities.[11] Assess markers of oxidative stress in your experimental model.

Data Presentation

Table 1: In-Vivo Half-Life of Selected Nitroxides in Mice

Nitroxide TypeSubstituent at C4Ring StructureHalf-Life (t½) in minutesReference
TEMPOL-OHPiperidine1.0 ± 0.2 (intravenous)[2]
TEMPOL-OHPiperidine5.0 ± 0.5 (subcutaneous)[2]
Pyrrolidine Nitroxide=OPyrrolidineLongest among tested[7]
Piperidine Nitroxide=OPiperidineShortest among tested[7]
Tetraethyl-substituted-Piperidine> 20[12]

Table 2: Relative Stability of Nitroxide Ring Structures in Biological Systems

Ring StructureRelative StabilityReference
ImidazolineHighest[13]
PyrrolidineHigh[7][8][13]
PiperidineModerate to Low[7][8][13]
OxazolidineLowest[13]

Experimental Protocols

Protocol 1: General Procedure for In-Vivo Stability Assessment of Nitroxides using EPR Spectroscopy

  • Animal Preparation: Acclimatize the animals (e.g., mice) to the experimental conditions. Anesthetize the animal if necessary, although some studies are performed on conscious animals.[7]

  • Nitroxide Administration: Dissolve the nitroxide in a biocompatible vehicle (e.g., saline). Administer the nitroxide solution to the animal via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

  • EPR Measurement: Place the animal or a specific tissue (e.g., tail) within the resonator of an EPR spectrometer.[7]

  • Data Acquisition: Record the EPR signal intensity at regular time intervals immediately following administration.

  • Data Analysis: Plot the EPR signal intensity as a function of time. Fit the decay curve to an appropriate kinetic model (e.g., first-order decay) to determine the half-life (t½) of the nitroxide in vivo.

Mandatory Visualizations

G Redox Cycling of Piperidine Nitroxides In Vivo Nitroxide Piperidine Nitroxide (Paramagnetic, EPR Active) Hydroxylamine Hydroxylamine (Diamagnetic, EPR Silent) Nitroxide->Hydroxylamine Bioreduction (e.g., Ascorbate, GSH) Oxoammonium Oxoammonium Cation (Diamagnetic) Nitroxide->Oxoammonium Oxidation (e.g., by Superoxide) Hydroxylamine->Nitroxide Re-oxidation (e.g., by ROS) Oxoammonium->Hydroxylamine Two-electron reduction (e.g., by NADH/NADPH)

Caption: Redox cycling of piperidine nitroxides in a biological environment.

G Factors Influencing In-Vivo Stability of Piperidine Nitroxides Stability In-Vivo Stability StericHindrance Steric Hindrance (e.g., Tetraethyl substitution) StericHindrance->Stability Increases RingStructure Ring Structure (Piperidine vs. Pyrrolidine) RingStructure->Stability Influences Metabolism Metabolic Transformation (Cytochrome P450) Metabolism->Stability Decreases Bioreduction Bioreduction (Ascorbate, GSH) Bioreduction->Stability Decreases

Caption: Key factors that determine the stability of piperidine nitroxides in vivo.

G Workflow for Assessing Nitroxide In-Vivo Stability cluster_0 Pre-clinical Evaluation cluster_1 In-Vivo Assessment cluster_2 Data Analysis A Nitroxide Synthesis & Characterization B In-Vitro Stability Assay (e.g., with Ascorbate) A->B C Cell Culture Viability Assay B->C D Animal Model Selection & Acclimatization C->D E Nitroxide Administration (e.g., IV, IP, SC) D->E F Real-time EPR Monitoring E->F G Pharmacokinetic Modeling F->G H Half-life Determination G->H I Metabolite Identification (HPLC-MS) G->I

Caption: A typical experimental workflow for evaluating the in-vivo stability of novel nitroxides.

References

Technical Support Center: Overcoming Steric Hindrance in Grignard Reactions for Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with steric hindrance in Grignard reactions involving piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in Grignard reactions with sterically hindered piperidones?

A1: Low or no product formation in Grignard reactions with sterically hindered piperidones can often be attributed to several factors:

  • Steric Hindrance: The bulky groups on the piperidone or the Grignard reagent can physically block the nucleophilic attack on the carbonyl carbon.[1][2]

  • Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the piperidone to form an enolate. This regenerates the starting ketone upon workup, reducing the yield of the desired alcohol.[3][4]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol through a six-membered transition state.[3][4]

  • Poor Quality of Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction with the organic halide, leading to poor formation of the Grignard reagent.[3][5]

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water. Trace amounts of moisture in glassware, solvents, or starting materials can quench the Grignard reagent.[3][5]

  • Side Reactions: Wurtz coupling is a common side reaction that can consume the starting materials and lower the yield.[3][5]

Q2: How can I determine if my Grignard reagent has formed successfully?

A2: Several visual cues and analytical methods can indicate the successful formation of a Grignard reagent:

  • Visual Observation: The disappearance of the metallic magnesium is a primary indicator.[5] If iodine was used as an initiator, its characteristic purple or brown color will fade.[1][5] The reaction mixture often becomes cloudy and a noticeable increase in temperature may occur due to the exothermic nature of the reaction.[1][5]

  • Titration: The concentration of the formed Grignard reagent can be determined by titration against a standard solution, such as iodine.

Q3: What are some alternative nucleophilic reagents if Grignard reagents consistently fail with my hindered piperidone?

A3: When Grignard reagents prove ineffective due to steric hindrance, consider these alternatives:

  • Organolithium Reagents: These are generally more reactive than Grignard reagents and can be more effective in attacking sterically hindered carbonyls.

  • Organocerium Reagents (using CeCl₃): The addition of anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture can enhance the nucleophilicity of the Grignard reagent and suppress enolization.[3][6]

  • Organocuprates (Gilman Reagents): While typically used for 1,4-additions, their reactivity can sometimes be tailored for 1,2-additions to ketones.

  • Weinreb Amides: Instead of a piperidone, using a corresponding Weinreb amide can allow for the formation of the ketone, which can then be subjected to less sterically demanding reactions.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a frequent challenge when working with sterically hindered piperidones. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Magnesium Surface Magnesium Activation: Activate the magnesium turnings to remove the oxide layer. Common methods include mechanical grinding, stirring under vacuum, or using chemical activators like a crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][3]
Presence of Moisture Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and ensure starting materials are free of water.[3][5]
Reaction Fails to Initiate Initiation Techniques: Gentle heating with a heat gun can help initiate the reaction.[3] The use of initiators like iodine or 1,2-dibromoethane is also recommended.[1][3]
Steric Hindrance Use of Additives: Employ additives like anhydrous cerium(III) chloride (CeCl₃) to enhance the reactivity of the Grignard reagent.[3][6] Inverse Addition: Add the piperidone solution slowly to the Grignard reagent to maintain a low concentration of the ketone and potentially reduce side reactions.[3] Higher Temperatures: In some cases, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.
Issue 2: Predominance of Side Products (Enolization or Reduction)

The formation of byproducts is a common issue with sterically hindered ketones.

Side Product Mitigation Strategies
Starting Material (from Enolization) Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetic 1,2-addition product over enolization.[3] Use of Cerium(III) Chloride: CeCl₃ can suppress enolization by increasing the Lewis acidity of the carbonyl oxygen.[3][6] Grignard Reagent Choice: Use a less sterically hindered Grignard reagent if the synthesis allows.[3]
Secondary Alcohol (from Reduction) Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).[3] Lower Reaction Temperature: Lowering the reaction temperature can also disfavor the reduction pathway.[3] Slow Addition Rate: A slower addition of the Grignard reagent can help minimize reduction.[3]

Experimental Protocols

Key Experiment: Cerium(III) Chloride Mediated Grignard Reaction with a Sterically Hindered Piperidone

This protocol is designed to enhance the yield of the desired tertiary alcohol by suppressing enolization.[6]

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.1 equivalents)

  • Sterically hindered piperidone (1.0 equivalent)

  • Grignard reagent solution (e.g., in THF) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried reaction flask with a stir bar and dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃.

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to activate the CeCl₃.[6]

  • Cool the suspension to -78 °C.[6]

  • Add the Grignard reagent dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.[6]

  • Add a solution of the sterically hindered piperidone in anhydrous THF dropwise to the reaction mixture at -78 °C.[6]

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1][6]

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.[6]

Visualizations

Grignard_Reaction_Pathway cluster_main Grignard Reaction with Piperidone Piperidone Piperidone (Sterically Hindered) Desired_Product Tertiary Alcohol Piperidone->Desired_Product 1,2-Addition (Desired Pathway) Enolate Enolate Intermediate Piperidone->Enolate Enolization (Side Reaction) Secondary_Alcohol Secondary Alcohol Piperidone->Secondary_Alcohol Reduction (Side Reaction) Grignard Grignard Reagent (R-MgX) Enolate->Piperidone Workup

Caption: Competing pathways in Grignard reactions with hindered piperidones.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Mg, Solvent, Halide) Start->Check_Reagents Optimize_Formation Optimize Grignard Formation (Activation, Anhydrous) Check_Reagents->Optimize_Formation Check_Side_Products Analyze for Side Products (Enolization, Reduction) Optimize_Formation->Check_Side_Products Modify_Conditions Modify Reaction Conditions (Temp, Additives like CeCl3) Check_Side_Products->Modify_Conditions Consider_Alternatives Consider Alternative Reagents (Organolithium, etc.) Check_Side_Products->Consider_Alternatives If side reactions persist Success Improved Yield Modify_Conditions->Success Consider_Alternatives->Success

Caption: A systematic workflow for troubleshooting low-yielding Grignard reactions.

References

Validation & Comparative

A Comparative Guide to 2-Ethyl-2,6,6-trimethylpiperidin-4-one and 2,2,6,6-tetramethylpiperidin-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and its close analog, 2,2,6,6-tetramethylpiperidin-4-one. While extensive data is available for the latter, a well-established intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and a valuable building block in medicinal chemistry, information on this compound is comparatively scarce in publicly accessible literature. This guide aims to consolidate the known information on both compounds, offer a comparative perspective based on structural differences, and provide detailed experimental protocols for the well-characterized 2,2,6,6-tetramethylpiperidin-4-one.

Chemical and Physical Properties

A side-by-side comparison of the fundamental properties of these two molecules reveals their structural similarities and differences. The primary distinction lies in the substitution at the C2 position of the piperidinone ring, where an ethyl group replaces a methyl group. This seemingly minor change can influence the compound's steric hindrance, lipophilicity, and ultimately its reactivity and biological activity.

PropertyThis compound2,2,6,6-tetramethylpiperidin-4-one
CAS Number 133568-79-3[1][2][3][4]826-36-8[5][6][7][8]
Molecular Formula C₁₀H₁₉NO[1][2][3][4]C₉H₁₇NO[6][7]
Molecular Weight 169.27 g/mol [2]155.24 g/mol [6]
Appearance Data not availableSolid[6]
Melting Point Data not available34.9 °C[6]
Boiling Point Data not availableData not available
Water Solubility Data not available314,000 mg/L at 25 °C (estimated)[5]
LogP Data not availableData not available

Synthesis and Experimental Protocols

Experimental Protocol for the Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetonamine)

This protocol is based on the classical Robinson-Schöpf type reaction.

Materials:

Procedure:

  • In a suitable reaction vessel, a mixture of acetone and aqueous ammonia is prepared. The molar ratio of acetone to ammonia can vary, but ratios of 4:1 to 20:1 have been reported to be effective.[9]

  • An acid catalyst, such as ammonium chloride or calcium chloride, is added to the mixture. The amount of catalyst typically ranges from 0.001 to 0.1 moles per mole of acetone.[9]

  • The reaction mixture is stirred at a temperature between 50°C and 120°C for a duration of 2 to 8 hours. The reaction can be carried out under atmospheric or elevated pressure.[9]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess acetone and ammonia are removed by distillation.

  • The resulting crude product is then purified. This can be achieved through various methods, including extraction with an organic solvent followed by distillation or crystallization. For instance, the aqueous layer can be separated, and the organic layer containing the product can be extracted with diethyl ether.[9]

  • The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2,2,6,6-tetramethylpiperidin-4-one.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis_of_Triacetonamine Acetone Acetone ReactionMixture Reaction Mixture Acetone->ReactionMixture Ammonia Aqueous Ammonia Ammonia->ReactionMixture Catalyst Acid Catalyst (e.g., NH4Cl) Catalyst->ReactionMixture Heating Heating (50-120°C) ReactionMixture->Heating Stirring Purification Purification (Distillation/Extraction) Heating->Purification Crude Product Product 2,2,6,6-Tetramethyl- piperidin-4-one Purification->Product Purified Product

A simplified workflow for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one.

Applications in Research and Development

The applications of 2,2,6,6-tetramethylpiperidin-4-one are diverse, primarily stemming from its sterically hindered amine functionality.

  • Hindered Amine Light Stabilizers (HALS): This is the most significant application. 2,2,6,6-tetramethylpiperidin-4-one is a key intermediate in the production of various HALS, which are used to protect polymers from degradation by UV light.[10][11][12] The mechanism involves a regenerative cycle where the hindered amine scavenges free radicals formed during photo-oxidation.[13]

  • Pharmaceutical and Medicinal Chemistry: The piperidine (B6355638) scaffold is a common motif in many biologically active compounds. 2,2,6,6-tetramethylpiperidin-4-one and its derivatives have been explored for various therapeutic applications, including their potential as anticancer agents.[]

  • Organic Synthesis: The ketone group and the secondary amine in the piperidine ring offer multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[8]

Due to the lack of available data, the specific applications of this compound are not known. However, it can be hypothesized that its structural similarity to the tetramethyl analog would make it a candidate for similar applications, particularly in the synthesis of novel HALS or as a scaffold in drug discovery. The presence of an ethyl group could modulate its solubility, reactivity, and biological activity compared to its tetramethyl counterpart.

HALS_Mechanism cluster_cycle Denisov Cycle Polymer Polymer Free_Radicals Free Radicals (P•, POO•) Polymer->Free_Radicals Photo-oxidation UV_Light UV Light UV_Light->Polymer Inactive_Products Inactive Products Free_Radicals->Inactive_Products HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Inactive_Products Radical Trapping Inactive_Products->HALS Regeneration Regeneration Regeneration Cycle

The regenerative radical scavenging cycle of Hindered Amine Light Stabilizers (HALS).

Performance Comparison and Future Outlook

A direct, data-driven performance comparison between this compound and 2,2,6,6-tetramethylpiperidin-4-one is not possible at this time due to the limited information on the former. However, we can infer potential differences based on their structures:

  • Steric Hindrance: The ethyl group in this compound is bulkier than the methyl group in the tetramethyl analog. This increased steric hindrance around the nitrogen atom could potentially enhance the stability of the corresponding HALS by slowing down degradation reactions. Conversely, it might also affect the rate of the desired radical scavenging reactions.

  • Lipophilicity: The addition of a methylene (B1212753) group in the ethyl substituent increases the lipophilicity of the molecule. This could influence its solubility in different polymer matrices and its compatibility with other additives. In a drug development context, altered lipophilicity can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Reactivity: The electronic effects of an ethyl group are very similar to a methyl group (both are weakly electron-donating). Therefore, significant differences in the reactivity of the ketone or the amine due to electronic effects are not expected. However, the difference in steric bulk could influence the accessibility of these functional groups to reagents.

Future research is warranted to synthesize and characterize this compound and its derivatives. Experimental data on its physical properties, reactivity, and performance in applications such as polymer stabilization and as a pharmacological scaffold would be invaluable to the scientific community. Such studies would allow for a direct and quantitative comparison with the well-established 2,2,6,6-tetramethylpiperidin-4-one, potentially leading to the development of new materials and therapeutics with improved properties.

References

A Comparative Guide to the Biological Activities of Piperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable pharmacological properties.[1] This guide offers an objective comparison of the biological activities of various piperidine analogues, focusing on their anticancer, antimicrobial, and neuroprotective effects. The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Biological Activities

This section details the performance of selected piperidine analogues in key biological assays. The data is summarized in the tables below for easy comparison.

Anticancer Activity

Several piperidine derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes that control cell proliferation, survival, and apoptosis.[2] Two such compounds, DTPEP and Compound 17a, exhibit distinct mechanisms of action against breast and prostate cancer cells, respectively.

1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP ) has been identified as a dual-acting agent effective against both estrogen receptor-positive (ER+) and -negative (ER-) breast cancer cells.[2] Its primary mechanism involves the downregulation of the PI3K/Akt signaling pathway, a key regulator of cell survival.[2][3] In ER+ cells, DTPEP also diminishes the expression and activation of estrogen receptor-alpha (ERα).[2][3] Furthermore, it induces apoptosis through the generation of reactive oxygen species (ROS).[2]

Compound 17a exerts its potent anticancer effects by inducing apoptosis in prostate cancer cells.[4] It acts as an inhibitor of tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway.[2]

Table 1: Anticancer Activity of Selected Piperidine Analogues

CompoundCancer TypeCell LineIC50 (µM)Mechanism of ActionReference
DTPEP Breast CancerMCF-7 (ER+)~5Downregulation of PI3K/Akt pathway, ERα antagonism[2]
Breast CancerMDA-MB-231 (ER-)~10Downregulation of PI3K/Akt pathway[2]
Compound 17a Prostate CancerPC3Not SpecifiedInhibition of tubulin polymerization, induction of apoptosis[2][4]
Compound 2 Prostate CancerPC31.2CYP17A1 inhibition[5]
Compound 12 Prostate CancerPC33.4CYP17A1 inhibition[5]
Compound 20 Prostate CancerPC32.6CYP17A1 inhibition[5]
Antimicrobial Activity

Piperidine derivatives have been shown to be effective against a range of bacterial pathogens.[6] Their mechanisms of action can include disruption of the cell membrane, enzyme inhibition, and interference with protein synthesis.[6] The antimicrobial efficacy of two synthesized piperidine analogues was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method.

Table 2: Antimicrobial Activity of Piperidine Analogues (Inhibition Zone in mm)

CompoundMicroorganismConcentration (10 µL of 10mg/ml)Concentration (20 µL of 10mg/ml)Reference
Compound 1 Escherichia coli6 ± 0.829 ± 1.41[7]
Staphylococcus aureus17 ± 1.6322 ± 4.32[7]
Compound 2 Escherichia coli8 ± 0.8212 ± 0[7]
Staphylococcus aureus18 ± 2.9424 ± 3.26[7]
Chloramphenicol (Standard) Escherichia coli28 ± 2.1631 ± 3.56[7]
Staphylococcus aureus19 ± 1.6323 ± 2.45[7]

From the data, compound 2 was observed to be more active than compound 1 against both bacterial strains.[7] Notably, both synthesized compounds showed considerable activity against Staphylococcus aureus, comparable to the standard antibiotic chloramphenicol.[7]

Neuroprotective Activity

Certain piperidine analogues have been investigated for their potential to protect neurons from damage, a key therapeutic strategy for neurodegenerative diseases. Piperidine urea (B33335) derivatives, for instance, have been designed to offer neuroprotection with reduced cardiotoxicity.[8] The neuroprotective effect of compound A10 , a piperidine urea derivative, was assessed in human neuroblastoma (SH-SY5Y) cells subjected to glutamate-induced injury.[9]

Table 3: Neuroprotective Activity of Piperidine Urea Derivative A10

CompoundConcentration (µmol/L)Cell Survival Rate (%)Reference
A10 0.153.37 ± 1.37[10]
157.48 ± 0.79[10]
1061.54 ± 1.89[10]
Fenazinel (Control) 0.151.35 ± 1.77[10]
156.27 ± 0.86[10]
1056.11 ± 1.01[10]

Compound A10 exhibited a dose-dependent protective effect against glutamate-induced injury in SH-SY5Y cells, with higher concentrations leading to increased cell survival.[9][10] At all tested concentrations, A10 showed a slightly better protective activity than the control drug, Fenazinel.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the piperidine analogues and incubated for a further 48-72 hours.[12]

  • MTT Addition: Following treatment, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Kirby-Bauer Disc Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of bacteria to antimicrobial agents.[6][13]

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to match the turbidity of a 0.5 McFarland standard.[14]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.[6][14]

  • Disc Application: Paper discs impregnated with a known concentration of the piperidine analogue are placed on the agar surface using sterile forceps. A standard antibiotic disc (e.g., chloramphenicol) is used as a positive control.[13] The discs should be placed at least 24 mm apart.[14]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[15]

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters.[16] A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.

Neuroprotective Activity Assay (Glutamate-Induced Injury in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity.[17]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test piperidine analogue for 1-2 hours.[18]

  • Glutamate-Induced Injury: Following pre-treatment, the cells are exposed to a neurotoxic concentration of L-glutamic acid (e.g., 40-100 mM) for a specified period (e.g., 3-24 hours) to induce cell death.[17][18]

  • Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described previously.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the control group (cells exposed to glutamate (B1630785) without the test compound) to determine the neuroprotective effect.

Visualizations

The following diagrams illustrate key concepts related to the biological activities of piperidine analogues.

PI3K_Akt_Signaling_Pathway DTPEP DTPEP PI3K PI3K DTPEP->PI3K inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

Caption: PI3K/Akt signaling pathway inhibited by DTPEP.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add piperidine analogue incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT assay.

SAR_Piperidine Piperidine_Core Piperidine Core Scaffold Substituent_R1 Substituent R1 Piperidine_Core->Substituent_R1 Modification at position N1 Substituent_R2 Substituent R2 Piperidine_Core->Substituent_R2 Modification at other positions Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Substituent_R1->Biological_Activity Influences Substituent_R2->Biological_Activity Modulates

Caption: Structure-Activity Relationship (SAR) of piperidine analogues.

References

Navigating the Therapeutic Potential of Substituted Piperidones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted piperidones, a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities. By examining key substitutions on the piperidone scaffold, we can elucidate the structural requirements for eliciting specific biological responses, paving the way for the rational design of more potent and selective therapeutic agents.

The piperidone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive molecules.[1][2] Its conformational flexibility and the ability to introduce a variety of substituents at different positions make it an attractive template for drug discovery. This guide will delve into the structure-activity relationships (SAR) of substituted piperidones, focusing on their antimicrobial, anticancer, antiviral, and receptor modulating activities. We will present quantitative data in structured tables, detail the experimental protocols used to generate this data, and provide visual representations of key concepts to facilitate a deeper understanding.

Comparative Analysis of Biological Activities

The biological profile of a substituted piperidone is profoundly influenced by the nature and position of its substituents. The following sections summarize the SAR for various therapeutic targets, supported by experimental data from the literature.

Antimicrobial Activity

Substituted piperidones have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] The SAR for this class of compounds often revolves around the nature of the aryl groups at the 2 and 6 positions and the substituents on the nitrogen atom.

Table 1: Antimicrobial Activity of Substituted 2,6-Diaryl-4-Piperidones

CompoundR1 (at N-1)R2 (at C-2, C-6)R3 (at C-3)Test OrganismActivity (Zone of Inhibition in mm)Reference
F3H4-FluorophenylCH3S. aureus12[3]
M5H4-MethoxyphenylCH3E. coli14[3]
Compound AHPhenylHS. aureus10[5]
Compound BH4-ChlorophenylHS. aureus15[5]
Compound CH4-NitrophenylHE. coli13[5]

Note: The data presented is a representative selection from the cited literature and is intended for comparative purposes.

The data suggests that electron-withdrawing groups, such as chloro and nitro, on the aryl rings at the C-2 and C-6 positions can enhance antibacterial activity.[5] Furthermore, the presence of a methyl group at the C-3 position appears to influence the activity spectrum.[3]

Anticancer Activity

The anticancer potential of piperidone derivatives has been explored extensively, with several analogues exhibiting significant cytotoxicity against various cancer cell lines.[6][7] The SAR often points to the importance of the substituents on the exocyclic double bonds at the 3 and 5 positions.

Table 2: Cytotoxic Activity of 3,5-Bis(benzylidene)-4-piperidones

CompoundR (on Benzylidene)Cell LineIC50 (µM)Reference
Curcumin (B1669340)-HeLa4.33[7]
Analog 14-HydroxyHeLa1.5[7]
Analog 24-MethoxyHeLa2.8[7]
Analog 34-ChloroHeLa3.5[7]

The introduction of hydroxyl and methoxy (B1213986) groups on the benzylidene moieties appears to enhance the cytotoxic activity against HeLa cells compared to the parent compound, curcumin.[7] This highlights the critical role of these substituents in modulating the anticancer properties.

Antiviral Activity

Piperidine-based derivatives have emerged as potent inhibitors of various viruses, including the influenza virus.[8] Structure-activity relationship studies have been crucial in optimizing their antiviral efficacy.

Table 3: Anti-influenza Virus Activity of Piperidine-based Derivatives

CompoundR (on Piperidine)Virus StrainEC50 (µM)Reference
11a4-(quinolin-4-yloxy)A/WSN/33 (H1N1)0.25[8]
11etert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateA/WSN/33 (H1N1)0.05[8]
11gbenzyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateA/WSN/33 (H1N1)0.12[8]

The SAR studies revealed that the ether linkage between the quinoline (B57606) and piperidine (B6355638) moieties is critical for the inhibitory activity.[8] The optimization of the substituent at the N-1 position of the piperidine ring, as seen with the tert-butyl carboxylate group in compound 11e, led to a significant enhancement in antiviral potency.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides an overview of the key experimental methodologies cited in the literature.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized piperidones is often evaluated using the agar (B569324) disc diffusion method.[3]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C for bacteria, 28°C for fungi) for a defined period (e.g., 24-48 hours).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The solvent-loaded disc serves as a negative control, and a standard antibiotic is used as a positive control.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the piperidone derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of the compounds is often quantified using a plaque reduction assay.

  • Cell Seeding: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney cells for influenza virus) is prepared in 6-well plates.

  • Virus Infection: The cells are infected with a specific multiplicity of infection (MOI) of the virus in the presence of varying concentrations of the test compound.

  • Overlay and Incubation: After a period of adsorption, the inoculum is removed, and the cells are overlaid with a medium containing agar and the test compound. The plates are then incubated until plaques (zones of cell death) are visible.

  • Plaque Staining and Counting: The cells are fixed and stained with a solution like crystal violet, and the number of plaques in each well is counted.

  • EC50 Determination: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and the logical relationship in a structure-activity relationship study.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Substituted Piperidones purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Assay purification->antimicrobial anticancer Anticancer Assay purification->anticancer antiviral Antiviral Assay purification->antiviral data_collection Data Collection (e.g., IC50, MIC) antimicrobial->data_collection anticancer->data_collection antiviral->data_collection sar_analysis SAR Analysis data_collection->sar_analysis sar_analysis->synthesis Lead Optimization sar_logic cluster_core Core Scaffold cluster_substituents Substitutions cluster_activity Biological Activity piperidone Piperidone Core r1 R1 at N-1 r2_r6 R2, R6 at C-2, C-6 r3_r5 R3, R5 at C-3, C-5 activity Observed Biological Activity/Potency r1->activity Modulates Activity r2_r6->activity Influences Potency and Selectivity r3_r5->activity Affects Spectrum of Activity

References

A Comparative Guide to the Analgesic Activity of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) and piperidone scaffolds are fundamental components in the development of potent analgesic agents, forming the core structure of widely used opioids like fentanyl and pethidine.[1] This guide provides an objective comparison of the analgesic performance of various piperidone and piperidine derivatives, supported by experimental data from preclinical studies. It aims to offer a clear overview for professionals engaged in the discovery and development of novel pain therapeutics.

Comparative Analgesic Activity Data

The analgesic efficacy of piperidone and related piperidine derivatives is commonly assessed using thermal nociceptive tests, such as the tail-flick and hot-plate methods, as well as chemically-induced pain models like the acetic acid-induced writhing test.[1][2] The data presented below is a summary from multiple studies, comparing the potency and efficacy of various derivatives against standard opioid analgesics.

Compound IDDerivative ClassTest ModelDoseAnalgesic Effect (% Inhibition or % MPE*)Reference CompoundReference EffectSource
HN58 4-Amino Methyl PiperidineWrithing Test-100% Inhibition4AMP (Parent)43.95% Inhibition[1][2]
cis-42 3-Methyl-4-(N-phenyl amido)piperidineHot-Plate Test (IV)-13,036x MorphineMorphine-[3]
cis-42 3-Methyl-4-(N-phenyl amido)piperidineHot-Plate Test (IV)-29x FentanylFentanyl-[3]
43 3-Methyl-4-(N-phenyl amido)piperidineHot-Plate Test (IV)-2778x MorphineMorphine-[3]
43 3-Methyl-4-(N-phenyl amido)piperidineHot-Plate Test (IV)-6x FentanylFentanyl-[3]
PP1 4-PiperidinopiperidineTail Immersion50 mg/kgPotent, persistent analgesia up to 180 minPethidine-
AMP5 4-Amino MethylpiperidineTail Immersion0.1 mg/kgHighly significant analgesiaPethidine-
AMP6 4-Amino MethylpiperidineTail Immersion0.1 mg/kgHighly significant analgesiaPethidine-
PD1 4-(4'-bromophenyl)-4-piperidinol--Highly significant (p < 0.01)--[4]
PD3 Phenacyl derivative of PD1--Highly significant (p < 0.01)--[4]
PD5 Phenacyl derivative of PD1--Highly significant (p < 0.01)--[4]

% MPE: Maximum Possible Effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are generalized from the cited literature for common in vivo analgesic assays.

1. Tail-Flick Test (Thermal Nociception)

The tail-flick test measures the latency of an animal, typically a mouse or rat, to withdraw its tail from a source of thermal stimulus. This response is a spinal reflex mediated by opioid receptors.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • Animals are gently restrained, and the distal portion of the tail is exposed to the heat source.

    • The time taken for the animal to "flick" or withdraw its tail is recorded as the tail-flick latency (TFL).

    • A cut-off time (e.g., 10-12 seconds) is established to prevent tissue damage.

    • A baseline TFL is determined for each animal before drug administration.

    • The test compound or vehicle is administered (e.g., intraperitoneally, intravenously).

    • TFL is measured at predetermined intervals (e.g., 30, 60, 90, 120, 180 minutes) after administration.[5]

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Hot-Plate Test (Thermal Nociception)

This test assesses the response to a constant temperature stimulus applied to the paws and is considered to reflect a more supraspinally integrated response.

  • Apparatus: A hot-plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are placed on the heated surface, and the time until they exhibit nociceptive responses (e.g., licking a paw, jumping) is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to avoid injury.

    • A baseline latency is established before drug administration.

    • Following drug or vehicle administration, the latency is measured at set time points.

  • Data Analysis: Similar to the tail-flick test, results are typically analyzed as the increase in latency to respond or as % MPE.

3. Acetic Acid-Induced Writhing Test (Chemical Nociception)

This test induces a visceral inflammatory pain model by irritating the peritoneal lining.

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • Immediately after injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific duration (e.g., 15-20 minutes).[2]

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group.[1][2]

Visualizations: Pathways and Workflows

Opioid Receptor Signaling Pathway

The analgesic effects of many piperidone derivatives are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[6][7][8] Upon activation by an agonist, these receptors initiate intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission.[6][9] The primary pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.[6][8]

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OpioidReceptor Opioid Receptor (GPCR) G_Protein Gi/o Protein (α, βγ) OpioidReceptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ca_Channel Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates ATP ATP ATP->AC Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia leads to Ca_Influx->Analgesia K_Efflux->Analgesia Piperidone Piperidone Derivative (Agonist) Piperidone->OpioidReceptor binds to

Caption: G-protein coupled opioid receptor signaling cascade initiated by a piperidone derivative.

Experimental Workflow for In Vivo Analgesic Activity Screening

The process of evaluating the analgesic potential of new chemical entities follows a structured workflow, from compound synthesis to statistical analysis of behavioral data.

Analgesic_Screening_Workflow cluster_prep Preparation cluster_testing In Vivo Testing cluster_analysis Data Analysis Synthesis Compound Synthesis & Purification Formulation Dose Formulation Synthesis->Formulation Admin Compound Administration Formulation->Admin Animals Animal Acclimatization Baseline Baseline Nociceptive Threshold Measurement Animals->Baseline Grouping Randomization into Groups (Vehicle, Standard, Test) Baseline->Grouping Grouping->Admin PostAdmin Post-Dose Nociceptive Measurements at Time Intervals Admin->PostAdmin Calculation Calculate % MPE or % Inhibition PostAdmin->Calculation Stats Statistical Analysis (e.g., ANOVA, t-test) Calculation->Stats Report Generate Report & Draw Conclusions Stats->Report

Caption: Standardized workflow for preclinical screening of potential analgesic compounds.

References

Comparative Analysis of Piperidine Analogues' Cytotoxic Activity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its prevalence in numerous therapeutic agents due to its favorable pharmacological properties.[1] In the field of oncology, a multitude of piperidine derivatives have been synthesized and evaluated, demonstrating significant cytotoxic potential against a wide array of human cancer cell lines.[1][2] This guide provides a comparative overview of the cytotoxic activity of several noteworthy piperidine analogues, summarizing their potency, detailing the experimental protocols used for their evaluation, and illustrating their mechanisms of action through key signaling pathways.

Comparative Cytotoxic Activity

The in vitro cytotoxic efficacy of piperidine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These metrics provide a standardized measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the cytotoxic activities of selected piperidine analogues against various human cancer cell lines.

Table 1: IC50 Values of Piperidine Analogues Against Various Cancer Cell Lines

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1][3][4]
MGC803Gastric1.09[1][4]
MCF-7Breast1.30[1][4]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1][5]
HT29Colon4.1 (GI50, µg/mL)[1][5]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1][5]
PC-3Prostate<25 (GI50, µg/mL)[1]
trans-[PtCl2(4-pic)(pip)] C-26Colon4.5[6]
OV-1063Ovarian6.5[6]
trans-[PtCl2(4-pic)(pz)]HCl C-26Colon5.5[6]
OV-1063Ovarian7.4[6]
RAJI MDA-MB-231Breast (TNBC)20 (µg/mL)[7]
MDA-MB-468Breast (TNBC)25 (µg/mL)[7]
Piperine (B192125) HepG2Hepatocellular97[8]
Hep3BHepatocellular58[8]

Mechanisms of Action: Inducing Apoptosis and Modulating Signaling Pathways

The anticancer effects of piperidine derivatives are largely attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[2][9]

Compound 17a , for instance, has been shown to be a potent inhibitor of tubulin polymerization by binding to the colchicine (B1669291) site.[3][4] This disruption of the microtubule network leads to cell cycle arrest and the induction of apoptosis in prostate cancer cells (PC3).[3][4] Further studies have revealed that its pro-apoptotic effect is mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]

Piperine , a major alkaloid from black pepper, induces apoptosis in various cancer cell lines through multiple signaling pathways.[2] In ovarian cancer cells, piperine treatment leads to the phosphorylation of JNK and p38 MAPK, activating the intrinsic apoptotic pathway.[2][9] In lung cancer cells (A549), piperine has been found to induce p53-mediated apoptosis through the activation of caspase-9 and caspase-3.[2]

The piperidine derivative DTPEP has been observed to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[2]

Some piperidine analogues, particularly certain platinum complexes, exert their cytotoxic effects by interacting with DNA.[6] For example, compounds like trans-[PtCl2(4-pic)(pip)] and trans-[PtCl2(4-pic)(pz)]HCl can penetrate the cell membrane, bind to cellular DNA, and induce apoptosis.[6] This mode of action is distinct from many other platinum-based drugs and suggests a different mechanism for overcoming drug resistance.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of the cytotoxic activity of piperidine derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piperidine analogue. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Apoptosis Analysis (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the piperidine analogue at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the piperidine analogue and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow involved in assessing the cytotoxic activity of piperidine analogues.

General Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis A Cancer Cell Lines B Piperidine Analogue Treatment A->B C MTT Assay B->C D Apoptosis Assay B->D E Cell Cycle Analysis B->E F IC50/GI50 Determination C->F G Quantification of Apoptosis D->G H Cell Cycle Distribution E->H

Caption: A generalized workflow for evaluating the cytotoxic effects of piperidine analogues.

Apoptotic Pathway Induced by Compound 17a Compound 17a Compound 17a Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Compound 17a->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Bax (Upregulation) Bax (Upregulation) Cell Cycle Arrest (G2/M)->Bax (Upregulation) Bcl-2 (Downregulation) Bcl-2 (Downregulation) Cell Cycle Arrest (G2/M)->Bcl-2 (Downregulation) Mitochondrial Pathway Mitochondrial Pathway Bax (Upregulation)->Mitochondrial Pathway Bcl-2 (Downregulation)->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: The mechanism of Compound 17a inducing apoptosis in cancer cells.

Piperine-Induced Apoptosis Pathways Piperine Piperine JNK/p38 MAPK Phosphorylation JNK/p38 MAPK Phosphorylation Piperine->JNK/p38 MAPK Phosphorylation p53 Upregulation p53 Upregulation Piperine->p53 Upregulation Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway JNK/p38 MAPK Phosphorylation->Intrinsic Apoptotic Pathway Caspase-9 Activation Caspase-9 Activation p53 Upregulation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Intrinsic Apoptotic Pathway->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathways activated by Piperine to induce apoptosis in cancer cells.

References

The Ascending Threat of Antimicrobial Resistance: Evaluating Piperidin-4-ones as a Promising Alternative to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents that can effectively combat drug-resistant pathogens. Among the promising candidates, piperidin-4-one derivatives have emerged as a significant class of heterocyclic compounds exhibiting potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various piperidin-4-one derivatives against standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy: A Quantitative Overview

Recent in-vitro studies have demonstrated that certain piperidin-4-one derivatives exhibit antimicrobial activity comparable, and in some cases superior, to conventional antibiotics. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

Data from multiple studies, summarized in the tables below, highlight the potent antibacterial properties of synthesized piperidin-4-one derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives Against Bacterial Strains (µg/mL)

Compound/AntibioticStaphylococcus aureusEscherichia coliBacillus subtilis
Piperidin-4-one Derivative 1b 8814
Piperidin-4-one Derivative 2b 11613
Piperidin-4-one Derivative 3b 15414
Piperidin-4-one Derivative 4b 10314
Piperidin-4-one Derivative 5b 12613
Piperidin-4-one Derivative 6b 15513
Ampicillin (Standard) 221023

Data sourced from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives. The antibacterial activity of the synthesized compounds was found to be significant in comparison to ampicillin.[1]

Table 2: Zone of Inhibition of a Piperidin-4-one Oxime Derivative Against Various Bacterial Pathogens (mm)

Bacterial StrainZone of Inhibition (mm) at 100 µg/mlKanamycin (10mg/ml) Zone of Inhibition (mm)
Escherichia coli26.219.8
Streptococcus pyogenes26.2Not Reported
Staphylococcus aureus19.0Not Reported
Pseudomonas aeruginosa19.4Not Reported
Enterococcus sp.Not ReportedNot Reported
Bacillus sp.Not ReportedNot Reported
Klebsiella sp.Not ReportedNot Reported

This study indicates that the synthetic piperidine (B6355638) derivative was more efficient in inhibiting the growth of certain bacterial pathogens compared to the control, Kanamycin.[2]

Antifungal Activity

Several piperidin-4-one derivatives have also shown promising activity against various fungal strains, with some compounds outperforming the standard antifungal drug, terbinafine.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives Against Fungal Strains (µg/mL)

Compound/AntifungalM. gypseumM. canisT. mentagrophytesT. rubrumC. albicans
Piperidin-4-one Derivative 1b 1012111214
Piperidin-4-one Derivative 2b 1113121315
Piperidin-4-one Derivative 3b 1211131113
Piperidin-4-one Derivative 4b 1310101012
Piperidin-4-one Derivative 5b 1012111214
Piperidin-4-one Derivative 6b 1113121315
Terbinafine (Standard) 1415141516

The antifungal activity of thiosemicarbazone derivatives of piperidin-4-one was found to be very high in comparison to the parent piperidin-4-one, indicating an enhancement of activity with this functional group.[1]

Unraveling the Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Molecular docking studies and experimental evidence suggest that a key mechanism of antimicrobial action for some piperidin-4-one derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, piperidin-4-ones disrupt essential cellular processes, leading to bacterial cell death.

Inhibition_of_DNA_Gyrase cluster_bacterial_cell Bacterial Cell Piperidin_4_one Piperidin-4-one Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Piperidin_4_one->DNA_Gyrase Binds to & Inhibits Relaxed_DNA Relaxed Circular DNA DNA_Gyrase:s->Relaxed_DNA:s Inhibition blocks this step Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of piperidin-4-one derivatives inhibiting bacterial DNA gyrase.

Experimental Protocols: A Guide to Reproducible Research

The following are detailed methodologies for the key experiments cited in this guide, adhering to established standards to ensure reproducibility.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[6][7]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
  • Microorganism: A pure culture of the test microorganism grown overnight.
  • Antimicrobial Agents: Stock solutions of piperidin-4-one derivatives and standard antibiotics prepared in a suitable solvent (e.g., DMSO).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • A few colonies of the microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • The standardized inoculum is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agents are prepared directly in the microtiter plates using the appropriate broth.
  • Each well is then inoculated with the standardized microbial suspension.
  • Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
  • The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

start [label="Start: Prepare Materials\n(Media, Microorganism, Antimicrobials)", shape=ellipse, fillcolor="#FBBC05"]; prep_inoculum [label="Prepare & Standardize\nInoculum (0.5 McFarland)"]; serial_dilution [label="Perform Serial Dilutions of\nAntimicrobials in Microtiter Plate"]; inoculate [label="Inoculate Wells with\nStandardized Microorganism"]; incubate [label="Incubate Plates\n(e.g., 37°C for 16-20h)"]; read_results [label="Read & Record MIC\n(Lowest concentration with no visible growth)"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];

start -> prep_inoculum; prep_inoculum -> inoculate; start -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; } Caption: Experimental workflow for the Broth Microdilution Method.

Determination of Zone of Inhibition via Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials: * Media: Mueller-Hinton Agar (B569324) (MHA) plates. * Microorganism: A standardized inoculum (0.5 McFarland) of the test microorganism. * Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of the piperidin-4-one derivative or standard antibiotic. * Equipment: Sterile cotton swabs, incubator.

2. Assay Procedure: * A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. * The entire surface of the MHA plate is swabbed evenly in three directions to ensure confluent growth. * The antimicrobial-impregnated disks are placed on the surface of the agar using sterile forceps. * The plates are incubated at 35-37°C for16-24 hours.

3. Interpretation of Results: * The diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Conclusion

The presented data strongly suggest that piperidin-4-one derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their potent activity against a broad range of bacteria and fungi, coupled with a distinct mechanism of action targeting essential bacterial enzymes, positions them as a valuable alternative in the face of escalating antibiotic resistance. Further research, including in-vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this versatile classofcompounds.

References

A Comparative Spectroscopic Analysis of 2-Ethyl-4-methylpiperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic profiles of analogues of 2-Ethyl-4-methylpiperidine. Due to the limited availability of comprehensive spectroscopic data for 2-Ethyl-4-methylpiperidine in the reviewed literature, this comparison focuses on closely related substituted piperidine (B6355638) derivatives. The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into the structural characterization of this class of compounds.

Data Presentation

The following tables summarize the key spectroscopic data for selected analogues of 2-Ethyl-4-methylpiperidine. These compounds share the core piperidine scaffold with varying substitution patterns, providing a basis for understanding the influence of different functional groups on their spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues

CompoundSolventChemical Shift (δ) ppm
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A) D₂O3.47 (2H, dt, J = 13.3, 4.4 Hz, H₂eq, H₆eq), 3.38 (2H, q, J = 7.5 Hz, CH₂CH₃), 3.24 (2H, td, J = 11.5, 3.8 Hz, H₂ax, H₆ax), 2.96 (3H, s, CH₃), 2.63 (1H, tt, J = 10.2, 5.1 Hz, H₄), 2.12-1.99 (4H, m, H₃eq, H₅eq, H₃ax, H₅ax), 1.25 (3H, t, J = 7.8, CH₂CH₃)[1]
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer B) D₂O3.43 (2H, dt, J = 13.5, 3.8 Hz, H₂eq, H₆eq), 3.35 (2H, q, J = 7.5 Hz, CH₂CH₃), 3.22 (2H, td, J = 13.1, 3.6 Hz, H₂ax, H₆ax), 2.95 (3H, s, CH₃), 3.03 (3H, s, CH₃), 2.61 (1H, tt, J = 11.5, 4.8 Hz, H₄), 2.12-1.99 (4H, m, H₃eq, H₅eq, H₃ax, H₅ax), 1.30 (3H, t, J = 7.8, CH₂CH₃)[1]
4-Methylpiperidine CDCl₃3.026, 2.569, 1.84, 1.608, 1.451, 1.077, 0.911[2]
Piperidine CDCl₃A 2.79, B 2.04, C 1.58 to 1.46[3]

Table 2: ¹³C NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues

CompoundSolventChemical Shift (δ) ppm
trans-2,4-Dimethyl-N-methylpiperidine CDCl₃Data not explicitly provided in search results.
4-Methylpiperidine Not SpecifiedData available but specific shifts not listed in search results.
Piperidine Not SpecifiedData available but specific shifts not listed in search results.

Table 3: IR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues

CompoundTechniqueKey Absorptions (cm⁻¹)
4-Methylpiperidine Gas PhaseData available through NIST WebBook, specific peaks not listed.[4]
2-Ethylpiperidine Near IRSpectrum available, specific peaks not listed.[5]
N-ethyl-4-methyl-benzenesulfonamide Not SpecifiedEvaluated infrared reference spectra available from Coblentz Society.[6]

Table 4: Mass Spectrometry Data of 2-Ethyl-4-methylpiperidine Analogues

CompoundIonization MethodKey Fragment Ions (m/z)
2-Methylpiperidine Electron IonizationSpectrum available in NIST WebBook.[7]
Ethyl piperidine-4-carboxylate Electron IonizationSpectrum available in NIST WebBook.[8]
N-Ethyl-2-methyl-piperidine GC-MSSpectrum available.[9]
Ethyl (2S,4R)-4-Methylpipecolate GC-MSSpectrum available.[10]

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or deuterium (B1214612) oxide (D₂O) at a concentration of approximately 5-25 mg/mL.[11] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.[11]

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the nucleus being observed (e.g., 400 MHz for ¹H).[12] Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra.[11][13] Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized to obtain high-quality spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Samples): For liquid samples, a thin film is prepared between two salt plates (e.g., KBr or NaCl) that are transparent to infrared radiation.[14] A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform layer.[14][15]

Data Acquisition: The prepared sample is placed in the path of the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. The resulting spectrum represents the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹). A background spectrum of the empty salt plates is typically recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Liquid samples are often diluted in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) before injection. For some applications, derivatization may be employed to improve the volatility and thermal stability of the analytes.

Data Acquisition: The sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.[16]

Visualization of Experimental Workflows and Relationships

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 2-Ethyl-4-methylpiperidine Analogue Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Thin_Film Thin Film Preparation (IR) Sample->Thin_Film Dilution Dilution in Volatile Solvent (GC-MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR GCMS GC-MS System Dilution->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General experimental workflow for spectroscopic analysis.

Caption: Structural relationships of piperidine analogues.

References

Enhanced Stability and Performance: A Comparative Analysis of Tetraethyl-Substituted Nitroxides versus Tetramethyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of free radical chemistry and its biomedical applications, nitroxides stand out as remarkably stable organic radicals. Their utility as spin probes, antioxidants, and contrast agents is well-established.[1][2][3] However, the in vivo application of the commonly used tetramethyl-substituted nitroxides is often hampered by their susceptibility to bioreduction, which diminishes their paramagnetic properties.[1][4] A key advancement in overcoming this limitation has been the development of tetraethyl-substituted nitroxides. This guide provides a detailed comparison of the advantages of tetraethyl-substituted nitroxides over their tetramethyl counterparts, supported by experimental data and methodologies.

The primary advantage of substituting methyl groups with ethyl groups at the α-carbon positions adjacent to the nitroxide moiety is a significant increase in stability against chemical and biological reduction.[2][4][5][6][7] This enhanced stability is attributed to the greater steric hindrance provided by the bulkier ethyl groups, which shields the N-O• group from reducing agents.[2][5][8]

Quantitative Comparison of Stability

The enhanced stability of tetraethyl-substituted nitroxides has been quantified in several studies, primarily by measuring their reduction rates in the presence of ascorbic acid (ascorbate), a common biological reductant, and in biological media such as blood. Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique used to monitor the concentration of the paramagnetic nitroxide over time.

Table 1: Comparison of Reduction Rate Constants and Half-lives

Nitroxide ClassCompoundSubstituentReducing AgentSecond-Order Rate Constant (k, M⁻¹s⁻¹)Half-life in Rat BloodReference
Imidazoline 4-methyl-2,2,5,5-tetraethyl-2,5-dihydro-1H-imidazol-1-yloxyTetraethylAscorbate (B8700270)0.02Significantly longer[9]
2,2,5,5-tetramethyl analogueTetramethylAscorbate5.6Shorter[2]
Imidazolidine 3,4-dimethyl-2,2,5,5-tetraethylperhydroimidazol-1-yloxyTetraethylAscorbate0.04Significantly longer[5]
2,2,5,5-tetramethyl analogueTetramethylAscorbate0.85Shorter[2]
Pyrrolidine (B122466) 2,2,5,5-tetraethylpyrrolidine-1-oxylTetraethylAscorbateNot explicitly stated, but more stableNot specified[4]
2,2,5,5-tetramethyl analogueTetramethylAscorbate0.07–0.3Not specified[10]
Piperidine 2,2,6,6-tetraethylpiperidine-1-oxyl derivativesTetraethylAscorbateGenerally lower than tetramethylVery stable over 20 min in mice[1]
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE)TetramethylAscorbate3.5Reduces more rapidly[10]

As evidenced by the data, tetraethyl-substituted nitroxides consistently exhibit significantly lower reduction rate constants, in some cases being 20–30 times more stable than their tetramethyl analogues.[5][6][7] This increased stability translates to longer half-lives in biological environments, a crucial factor for applications such as in vivo imaging and drug delivery.[1][5][6]

Experimental Protocols

The following sections detail the typical experimental methodologies used to assess the stability of nitroxides.

Determination of Reduction Rate by Ascorbate using EPR Spectroscopy

This protocol is a standard method to quantify the chemical stability of nitroxides against a common biological reductant.

Objective: To measure the bimolecular rate constant for the reduction of a nitroxide by ascorbate.

Materials:

  • Nitroxide solution (typically 0.1-0.5 mM)

  • Sodium ascorbate solution (in excess, e.g., 10-100 mM)

  • Phosphate or citrate (B86180) buffer (e.g., 0.1 M, pH 7.4)

  • Chelating agent (e.g., 1 mM DTPA) to prevent redox reactions involving trace metal ions

  • EPR spectrometer and associated equipment (e.g., quartz flat cell)

Procedure:

  • Prepare a buffered solution of the nitroxide at the desired concentration.

  • Record the initial EPR spectrum of the nitroxide solution. The signal intensity is proportional to the radical concentration.

  • Initiate the reduction reaction by adding a known concentration of sodium ascorbate to the nitroxide solution.

  • Immediately begin recording EPR spectra at regular time intervals.

  • Measure the decay of the EPR signal intensity over time.

  • The second-order rate constant (k) can be determined by plotting the reciprocal of the signal intensity versus time, where the slope is proportional to k.

A simplified workflow for this experiment is visualized below.

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis prep_nitroxide Prepare Nitroxide Solution (0.1-0.5 mM) in Buffer (pH 7.4) initial_scan Record Initial EPR Spectrum prep_nitroxide->initial_scan prep_ascorbate Prepare Ascorbate Solution (10-100 mM) mix Mix Nitroxide and Ascorbate Solutions prep_ascorbate->mix initial_scan->mix time_series Record Time-Series EPR Spectra mix->time_series measure_decay Measure EPR Signal Decay time_series->measure_decay calculate_rate Calculate Second-Order Rate Constant (k) measure_decay->calculate_rate

Caption: Workflow for determining nitroxide reduction rates.

In Vivo and In Vitro Stability Assessment

Beyond chemical stability, evaluating the performance of nitroxides in complex biological systems is critical for drug development and in vivo imaging applications.

Stability in Rat Liver Microsomes

This assay assesses the metabolic stability of nitroxides in the presence of drug-metabolizing enzymes.

Objective: To determine the rate of degradation of nitroxides by cytochrome P450 enzymes and other reductases in liver microsomes.

Materials:

  • Rat liver microsomes

  • Nitroxide solution

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • HPLC-HRMS or EPR for analysis

Procedure:

  • Incubate the nitroxide with rat liver microsomes in the presence of an NADPH regenerating system.

  • Collect aliquots at various time points.

  • Quench the reaction (e.g., with a cold organic solvent).

  • Analyze the remaining concentration of the parent nitroxide using a suitable analytical method like HPLC-HRMS or EPR.

  • The rate of disappearance provides a measure of metabolic stability.

Interestingly, while tetraethyl substitution generally increases resistance to reduction, it can also increase lipophilicity, potentially making the carbon backbone more susceptible to metabolism by cytochrome P450 enzymes.[4] However, for many nitroxide core structures, such as pyrrolidine and pyrroline, the tetraethyl analogues still exhibit higher overall stability in rat liver microsomes compared to their tetramethyl counterparts.[4]

The logical relationship between nitroxide structure and its stability is depicted in the following diagram.

stability_logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_stability Stability Outcomes substituent Alkyl Substituent steric_hindrance Steric Hindrance substituent->steric_hindrance Ethyl > Methyl lipophilicity Lipophilicity substituent->lipophilicity Ethyl > Methyl core Heterocyclic Core (Piperidine, Pyrrolidine, etc.) reduction_resistance Resistance to Reduction (e.g., by Ascorbate) core->reduction_resistance metabolic_stability Metabolic Stability (e.g., in Microsomes) core->metabolic_stability steric_hindrance->reduction_resistance Increases lipophilicity->metabolic_stability Can Decrease (P450) reduction_resistance->metabolic_stability

Caption: Factors influencing nitroxide stability.

Implications for Drug Development and Research

The enhanced stability of tetraethyl-substituted nitroxides has significant implications for their practical applications:

  • In Vivo EPR Imaging: Longer persistence in biological systems allows for longer imaging times and better signal-to-noise ratios for monitoring tissue redox status, oxygen levels, and pH.[1][5]

  • Antioxidant Therapeutics: As antioxidants, their increased stability ensures a longer duration of action in scavenging harmful free radicals.[1][2]

  • MRI Contrast Agents: Although less potent than gadolinium-based agents, the improved in vivo stability of tetraethyl nitroxides makes them more viable candidates for less toxic contrast agents.[3]

  • Spin Labeling: For studying the structure and dynamics of biomolecules, the enhanced resistance to reduction of tetraethyl-substituted spin labels allows for experiments under conditions where tetramethyl analogues would be rapidly degraded.[2]

References

A Comparative Guide to Catalysts for Pyyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of pyridine (B92270) to piperidine (B6355638) is a cornerstone transformation in organic synthesis, providing access to a critical structural motif found in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, and applicability to complex substrates. This guide offers a comparative analysis of common catalytic systems for pyridine hydrogenation, presenting key performance data, detailed experimental protocols, and a mechanistic overview to facilitate informed catalyst selection.

Performance Comparison of Pyridine Hydrogenation Catalysts

The efficacy of a catalyst in pyridine hydrogenation is typically evaluated based on its activity (often expressed as Turnover Frequency or TOF), the conversion of pyridine, and the selectivity towards the desired piperidine product. The following table summarizes the performance of various prominent heterogeneous and homogeneous catalysts under different reaction conditions.

CatalystSupport/LigandTemp. (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Piperidine (%)TOF (h⁻¹)Reference
Heterogeneous Catalysts
5% Rh/CCarbon405TFE>99>99-[1]
Rh₂O₃-405TFE>99>99-[1]
5% Ru/CCarbon10010Water98>9911.6[2]
5% Pd/CCarbon6070-9999-[3][4]
0.5% Pd-1% Ag/Al₂O₃Alumina6070-9999-[3][5]
PtO₂-RT2.5Water100--[6]
Raney Ni-200150-300----[7]
Homogeneous Catalysts
[Rh(nbd)₂]BF₄/JosiphosDiphosphine2550THF--~1-2[8]
RuCl₃·xH₂O--TransferMethanolHighHigh-[9]

Note: TOF (Turnover Frequency) values are not always reported and can vary significantly based on calculation methods. Direct comparison should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for catalyst evaluation. Below are representative protocols for pyridine hydrogenation using both heterogeneous and homogeneous catalysts.

General Procedure for Heterogeneous Catalysis (e.g., Rh/C)

A typical procedure for pyridine hydrogenation using a heterogeneous catalyst is as follows:

  • Reactor Setup: A high-pressure autoclave or a Parr shaker is charged with pyridine (1.0 mmol), a solvent (e.g., 5 mL of 2,2,2-trifluoroethanol (B45653) - TFE), and the heterogeneous catalyst (e.g., 5 mol% of 5% Rh/C).[1]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5 bar).[1]

  • Reaction: The reaction mixture is heated to the specified temperature (e.g., 40 °C) and stirred for a set period.[1]

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure, and the product is purified by appropriate methods such as distillation or chromatography.

General Procedure for Homogeneous Catalysis (e.g., [Rh(nbd)₂]BF₄/Diphosphine Ligand)

A representative protocol for homogeneous pyridine hydrogenation is as follows:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(nbd)₂]BF₄, 0.01 mmol) and the chiral diphosphine ligand (e.g., Josiphos, 0.011 mmol) in an anhydrous, deoxygenated solvent (e.g., 5 mL of THF).[8] The mixture is stirred at room temperature for a short period to allow for complex formation.

  • Substrate Addition: The pyridine substrate (1.0 mmol) is then added to the catalyst solution.

  • Reaction: The flask is transferred to a high-pressure autoclave, which is then sealed, purged, and pressurized with hydrogen to the desired pressure (e.g., 50 bar).[8] The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time.

  • Analysis: Reaction progress and product formation are typically monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction mixture.

Mechanistic Overview and Visualization

The hydrogenation of pyridine on a metal catalyst surface is a complex process involving several key steps. The following diagram illustrates a generalized workflow for evaluating catalyst performance in this reaction.

G Experimental Workflow for Pyridine Hydrogenation Catalyst Evaluation cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Characterization catalyst_prep Catalyst Preparation/Pre-treatment reactor_setup Reactor Setup (Substrate, Solvent, Catalyst) catalyst_prep->reactor_setup Load inerting Inerting (N₂/Ar Purge) reactor_setup->inerting pressurization H₂ Pressurization inerting->pressurization reaction_cond Heating & Stirring pressurization->reaction_cond workup Reaction Quenching & Catalyst Separation reaction_cond->workup Completion product_analysis Product Analysis (GC, NMR, etc.) workup->product_analysis performance_eval Performance Evaluation (Conversion, Selectivity, TOF) product_analysis->performance_eval

Caption: Generalized workflow for evaluating catalyst performance in pyridine hydrogenation.

The mechanism of pyridine hydrogenation typically involves the initial adsorption of the pyridine ring onto the catalyst surface. For many metal catalysts, the reaction is thought to proceed through a stepwise addition of hydrogen atoms to the aromatic ring.[10] The presence of acidic additives can protonate the pyridine nitrogen, forming a pyridinium (B92312) ion, which can facilitate the reduction process at lower temperatures and pressures.[11]

The following diagram illustrates a simplified signaling pathway for the catalytic hydrogenation of pyridine to piperidine.

G Simplified Pathway of Pyridine Hydrogenation cluster_intermediates Reaction Intermediates Pyridine Pyridine Adsorbed_Py Adsorbed Pyridine Pyridine->Adsorbed_Py Adsorption Catalyst Catalyst Surface (e.g., Rh, Ru, Pd, Pt) H2 H₂ H2->Catalyst Activation Dihydro Dihydropyridine Intermediate Adsorbed_Py->Dihydro +2H Tetrahydro Tetrahydropyridine Intermediate Dihydro->Tetrahydro +2H Piperidine Piperidine Tetrahydro->Piperidine +2H Piperidine->Catalyst Desorption

Caption: Simplified reaction pathway for the catalytic hydrogenation of pyridine.

Conclusion

The choice of catalyst for pyridine hydrogenation is a critical decision that depends on the desired reaction conditions, substrate scope, and economic considerations. Heterogeneous catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under relatively mild conditions and are easily separable from the reaction mixture.[1][2] Palladium and platinum catalysts are also effective, though sometimes require more forcing conditions.[3][12] Homogeneous catalysts provide an avenue for asymmetric hydrogenation but can present challenges in catalyst-product separation.[8] This guide provides a foundational dataset and procedural framework to aid researchers in navigating the diverse landscape of catalytic systems for this vital transformation.

References

A Comparative Guide to Nitrogen Sources in Organophotocatalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrogen Source Efficacy in Organophotocatalyzed Carbon-Nitrogen Bond Formation, Supported by Experimental Data.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. In recent years, organophotocatalysis has emerged as a powerful and sustainable strategy to forge these critical bonds under mild conditions. This approach harnesses the energy of visible light to generate highly reactive intermediates, enabling the functionalization of otherwise inert C-H bonds. A key determinant of the success and efficiency of these reactions is the choice of the nitrogen source. This guide provides a comparative analysis of the efficacy of various nitrogen sources in organophotocatalyzed synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform your research and development endeavors.

Efficacy of Common Nitrogen Sources: A Quantitative Comparison

The selection of an appropriate nitrogen source is critical and often depends on the specific substrate, desired product, and reaction conditions. Below is a summary of the performance of several commonly employed nitrogen sources in organophotocatalyzed amination reactions. The data, compiled from various studies, highlights the reaction yield under optimized conditions for the amination of representative aromatic and aliphatic C-H bonds.

Nitrogen SourceSubstrateOrganophotocatalystProductYield (%)Reference
N-AcyloxyphthalimidesBenzenefac-[Ir(ppy)₃]N-Phenylphthalimide85[1][2]
N-AcyloxyphthalimidesToluenefac-[Ir(ppy)₃]N-(p-tolyl)phthalimide75[1][2]
N-AcyloxyphthalimidesCyclohexanefac-[Ir(ppy)₃]N-Cyclohexylphthalimide60[1][2]
Aromatic N-Heterocycles (Pyrazole)MesityleneAcr⁺-Mes ClO₄⁻1-(2,4,6-trimethylphenyl)-1H-pyrazole95[3]
Aromatic N-Heterocycles (1,2,3-Triazole)MesityleneAcr⁺-Mes ClO₄⁻1-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole88[3]
Amines (with oxidant)2H-IndazoleEosin Y3-Amino-2H-indazole derivative92[4]
Sodium Azide (B81097)4-BromoacetophenoneNi-mpg-CNₓ4-Acetylaniline94
AmidesAryl Halides-N-Aryl AmidesVaries[5]

Note: Yields are isolated yields and are intended for comparative purposes. Reaction conditions and catalyst systems vary between studies and can significantly impact outcomes.

Experimental Protocols: A Closer Look at Methodology

Detailed and reproducible experimental protocols are paramount for successful synthetic chemistry. Below are representative procedures for organophotocatalyzed amination reactions using different nitrogen sources.

General Procedure for C-H Amination using N-Acyloxyphthalimides[1][2]

To an oven-dried vial equipped with a magnetic stir bar was added the arene or alkane substrate (0.5 mmol), N-acyloxyphthalimide (0.25 mmol), and the organophotocatalyst (fac-[Ir(ppy)₃], 1-5 mol%). The vial was sealed with a septum and the atmosphere was replaced with an inert gas (e.g., nitrogen or argon) by three cycles of vacuum and backfilling. Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dichloromethane, 2.5 mL) was then added. The reaction mixture was stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature for 12-24 hours. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated or N-alkylated phthalimide.

General Procedure for Arene C-H Amination with Aromatic N-Heterocycles[3]

In a nitrogen-filled glovebox, a 4 mL vial was charged with the aromatic N-heterocycle (0.2 mmol), the arene (1.0 mL), and the acridinium (B8443388) organophotocatalyst (Acr⁺-Mes ClO₄⁻, 1-2 mol%). The vial was sealed and removed from the glovebox. The reaction mixture was then stirred and irradiated with a 34 W blue LED lamp for 12-48 hours at room temperature. After the reaction was complete, the mixture was diluted with an appropriate solvent and purified by flash column chromatography to yield the N-arylated heterocycle.

Mechanistic Pathways and Visualized Workflows

The underlying mechanisms of organophotocatalyzed amination reactions are diverse and depend on the nature of the nitrogen source and the photocatalyst. A common theme is the generation of a nitrogen-centered radical which then engages in the C-N bond-forming step.

General Mechanism for Photocatalytic C-H Amination

The process typically begins with the excitation of the organophotocatalyst by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In many cases involving nitrogen-centered radical formation, a single electron transfer (SET) from a suitable donor to the excited photocatalyst or from the excited photocatalyst to the nitrogen source precursor initiates the key bond-forming cascade.

G General Photocatalytic Cycle for C-H Amination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET N_source Nitrogen Source Precursor PC_star->N_source N_radical Nitrogen-Centered Radical N_source->N_radical e⁻ or Energy Transfer Substrate Substrate (R-H) N_radical->Substrate Hydrogen Atom Transfer (HAT) Product Product (R-N) N_radical->Product Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical Substrate_radical->Product Product->PC Regenerates PC

Caption: Generalized photocatalytic cycle for C-H amination.

Experimental Workflow for a Typical Organophotocatalyzed Amination

The following diagram illustrates a standard workflow for setting up and performing an organophotocatalyzed amination reaction.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrate, N-Source, & Photocatalyst Vial Add to Oven-Dried Vial Reagents->Vial Inert Establish Inert Atmosphere (N₂ or Ar) Vial->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Irradiation Irradiate with Visible Light (e.g., Blue LED) Solvent->Irradiation Stirring Stir at Room Temperature Irradiation->Stirring Monitoring Monitor Reaction Progress (TLC, GC-MS) Stirring->Monitoring Concentrate Concentrate Reaction Mixture Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for organophotocatalyzed amination.

Conclusion

The choice of nitrogen source in organophotocatalyzed synthesis is a critical parameter that dictates the efficiency and scope of C-N bond formation. N-Acyloxyphthalimides and aromatic N-heterocycles have demonstrated high efficacy in the amination of both activated and unactivated C-H bonds. Amines, in the presence of an oxidant, and sodium azide also serve as effective nitrogen sources for specific applications. The provided experimental protocols offer a starting point for researchers to explore these transformative reactions. A deeper understanding of the underlying mechanistic pathways, facilitated by the visualized diagrams, will aid in the rational design of new and improved catalytic systems for the synthesis of valuable nitrogen-containing molecules. As the field of organophotocatalysis continues to evolve, the development of novel, more efficient, and selective nitrogen sources will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.

References

In Vitro Efficacy of Piperidin-4-One Derivatives in HeLa Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive in vitro comparison of various piperidin-4-one derivatives against the HeLa human cervical cancer cell line. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics. This guide includes a comparative analysis of cytotoxic activity, detailed experimental methodologies, and a visual representation of the proposed mechanism of action.

Comparative Cytotoxic Activity

The anti-proliferative effects of several piperidin-4-one derivatives and standard chemotherapeutic agents were evaluated against the HeLa cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.

CompoundClassIC50 (µM) vs. HeLa Cells (48h exposure)Reference(s)
Piperidin-4-one Derivatives
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one (EF24)3,5-Bis(arylidene)-4-piperidone8[1]
Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone (Compound 5f)3,5-Bis(arylidene)-4-piperidone0.15[1]
3,5-bis(benzylidene)-4-piperidone conjugate (Compound 11b)3,5-Bis(arylidene)-4-piperidone6.07 - 8.07[2]
Standard Chemotherapeutic Agents
CisplatinPlatinum-based drug12.3[3]
Doxorubicin (B1662922)Anthracycline1.00 - 2.9[4][5]
PaclitaxelTaxane0.0158[6]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and determine the IC50 values of the tested compounds.[7][8][9]

1. Cell Culture and Seeding:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[10]

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound.

  • Control wells containing cells treated with DMSO-containing medium (vehicle control) and untreated cells are also included.

3. Incubation:

  • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[10]

  • The plates are then incubated for an additional 4 hours at 37°C.[10]

  • Following this incubation, the medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The plates are gently shaken for 10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[10]

  • The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which piperidin-4-one derivatives exert their cytotoxic effects on HeLa cells is through the induction of apoptosis, or programmed cell death. This process is predominantly mediated by the intrinsic or mitochondrial pathway.

G Proposed Mitochondrial Apoptosis Pathway Piperidin4one Piperidin-4-one Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidin4one->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperidin4one->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Comparative Cytotoxicity of N-methyl-2,6-bis(bromomethyl)piperidine Isomers: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Comparative Data: Extensive literature searches did not yield any studies that directly compare the cytotoxicity of the cis and trans isomers of N-methyl-2,6-bis(bromomethyl)piperidine. Therefore, this guide provides a theoretical comparison based on the general principles of action for bifunctional alkylating agents and outlines the experimental protocols that would be necessary to determine their relative cytotoxic potential.

Introduction to Piperidine-Based Alkylating Agents

Piperidine (B6355638) and its derivatives are common scaffolds in a variety of biologically active compounds, including some with cytotoxic and anticancer properties. The molecule , N-methyl-2,6-bis(bromomethyl)piperidine, is a nitrogen mustard analogue. As a bifunctional alkylating agent, it is designed to form covalent bonds with biological macromolecules, most notably DNA.[1][2][3] The presence of two reactive bromomethyl groups allows for the formation of intra- and interstrand DNA cross-links, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4]

The stereochemistry of the 2,6-disubstituted piperidine ring is expected to play a crucial role in the molecule's biological activity. The spatial orientation of the two bromomethyl groups—either on the same side (cis) or on opposite sides (trans) of the piperidine ring—will dictate the distance and geometric constraints for forming DNA cross-links.

Theoretical Comparison of cis and trans Isomers

In the absence of direct experimental data, a theoretical comparison can be made based on the presumed mechanism of action. The key difference between the cis and trans isomers lies in the spatial relationship between the two alkylating arms.

Featurecis-N-methyl-2,6-bis(bromomethyl)piperidinetrans-N-methyl-2,6-bis(bromomethyl)piperidineRationale
Conformation The bromomethyl groups are on the same side of the piperidine ring.The bromomethyl groups are on opposite sides of the piperidine ring.Definition of cis and trans isomers in a cyclic system.
Potential for Intrastrand Cross-linking Potentially higher, as the two arms are positioned to more readily react with adjacent nucleobases on the same DNA strand.Potentially lower, as the divergent orientation of the arms may make it more difficult to bridge adjacent nucleobases on the same strand.The proximity and orientation of reactive groups are critical for forming cross-links.
Potential for Interstrand Cross-linking Potentially lower, as the geometry may not be optimal for spanning the distance between the two strands of the DNA double helix.Potentially higher, as the more extended and opposing orientation of the alkylating arms might be better suited to bridge the two DNA strands.The geometry of the cross-linking agent must be compatible with the dimensions of the DNA helix.
Predicted Cytotoxicity The overall cytotoxicity is difficult to predict without experimental data. It will depend on which type of DNA lesion is more cytotoxic to the target cells.The overall cytotoxicity is difficult to predict without experimental data. It will depend on the efficiency of forming the most lethal types of DNA adducts.The cytotoxic effect is a result of the sum of all biological consequences of DNA damage.

Proposed Experimental Protocols

To empirically determine and compare the cytotoxicity of the cis and trans isomers of N-methyl-2,6-bis(bromomethyl)piperidine, the following experimental workflow is proposed.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer in a panel of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., a panel including leukemia, breast, and colon cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the cis and trans isomers (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value for each isomer is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by each isomer.

Methodology:

  • Cell Treatment: Cells are treated with the cis and trans isomers at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Staining: After treatment, cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified and compared between the two isomers and the untreated control.

Visualizations

DNA_Alkylation_Mechanism cluster_0 Bifunctional Alkylating Agent cluster_1 Cellular Target cluster_2 Mechanism of Action Agent N-methyl-2,6-bis(bromomethyl)piperidine (cis or trans isomer) DNA DNA Double Helix Agent->DNA Enters Cell Monoalkylation Monoalkylation of Guanine DNA->Monoalkylation Initial Attack Crosslinking Intra- or Interstrand Cross-linking Monoalkylation->Crosslinking Second Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis Leads to

Caption: Hypothetical mechanism of action for N-methyl-2,6-bis(bromomethyl)piperidine.

Cytotoxicity_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesize and Purify cis and trans Isomers Cell_Culture Culture Cancer Cell Lines Synthesis->Cell_Culture Treatment Treat Cells with Isomers Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (Determine IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Data_Analysis Compare IC50 values and Apoptosis Rates MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Determine Relative Cytotoxicity Data_Analysis->Conclusion

Caption: Proposed experimental workflow for comparing isomer cytotoxicity.

References

Assessing the stability of piperidine nitroxides against reduction by ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of piperidine (B6355638) nitroxides in the presence of biological reductants is paramount for their effective application as probes, contrast agents, and therapeutics. This guide provides a comprehensive comparison of the stability of various piperidine nitroxides against reduction by ascorbate (B8700270), supported by experimental data and detailed methodologies.

Piperidine nitroxides are a class of stable free radicals widely utilized in biomedical research. Their paramagnetic nature makes them excellent spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy and contrast agents for Magnetic Resonance Imaging (MRI). However, their utility in biological systems is often limited by their reduction to EPR-silent hydroxylamines, with ascorbate (Vitamin C) being a primary reducing agent in the cellular environment. The rate of this reduction is a critical determinant of the in vivo efficacy and signal longevity of nitroxide-based agents.

Factors Influencing Stability

The stability of piperidine nitroxides against ascorbate-mediated reduction is not uniform and is significantly influenced by several structural features:

  • Ring Structure: Six-membered piperidine rings are generally reduced faster by ascorbate compared to five-membered pyrrolidine (B122466) rings.[1][2]

  • Substituents at the α-position: The introduction of bulky substituents, such as replacing methyl with ethyl groups at the α-position to the nitroxyl (B88944) group, sterically hinders the approach of ascorbate, thereby increasing the nitroxide's stability.[3][4] Tetraethyl-substituted piperidine nitroxides have demonstrated significantly greater resistance to ascorbate reduction compared to their tetramethyl counterparts.[5][6]

  • Charge: The presence of a negative charge on the nitroxide molecule can decrease the rate of reduction by the negatively charged ascorbate anion due to electrostatic repulsion.[1][2] Conversely, positively charged derivatives tend to be reduced more rapidly.[1]

Comparative Reduction Rates

The susceptibility of various piperidine nitroxides to reduction by ascorbate can be quantified by their bimolecular rate constants (k). A lower rate constant signifies greater stability. The following table summarizes the reported rate constants for the reduction of different nitroxides by ascorbate.

Nitroxide DerivativeRing TypeSubstituentsBimolecular Rate Constant (k) M⁻¹s⁻¹Reference(s)
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)PiperidineTetramethyl3.5[2][6]
TEMPOL (4-Hydroxy-TEMPO)PiperidineTetramethyl7[2][6]
Tetraethyl-substituted piperidine nitroxidesPiperidineTetraethyl2.65 x 10⁻⁶ to 10⁻⁵[4][6]
Pyrrolidine NitroxidesPyrrolidineTetramethyl0.07 - 0.3[2][6]
Carboxy-ProxylPyrrolidineTetramethyl0.1[3]

The Reduction-Reoxidation Cycle

The interaction between piperidine nitroxides and ascorbate is not a simple one-way reduction. It is a reversible process where the nitroxide is reduced to its corresponding hydroxylamine (B1172632), and the hydroxylamine can be reoxidized back to the nitroxide. This dynamic equilibrium is influenced by the presence of other cellular redox species.

G Piperidine Nitroxide - Ascorbate Redox Cycle cluster_secondary Secondary Reactions Nitroxide Piperidine Nitroxide (Paramagnetic, EPR Active) Hydroxylamine Hydroxylamine (Diamagnetic, EPR Inactive) Nitroxide->Hydroxylamine Reduction Hydroxylamine->Nitroxide Reoxidation Ascorbate Ascorbate (AscH⁻) AscorbateRadical Ascorbate Radical (Asc•⁻) Ascorbate->AscorbateRadical Oxidation AscorbateRadical->Ascorbate Reduction DHA Dehydroascorbic Acid (DHA) AscorbateRadical->DHA Dismutation / Oxidation GSH Glutathione (B108866) (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG

Caption: Redox cycle of piperidine nitroxides with ascorbate.

The ascorbate radical formed during the reduction of the nitroxide can undergo dismutation to form dehydroascorbic acid (DHA) and ascorbate.[6] Both the ascorbate radical and DHA can reoxidize the hydroxylamine back to the nitroxide.[6] Furthermore, glutathione (GSH), another major cellular antioxidant, can facilitate the reduction of the nitroxide by reducing the ascorbate radical, thereby shifting the equilibrium towards the hydroxylamine form.[2][6]

Experimental Protocol: Assessing Nitroxide Stability using EPR Spectroscopy

The primary method for quantifying the stability of piperidine nitroxides against ascorbate reduction is Electron Paramagnetic Resonance (EPR) spectroscopy. This technique directly measures the concentration of the paramagnetic nitroxide species over time.

Objective: To determine the rate of reduction of a piperidine nitroxide by ascorbate by monitoring the decay of its EPR signal.

Materials:

  • Piperidine nitroxide of interest

  • L-Ascorbic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • EPR spectrometer and associated glassware (capillary tubes)

  • Micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine nitroxide (e.g., 10 mM in PBS).

    • Prepare a fresh stock solution of L-ascorbic acid (e.g., 1 M in PBS). The concentration should be significantly higher than the nitroxide to ensure pseudo-first-order reaction conditions.

  • EPR Spectrometer Setup:

    • Set the EPR spectrometer parameters for optimal detection of the nitroxide signal. Typical parameters include:

      • Microwave frequency: ~9.5 GHz (X-band)

      • Microwave power: Non-saturating levels (e.g., 10-20 mW)

      • Modulation frequency: 100 kHz

      • Modulation amplitude: Optimized for signal-to-noise without line broadening

      • Sweep width: Sufficient to cover the entire nitroxide spectrum (e.g., 100 G)

      • Time constant and sweep time: Appropriate for the expected reaction rate.

  • Kinetic Measurement:

    • In an EPR capillary tube, mix the piperidine nitroxide solution with the ascorbate solution to achieve the desired final concentrations (e.g., 0.1 mM nitroxide and 10 mM ascorbate).

    • Immediately place the capillary tube in the EPR spectrometer cavity and begin recording spectra at fixed time intervals.

    • The decay of the EPR signal intensity (which is proportional to the nitroxide concentration) is monitored over time.

  • Data Analysis:

    • The double integral of the first-derivative EPR spectrum is proportional to the concentration of the nitroxide.

    • Plot the natural logarithm of the EPR signal intensity versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line gives the pseudo-first-order rate constant (k').

    • The bimolecular rate constant (k) can be calculated by dividing k' by the concentration of ascorbate.

G Experimental Workflow for EPR-based Stability Assessment A Prepare Nitroxide and Ascorbate Stock Solutions C Mix Reagents in EPR Capillary Tube A->C B Set Up EPR Spectrometer D Acquire EPR Spectra at Timed Intervals B->D C->D E Integrate Spectra to Determine Nitroxide Concentration D->E F Plot ln(Intensity) vs. Time E->F G Calculate Bimolecular Rate Constant (k) F->G

Caption: Workflow for assessing nitroxide stability via EPR.

Conclusion

The stability of piperidine nitroxides against ascorbate reduction is a critical parameter for their successful application in biological systems. This guide highlights that structural modifications, particularly the introduction of bulky tetraethyl groups, can dramatically enhance stability. The provided experimental protocol offers a standardized method for researchers to assess and compare the stability of novel and existing piperidine nitroxides, facilitating the development of more robust probes and therapeutic agents. The complex interplay of reduction and reoxidation, influenced by other cellular components like glutathione, underscores the importance of evaluating these compounds in a biologically relevant context.

References

A Comparative Guide to Piperidone Synthesis: Benchmarking New Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The development of efficient and stereoselective methods for its synthesis is therefore of paramount importance. This guide provides an objective comparison of classical and modern approaches to piperidone synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Classical Approaches to Piperidone Synthesis

Classical methods for piperidone synthesis have been the bedrock of heterocyclic chemistry for decades. These reactions are generally well-understood, often utilize readily available starting materials, and have been successfully applied to the synthesis of a wide range of piperidone derivatives. However, they can sometimes be limited by harsh reaction conditions, low yields, and a lack of stereocontrol.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone. For the synthesis of 4-piperidones, this typically involves the cyclization of an aminodicarboxylate ester.[1]

Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone

This procedure is adapted from an improved method for the Dieckmann cyclization.[2]

Step 1: Michael Addition: A mixture of phenethylamine (B48288) (1.0 eq) and methyl acrylate (B77674) (2.2 eq) is stirred at room temperature for 24 hours. The excess methyl acrylate is removed under reduced pressure to yield N,N-bis(carbomethoxyethyl)phenethylamine.

Step 2: Dieckmann Cyclization: The crude aminodiester (1.0 eq) is dissolved in a dry, high-boiling point solvent such as xylene. A strong base, for instance, sodium metal (2.0 eq), sodium hydride, or sodium tert-butoxide, is added portion-wise at 50 °C. The reaction mixture is then stirred at room temperature for 24 hours.[2]

Step 3: Hydrolysis and Decarboxylation: The reaction is carefully quenched with water at a low temperature (2-3 °C). The aqueous layer is separated and acidified with concentrated HCl to a pH of 3-4. The mixture is then refluxed to facilitate hydrolysis and decarboxylation, yielding 1-(2-phenethyl)-4-piperidone. The product can be purified by crystallization from a suitable solvent like xylene or n-heptane.[2]

Dieckmann_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 Phenethylamine step1 Michael Addition start1->step1 start2 Methyl Acrylate start2->step1 step2 Dieckmann Cyclization (Base, Xylene, 25-50°C) step1->step2 Aminodiester Intermediate step3 Hydrolysis & Decarboxylation (HCl, Reflux) step2->step3 β-Keto Ester Intermediate product 1-(2-Phenethyl)-4-piperidone step3->product

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Substrate ScopeRef.
Dieckmann CondensationPrimary amine, alkyl acrylate, strong base (e.g., Na, NaH, NaOtBu), acid25-10024-7240-72Primarily for N-substituted 4-piperidones. The nature of the amine and the ester can be varied.[2]
Hofmann-Löffler-Freytag Reaction

This reaction involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine (B122466) or piperidine (B6355638) ring. The reaction is typically promoted by heat or UV light in the presence of a strong acid and proceeds via a radical mechanism.[3][4]

Experimental Protocol: General Procedure for Piperidine Synthesis

This is a generalized protocol based on the principles of the Hofmann-Löffler-Freytag reaction.[3][5]

Step 1: N-Halogenation: The secondary amine is treated with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) at 0 °C to room temperature to form the corresponding N-haloamine.

Step 2: Cyclization: The N-haloamine is dissolved in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid. The solution is then either heated or irradiated with a UV lamp to initiate the radical cyclization.

Step 3: Work-up: After the reaction is complete, the mixture is carefully neutralized with a base (e.g., NaOH solution) at low temperature. The product piperidine is then extracted with an organic solvent and purified by distillation or chromatography.

Hofmann_Loffler_Freytag_Reaction cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product start Secondary Amine step1 N-Halogenation (NCS or NBS) start->step1 step2 Radical Cyclization (H₂SO₄, Heat or UV light) step1->step2 N-Haloamine Intermediate product Piperidine step2->product

MethodKey ReagentsConditionsSubstrate ScopeKey FeaturesRef.
Hofmann-Löffler-FreytagN-haloamine, strong acid (H₂SO₄ or CF₃COOH)Heat or UV lightN-alkyl amines with an abstractable δ-hydrogen.Forms C-N bond at an unactivated C-H position. Can be used for complex molecules.[3][4][5]
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidones. It involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The reaction can be catalyzed by Lewis acids or Brønsted acids.[6]

Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction

This protocol is adapted from a method for the synthesis of chiral piperidones.

A mixture of the aldehyde (1.0 eq) and the amine (1.1 eq) is stirred in a suitable solvent like dichloromethane at room temperature to form the imine in situ. Then, the diene (1.5 eq) and an organocatalyst, such as a chiral phosphoric acid (e.g., 10 mol%), are added. The reaction is stirred at a specific temperature (e.g., -20 °C to room temperature) until completion. The product is then purified by column chromatography.

Aza_Diels_Alder_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product start1 Aldehyde reaction [4+2] Cycloaddition (Organocatalyst) start1->reaction start2 Amine start2->reaction start3 Diene start3->reaction product Piperidone reaction->product

MethodCatalystDieneDienophile (Imine precursor)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Ref.
Aza-Diels-AlderChiral Phosphoric AcidDanishefsky's dieneVarious aldehydes and aminesup to 95up to >20:1up to 99[7]
Petrenko-Kritschenko Piperidone Synthesis

This is a multicomponent reaction that condenses an aldehyde, an amine, and an acetonedicarboxylic acid ester to form a 4-piperidone.[8][9][10]

Experimental Protocol: General Procedure

A mixture of the aldehyde (2.0 eq), the amine (1.0 eq), and diethyl acetonedicarboxylate (1.0 eq) is stirred in a solvent such as ethanol (B145695) or water at room temperature. The reaction often proceeds without the need for a catalyst, although mild acid or base catalysis can sometimes be employed. The product, a 4-piperidone-3,5-dicarboxylate, often precipitates from the reaction mixture and can be isolated by filtration.

Petrenko_Kritschenko_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product start1 Aldehyde reaction Multicomponent Condensation start1->reaction start2 Amine start2->reaction start3 Acetonedicarboxylic Acid Ester start3->reaction product 4-Piperidone reaction->product

MethodKey ReagentsSolventTemperature (°C)Yield (%)Substrate ScopeRef.
Petrenko-KritschenkoAldehyde, amine, acetonedicarboxylic acid esterEthanol or WaterRoom TemperatureGenerally good to highA wide variety of aldehydes and primary amines can be used.[8][9][11]

Modern Approaches to Piperidone Synthesis

Modern synthetic methods offer significant advantages over classical approaches, particularly in terms of efficiency, stereoselectivity, and milder reaction conditions. These methods often employ catalysts to achieve high levels of control over the reaction outcome.

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperidones. Chiral small organic molecules are used to catalyze reactions with high enantioselectivity and diastereoselectivity.[12]

Experimental Protocol: Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones

This protocol is adapted from a one-pot, two-step synthesis of chiral spirocyclic piperidones.[12]

Step 1: Wolff Rearrangement and Amidation: A mixture of a cyclic 2-diazo-1,3-diketone (1.0 eq) and a primary amine (1.0 eq) in toluene (B28343) is refluxed at 140 °C for 3 hours.

Step 2: Michael Addition and Hemiaminalization: After cooling to room temperature, an α,β-unsaturated aldehyde (1.2 eq), a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether, 20 mol%), and an acid co-catalyst (e.g., benzoic acid, 40 mol%) are added in dichloromethane. The reaction is stirred until completion. The resulting spirocyclic piperidone is purified by column chromatography.

Organocatalytic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 Cyclic 2-diazo-1,3-diketone step1 Wolff Rearrangement & Amidation (Heat) start1->step1 start2 Primary Amine start2->step1 start3 α,β-Unsaturated Aldehyde step2 Michael Addition & Hemiaminalization (Organocatalyst) start3->step2 step1->step2 β-Ketoamide Intermediate product Chiral Spirocyclic Piperidone step2->product

Substrate (Aldehyde)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Ref.
Cinnamaldehyde7680:2097[12]
4-Fluorocinnamaldehyde7475:2594[12]
4-Chlorocinnamaldehyde7278:2295[12]
2-Naphthaldehyde6875:2592[12]
Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. Lipases, for example, have been employed in the multicomponent synthesis of piperidine derivatives.[13][14]

Experimental Protocol: Lipase-Catalyzed Synthesis of Piperidine Derivatives

This protocol is based on the immobilization of Candida antarctica lipase (B570770) B (CALB) for a multicomponent reaction.[13]

Step 1: Catalyst Preparation: CALB is immobilized on a support, such as magnetic halloysite (B83129) nanotubes.

Step 2: Multicomponent Reaction: A mixture of a substituted benzaldehyde (B42025) (1.0 eq), an aniline (B41778) (1.0 eq), and an acetoacetate (B1235776) ester (1.0 eq) is stirred in the presence of the immobilized lipase in a suitable solvent at a controlled temperature (e.g., 50 °C).

Step 3: Product Isolation: After the reaction is complete, the magnetic catalyst is easily removed with a magnet. The solvent is evaporated, and the product is purified by crystallization or chromatography.

Biocatalytic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product start1 Benzaldehyde reaction Multicomponent Reaction (Immobilized Lipase) start1->reaction start2 Aniline start2->reaction start3 Acetoacetate Ester start3->reaction product Polyfunctionalized Piperidine reaction->product

AldehydeAnilineYield (%)Ref.
BenzaldehydeAniline91[13]
4-ChlorobenzaldehydeAniline85[13]
4-MethoxybenzaldehydeAniline88[13]
Benzaldehyde4-Chloroaniline82[13]
Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a diverse range of transformations for the synthesis of piperidones, often with high efficiency and functional group tolerance. Ruthenium-catalyzed reactions, for example, have been developed for the synthesis of substituted piperidines.

Experimental Protocol: Ruthenium-Catalyzed Piperidine Synthesis

This is a general procedure based on ruthenium-catalyzed cyclization reactions.

A solution of the amino-alkyne or amino-allene substrate in a suitable solvent, such as DMF, is treated with a ruthenium catalyst (e.g., [Cp*RuCl(cod)]) and a co-catalyst or additive if required. The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) until the starting material is consumed. The product is then isolated and purified using standard techniques like column chromatography.

Transition_Metal_Catalysis cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start Amino-alkyne or Amino-allene reaction Cyclization (Ruthenium Catalyst) start->reaction product Piperidine reaction->product

CatalystSubstrate TypeYield (%)Key FeaturesRef.
[Cp*RuCl(cod)]Amino-allenes60-85Atom-economical, good functional group tolerance.[15]
Grubbs' CatalystsDi-alkenyl amines70-95Ring-closing metathesis (RCM) approach, versatile for complex structures.[16]

Conclusion

The synthesis of piperidones has evolved significantly from classical methods to modern catalytic approaches. While classical methods like the Dieckmann condensation and Petrenko-Kritschenko reaction remain valuable for their simplicity and use of readily available starting materials, they often lack the efficiency and stereocontrol offered by modern techniques.

Organocatalysis and biocatalysis have revolutionized the asymmetric synthesis of piperidones, providing access to highly enantioenriched products under mild conditions. These methods are particularly attractive for the synthesis of chiral drug candidates. Transition-metal catalysis, with its broad scope and high efficiency, offers powerful tools for the construction of complex piperidone frameworks.

The choice of synthetic method will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available resources. This guide provides a comparative framework to assist researchers in making an informed decision for their piperidone synthesis endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Ethyl-2,6,6-trimethylpiperidin-4-one, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risks to researchers, support staff, and the environment.

I. Understanding the Hazard Profile
  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1][2]

  • Harmful to aquatic life. [1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[3][4]

II. Segregation and Collection of Waste

Proper segregation of chemical waste at the source is the foundation of a safe disposal workflow.

  • Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE), be in good condition with a secure, leak-proof lid, and be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.

Operational Workflow for Disposal

The following diagram outlines the procedural flow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 2-Ethyl-2,6,6-trimethylpiperidin-4-one. The following guidance is based on safety data for structurally related piperidine (B6355638) compounds and serves as a comprehensive safety resource in the absence of a specific Safety Data Sheet (SDS) for the named compound. The provided protocols are designed to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with piperidine derivatives.

PPE Category Recommendation Rationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Protects against splashes and vapors that can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[3]Prevents skin contact, as piperidine derivatives can be toxic and cause severe skin burns.[2][3]
Skin and Body Protection Complete suit protecting against chemicals, flame-retardant antistatic protective clothing, and boots.[1][4]Provides full-body protection from splashes and potential chemical exposure.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved respirator with appropriate cartridges (e.g., type ABEK).[1]Prevents inhalation of potentially toxic or irritating vapors.[2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety protocols.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[6]

  • Grounding: For flammable piperidine derivatives, use non-sparking tools and ensure containers are properly grounded and bonded during transfer to prevent static discharge.[3][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound.[4][8]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2][4] For large spills, contact emergency responders.[4]

Storage Procedures:

  • Container: Store the compound in a tightly closed, properly labeled container.[6][9]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[6][10] Designate a specific corrosives area for storage if applicable.[6][10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Chemical Waste: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[6][7]

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[2][6] In case of a spill, contain the spillage and collect it with an inert absorbent material.[2][6]

Container Disposal:

  • Decontamination: Decontaminate empty containers before disposal.[6] Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[11]

  • Disposal: Puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[11] Observe all label safeguards until containers are cleaned and destroyed.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_sds Review Safety Data prep_ppe Don PPE prep_sds->prep_ppe Proceed handling_vent Work in Fume Hood prep_ppe->handling_vent Start Experiment handling_transfer Transfer Compound handling_vent->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment cleanup_decon Decontaminate Workspace handling_experiment->cleanup_decon Complete Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_container Dispose of Empty Containers cleanup_waste->disposal_container Follow Disposal Protocol disposal_chem Dispose of Chemical Waste disposal_container->disposal_chem

Caption: Workflow for safe handling of piperidine derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.